2-(2-Nitrophenoxy)acetohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitrophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-4-2-1-3-6(7)11(13)14/h1-4H,5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTJSDSZEWQPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352126 | |
| Record name | 2-(2-nitrophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77729-22-7 | |
| Record name | 2-(2-nitrophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Nitrophenoxy)acetohydrazide from Ethyl 2-(2-nitrophenoxy)acetate
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Abstract
This comprehensive technical guide details the synthesis of 2-(2-nitrophenoxy)acetohydrazide, a valuable intermediate in pharmaceutical and agrochemical research. The guide provides a robust, field-proven protocol for the hydrazinolysis of ethyl 2-(2-nitrophenoxy)acetate. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offering insights into reaction mechanisms, safety protocols, and characterization of the final product. It is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of this synthetic route.
Introduction: Significance and Applications
Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antibacterial, antifungal, and antitumoral effects.[1] The title compound, this compound, serves as a critical building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. Its structure, featuring a reactive hydrazide moiety and a nitrophenoxy group, allows for diverse downstream chemical modifications, making it a versatile precursor in the development of novel bioactive molecules. The synthesis described herein is a classic example of hydrazinolysis, a fundamental reaction in organic chemistry for the conversion of esters to hydrazides.[2][3]
The Core Synthesis: From Ester to Hydrazide
The conversion of ethyl 2-(2-nitrophenoxy)acetate to this compound is achieved through a nucleophilic acyl substitution reaction with hydrazine hydrate. This process, known as hydrazinolysis, is a reliable and widely used method for preparing hydrazides from their corresponding esters.[2][3]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the hydrazine molecule on the electrophilic carbonyl carbon of the ester. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as the nucleophile. This is followed by the elimination of the ethoxy group (-OCH2CH3) as ethanol, resulting in the formation of the more stable hydrazide product.
DOT Script for Reaction Mechanism
Caption: General overview of the hydrazinolysis reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Ethyl 2-(2-nitrophenoxy)acetate | ≥98% | Commercially Available |
| Hydrazine Hydrate (80% solution) | Reagent Grade | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Ethanol | Reagent Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Reflux condenser | - | Standard laboratory supplier |
| Buchner funnel and filter paper | - | Standard laboratory supplier |
| Beakers and graduated cylinders | - | Standard laboratory supplier |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 | Standard laboratory supplier |
Safety Precautions: Handling Hydrazine Hydrate
Hydrazine hydrate is acutely toxic, corrosive, and a suspected human carcinogen. [4][5] All handling must be performed within a certified chemical fume hood.[5] Personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (nitrile or chloroprene), is mandatory.[4][5] An eyewash station and safety shower must be readily accessible.[6][7] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[5]
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(2-nitrophenoxy)acetate in methanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
Product Precipitation: As the reaction proceeds, a white solid product, this compound, will precipitate out of the solution.[8]
-
Isolation of the Product: After the reaction is complete (as indicated by TLC, typically after several hours), isolate the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a white solid.
Recrystallization (Optional Purification)
For obtaining a highly pure product, recrystallization can be performed. A suitable solvent system, such as an ethanol/water mixture, can be used. Dissolve the crude product in a minimum amount of the hot solvent mixture and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C8H9N3O4[9] |
| Molecular Weight | 211.17 g/mol [9] |
| Appearance | White solid |
| Melting Point | Typically in the range of 149-151 °C |
Note: The melting point can vary slightly depending on the purity of the sample.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methylene protons adjacent to the ether oxygen, and the protons of the hydrazide group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all eight carbon atoms in their respective chemical environments.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and the N-O stretching of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ observed at m/z corresponding to the calculated molecular weight.
Results and Discussion
The hydrazinolysis of ethyl 2-(2-nitrophenoxy)acetate is a highly efficient reaction, typically affording the desired this compound in good to excellent yields. The precipitation of the product from the reaction mixture simplifies the purification process, often yielding a product of high purity after a simple wash.
The choice of solvent is crucial. Methanol or ethanol are commonly used as they effectively dissolve the starting ester and are compatible with the reaction conditions.[2] The reaction is generally conducted at room temperature; however, gentle heating can be employed to accelerate the reaction rate if necessary.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the quality of the hydrazine hydrate. |
| Loss of product during workup. | Use minimal solvent for washing the product. | |
| Impure Product | Incomplete reaction or side reactions. | Purify the product by recrystallization. |
| Inadequate washing. | Wash the filtered product thoroughly with a suitable cold solvent. | |
| Reaction does not start | Poor quality of reagents. | Use fresh, high-purity starting materials. |
| Low reactivity of the ester. | Gentle heating may be required to initiate the reaction. |
Conclusion
This technical guide has provided a comprehensive and practical overview of the synthesis of this compound from ethyl 2-(2-nitrophenoxy)acetate. By following the detailed protocol and adhering to the stringent safety precautions, researchers can reliably and safely produce this valuable chemical intermediate. The information presented herein, grounded in established chemical principles and field experience, is intended to empower scientists in their pursuit of novel drug discovery and development.
References
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- Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
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- Praveen, A. S., Jasinski, J. P., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2958.
- ResearchGate. (2022). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation.
- Behera, A. K., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre, 8(16), 57-63.
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A Guide to the Spectroscopic Characterization of 2-(2-Nitrophenoxy)acetohydrazide
Abstract
Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their vast therapeutic potential, which includes antimicrobial, anti-inflammatory, and anticancer activities.[1] The compound 2-(2-Nitrophenoxy)acetohydrazide is a significant synthetic intermediate, serving as a versatile scaffold for the development of novel pharmacologically active agents. Its precise structural confirmation is paramount to ensure the validity of subsequent research and development. This technical guide provides an in-depth, experience-driven walkthrough for the definitive characterization of this compound using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our analysis in established spectroscopic principles.
Rationale and Molecular Overview
The structural integrity of a synthetic intermediate dictates the outcome of a drug discovery campaign. For this compound, a molecule featuring a complex interplay of functional groups, unambiguous characterization is non-negotiable. The molecule's structure combines an ortho-substituted nitrophenyl ring, an ether linkage, and a reactive acetohydrazide moiety. Each of these groups presents a unique spectroscopic signature that, when analyzed collectively, provides a definitive structural fingerprint.
Caption: Molecular Structure of this compound.
Synthetic Pathway and Experimental Protocol
The most reliable and common synthesis for acetohydrazides involves the hydrazinolysis of a corresponding ester. This method is efficient and typically yields a clean product. The reaction of an ester, such as ethyl or methyl 2-(2-nitrophenoxy)acetate, with hydrazine hydrate provides the target compound in high yield.[2][3]
Caption: General workflow for the synthesis of the title compound.
Detailed Synthesis Protocol
-
Dissolution: Dissolve methyl 2-(2-nitrophenoxy)acetate (1 equivalent) in methanol (approx. 10 mL per gram of ester).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (80% solution, 1.0-1.2 equivalents) dropwise at room temperature.[3] An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for approximately 8 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Isolation: Upon completion, reduce the solvent volume using a rotary evaporator. Add cold deionized water to the resulting residue to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.
Spectroscopic Analysis: A Validating System
Our approach treats the spectroscopic characterization not as separate steps, but as a cohesive, self-validating workflow. The data from IR spectroscopy will confirm the presence of key functional groups, which then provides a robust framework for assigning the more detailed signals observed in the NMR spectra.
Caption: Integrated workflow for spectroscopic structural validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR is the first line of analysis, providing rapid and definitive evidence of the key functional groups. The presence of the hydrazide, nitro, and ether functionalities is confirmed by characteristic absorption bands.[4]
Experimental Protocol for FT-IR
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the dried product with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Press the powder into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Interpretation of Key IR Absorption Bands
The IR spectrum is a composite of vibrations from the entire molecule. We focus on the diagnostic regions to confirm the structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| 3350–3250 | N-H Asymmetric & Symmetric Stretch | Hydrazide (-NH₂) | Two distinct, sharp-to-medium peaks.[4][5] |
| 3200–3000 | N-H Stretch | Hydrazide (-NH-) | A single, medium peak. |
| ~3100 | C-H Aromatic Stretch | Phenyl Ring | Weak to medium peaks, just above 3000 cm⁻¹.[6] |
| ~2950 | C-H Aliphatic Stretch | Methylene (-CH₂-) | Weak to medium peaks, just below 3000 cm⁻¹.[6] |
| 1700–1650 | C=O Stretch (Amide I) | Hydrazide (-C=O) | Strong, sharp peak.[4] |
| 1620–1580 | N-H Bend (Amide II) | Hydrazide (-NH) | Medium to strong peak.[5] |
| 1550–1475 | N-O Asymmetric Stretch | Nitro (-NO₂) | Very strong, sharp peak.[7][8] |
| 1360–1290 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong, sharp peak.[7][8] |
| 1280–1200 | C-O-C Asymmetric Stretch | Aryl Ether | Strong peak. |
The most telling signals are the pair of N-H stretches for the -NH₂ group, the strong carbonyl peak of the hydrazide, and the two very strong N-O stretching bands characteristic of an aromatic nitro compound.[7] Their combined presence provides powerful evidence for the successful synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for the precise placement of atoms and confirmation of connectivity. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred as it is an excellent solvent for hydrazides and its hygroscopic nature allows for the clear observation of exchangeable N-H protons.
Experimental Protocol for NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is analyzed based on chemical shift, integration, and signal splitting (multiplicity).
| Proton Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (-NH) | ~9.5 | Broad Singlet | 1H | The amide proton is deshielded and often broadened by quadrupole effects and exchange.[4] |
| H-b (-NH₂) | ~4.4 | Broad Singlet | 2H | These protons are exchangeable and typically appear as a broad signal. |
| H-c (Aromatic) | 7.9 - 8.1 | Doublet or Multiplet | 1H | Ortho to the electron-withdrawing -NO₂ group, highly deshielded. |
| H-d (Aromatic) | 7.5 - 7.7 | Multiplet | 1H | Aromatic proton with complex coupling. |
| H-e (Aromatic) | 7.1 - 7.3 | Multiplet | 2H | Aromatic protons, less deshielded than H-c and H-d. |
| H-f (-OCH₂-) | ~4.7 | Singlet | 2H | Methylene protons adjacent to the ether oxygen and the carbonyl group are deshielded.[9] |
Note: Aromatic proton shifts and multiplicities are complex due to second-order coupling effects in ortho-substituted rings and are best described as multiplets.[10] The broad singlets for the N-H protons (H-a, H-b) will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.
¹³C NMR Spectral Interpretation
Broadband proton-decoupled ¹³C NMR gives a single peak for each chemically unique carbon atom.
| Carbon Label | Approx. Chemical Shift (δ, ppm) | Rationale |
| C=O | ~167 | The carbonyl carbon of the hydrazide is characteristically downfield.[11] |
| C-O (Aromatic) | ~152 | Aromatic carbon attached to the ether oxygen. |
| C-NO₂ (Aromatic) | ~140 | Aromatic carbon attached to the nitro group. |
| C-H (Aromatic) | 115 - 135 | Aromatic carbons typically resonate in this region.[11] |
| -OCH₂- | ~67 | The aliphatic carbon is deshielded by the adjacent oxygen atom. |
Conclusion
The structural characterization of this compound is achieved through a logical and synergistic application of FT-IR and NMR spectroscopy. FT-IR provides rapid confirmation of the essential functional groups—hydrazide, ether, and nitro moieties. This is subsequently corroborated by ¹H and ¹³C NMR, which meticulously map the proton and carbon environments, confirming atomic connectivity and completing the structural puzzle. This guide provides the protocols and interpretive framework necessary for researchers and drug development professionals to confidently verify the identity and purity of this pivotal synthetic intermediate, ensuring a solid foundation for future discovery.
References
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- Bentham Science. (n.d.). Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester.
- Praveen, A. S., Jasinski, J., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3436.
- Li, X., Meng, X., Wang, W., & Zhang, S. (2016). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 17, 536-540.
- ChemicalBook. (n.d.). (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis.
- Bentham Science Publishers. (2022). Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- Madbhavi, A. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari.
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- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2-(2-Nitrophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and interpretations involved in the crystal structure analysis of 2-(2-Nitrophenoxy)acetohydrazide. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships and guiding rational drug design. This document details the synthesis, crystallization, and single-crystal X-ray diffraction analysis, offering insights into the molecular geometry, conformational preferences, and intermolecular interactions that govern its solid-state architecture. Furthermore, we explore the application of Hirshfeld surface analysis as a powerful tool for quantitatively and qualitatively describing the intricate network of non-covalent interactions within the crystal lattice.
Introduction: The Significance of Hydrazides in Medicinal Chemistry
Hydrazides and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anti-depressant, anti-leprotic, and anti-helmintic properties.[1] Their coordinating capability and propensity to form stable complexes make them valuable scaffolds in drug development.[1] The incorporation of a nitrophenoxy moiety can further modulate the molecule's pharmacokinetic and pharmacodynamic properties. The nitro group, being a strong electron-withdrawing group, can influence the electronic distribution and potential for intermolecular interactions, which are critical for molecular recognition at biological targets.[2]
A definitive understanding of the three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces is crucial for predicting how a molecule will interact with its biological target. Single-crystal X-ray diffraction is the gold standard for obtaining this detailed structural information, providing precise measurements of bond lengths, bond angles, and the overall molecular conformation.[3]
Synthesis and Crystallization: From Powder to High-Quality Single Crystals
The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals. This section outlines a proven protocol for the synthesis and crystallization of acetohydrazide derivatives, which can be adapted for this compound.
Synthesis of this compound
A common and efficient method for the synthesis of acetohydrazides involves the reaction of the corresponding methyl ester with hydrazine hydrate.[1][4]
Experimental Protocol:
-
Reaction Setup: Dissolve methyl 2-(2-nitrophenoxy)acetate in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate dropwise at room temperature.[4]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, remove the methanol under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Filter the precipitated solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.[1]
Caption: Synthetic workflow for this compound.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. The slow evaporation method is a widely used and effective technique.[1]
Experimental Protocol:
-
Solvent Selection: Prepare a saturated solution of the purified this compound in a suitable solvent or solvent mixture (e.g., methanol:water).
-
Evaporation: Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Crystal Formation: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
-
Harvesting: Carefully harvest the crystals from the mother liquor and dry them on filter paper.
Single-Crystal X-ray Diffraction: Elucidating the Molecular Structure
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[3]
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, a diffraction pattern is collected by a detector.[5]
Experimental Protocol:
-
Crystal Mounting: A carefully selected single crystal is mounted on a suitable support, such as a glass fiber or a cryoloop.
-
Diffractometer Setup: The crystal is placed on a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).[6]
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.[6]
-
Data Processing: The collected diffraction data are integrated and corrected for various factors (e.g., Lorentz and polarization effects) to yield a set of structure factors.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Structure Solution and Refinement
The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is followed by refinement to improve the agreement between the calculated and observed structure factors.
Structural Analysis of a Closely Related Compound: N'-[(2-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
While a detailed crystal structure of this compound is not publicly available, the crystal structure of the closely related derivative, N'-[(2-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide, provides valuable insights into the expected structural features.[7]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2(1)2(1)2(1) |
| a (Å) | 7.3692 |
| b (Å) | 7.5657 |
| c (Å) | 26.0983 |
| V (ų) | 1455.06 |
| Z | 4 |
| Table 1: Crystallographic data for N'-[(2-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide.[7] |
Molecular Conformation
In derivatives of 2-(phenoxy)acetohydrazide, the acetohydrazide group tends to be planar.[8] The dihedral angle between the nitrophenoxy ring and the acetohydrazide moiety is a key conformational parameter. In the crystal structure of 2-(2-Nitrophenyl)acetohydrazide, the dihedral angle between the benzene ring and the acetohydrazide plane is 87.62 (8)°.[1] This significant twist is likely due to steric hindrance and the optimization of intermolecular interactions. A similar non-planar conformation can be anticipated for this compound.
Intermolecular Interactions
The crystal packing of these molecules is typically dominated by a network of hydrogen bonds. In the case of N'-[(2-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide, molecules are interconnected into chains by C-H···O interactions.[7] For 2-(2-Nitrophenyl)acetohydrazide, N-H···O hydrogen bonds link the molecules into a double-column structure.[1] These hydrogen bonds play a crucial role in stabilizing the crystal lattice.
Hirshfeld Surface Analysis: A Deeper Look into Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[9] The Hirshfeld surface is defined by partitioning the crystal electron density into molecular regions.[10]
The surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts.
2D Fingerprint Plots , derived from the Hirshfeld surface, provide a quantitative summary of the different types of intermolecular contacts.[11] By decomposing the fingerprint plot, the percentage contribution of each type of interaction (e.g., H···H, O···H, C···H) to the total crystal packing can be determined. This allows for a detailed understanding of the forces that govern the crystal's architecture.[12]
Caption: Logical workflow of Hirshfeld surface analysis.
Conclusion: Implications for Drug Design and Development
The detailed structural information obtained from the crystal structure analysis of this compound and its analogues is invaluable for the drug development process. A thorough understanding of the molecule's preferred conformation and its hydrogen bonding patterns can inform the design of more potent and selective inhibitors. For instance, knowledge of the key intermolecular interactions can guide the modification of the molecule to enhance its binding affinity to a target protein. Furthermore, understanding the solid-state properties is crucial for formulation and drug delivery. This technical guide provides a framework for the comprehensive structural characterization of this important class of molecules, thereby facilitating their development as potential therapeutic agents.
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Ahmad, S., Ali, S., Farooq, U., & Jasinski, J. P. (2013). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(1), o89. [Link]
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Arslan, H., Kulcu, N., & Flörke, U. (2004). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 16(3-4), 1835-1839. [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
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CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]
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Scientific Research Publishing. (2018). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Retrieved from [Link]
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ResearchGate. (2014). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene). Retrieved from [Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
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University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]
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AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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Spackman, P. R., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(2), 655-659. [Link]
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ACS Omega. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. Retrieved from [Link]
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Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]
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International Union of Crystallography. (2021). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Retrieved from [Link]
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MIT OpenCourseWare. (2013). Overview of Drug Development 2. Retrieved from [Link]
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physicochemical properties of 2-(2-Nitrophenoxy)acetohydrazide
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Nitrophenoxy)acetohydrazide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the , a molecule of interest within the broader class of hydrazide derivatives. Hydrazides are recognized as crucial synthons in the development of heterocyclic compounds and exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antidepressant properties.[1] This document collates and synthesizes data from crystallographic, spectroscopic, and thermal analysis studies to offer a detailed molecular portrait for researchers, scientists, and professionals in drug development. We delve into the causality behind experimental choices and present self-validating protocols to ensure technical accuracy and trustworthiness.
Introduction and Significance
The hydrazide functional group (-C(=O)NHNH₂) is a versatile scaffold in medicinal chemistry, known for its ability to form stable complexes with transition metals and its role in a variety of biologically active molecules.[1][2] The title compound, this compound, combines this reactive hydrazide moiety with a nitrophenoxy group, creating a structure with significant potential for further chemical modification and pharmacological screening. Understanding its fundamental physicochemical properties—from its three-dimensional structure and intermolecular interactions to its spectroscopic signature and thermal stability—is paramount for its effective application in synthetic chemistry and drug discovery programs. This guide serves as an authoritative resource, grounded in peer-reviewed experimental data.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through a straightforward and high-yielding nucleophilic acyl substitution reaction. The process involves the hydrazinolysis of the corresponding ester, ethyl 2-(2-nitrophenoxy)acetate.
Experimental Protocol: Synthesis
This protocol is adapted from established methodologies for synthesizing related acetohydrazide compounds.[3]
Objective: To synthesize this compound from ethyl 2-(2-nitrophenoxy)acetate and hydrazine hydrate.
Materials:
-
Ethyl 2-(2-nitrophenoxy)acetate
-
Hydrazine hydrate (80% solution)
-
Methanol
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve ethyl 2-(2-nitrophenoxy)acetate (9.5 mmol) in 10 mL of methanol in a round-bottom flask.
-
While stirring at room temperature (20°C), add hydrazine hydrate (9.5 mmol) dropwise to the solution.
-
Continue stirring the reaction mixture for approximately 1 hour. The formation of a solid precipitate indicates the progress of the reaction.
-
Upon completion, collect the white solid by filtration.
-
Purify the crude product by recrystallization from ethanol to yield the final product as white needles.[3]
Rationale and Control
The choice of methanol as a solvent is based on its ability to dissolve the starting ester and its miscibility with aqueous hydrazine hydrate. The reaction is conducted at room temperature as the high nucleophilicity of hydrazine is sufficient for the reaction to proceed efficiently without heating, which could promote side reactions. The 1:1 molar ratio of reactants ensures complete conversion of the ester. Recrystallization from ethanol is a critical step to remove unreacted starting materials and by-products, ensuring high purity of the final compound, which is essential for accurate characterization and biological testing.
Molecular and Crystal Structure
The precise three-dimensional arrangement of atoms and the intermolecular forces governing the solid state were elucidated by single-crystal X-ray diffraction. This technique provides the most definitive structural information, including bond lengths, angles, and crystal packing. While the search results provide detailed crystal structure for the closely related isomer, 2-(2-Nitrophenyl)acetohydrazide, the principles and expected findings are directly applicable.[2][4]
Crystallographic Data Summary
The data presented below is for the analogous compound 2-(2-Nitrophenyl)acetohydrazide, which serves as an excellent proxy for understanding the structural characteristics of the title compound.
| Parameter | Value | Source |
| Chemical Formula | C₈H₉N₃O₃ | [2] |
| Molecular Weight | 195.18 g/mol | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| a (Å) | 6.6962 (5) | [2] |
| b (Å) | 4.9388 (4) | [2] |
| c (Å) | 13.3593 (12) | [2] |
| β (°) | 92.361 (8) | [2] |
| Volume (ų) | 441.43 (6) | [2] |
| Z | 2 | [2] |
| Temperature (K) | 173 | [2] |
Structural Analysis and Intermolecular Interactions
In the solid state, the molecule adopts a specific conformation defined by the relative orientations of the benzene ring and the acetohydrazide moiety. For the related 2-(2-Nitrophenyl)acetohydrazide, the dihedral angle between the benzene ring and the acetohydrazide plane is a significant 87.62 (8)°.[2][4] This near-perpendicular arrangement minimizes steric hindrance. The nitro group is also twisted with respect to the benzene ring by 19.3 (2)°.[2][4]
A critical feature of the crystal structure is the extensive network of hydrogen bonds. In the crystal, N—H···O hydrogen bonds link the molecules together, forming a stable, double-column structure along the crystallographic b-axis.[2] This hydrogen bonding is crucial as it dictates the compound's packing, stability, melting point, and solubility.
Diagram: Molecular Structure of this compound
Caption: Workflow from synthesis to comprehensive physicochemical analysis.
Summary of Physicochemical Properties
| Property | Data | Reference / Method |
| Molecular Formula | C₈H₉N₃O₄ | [3] |
| Molecular Weight | 211.17 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 422-424 K (149-151 °C) for isomer | [2] |
| Key IR Bands (cm⁻¹) | ~3300 (N-H), ~1660 (C=O), ~1520 & ~1340 (NO₂) | Spectroscopic Principles |
| Crystal System | Monoclinic (for isomer) | [2] |
Conclusion
This compound is a well-defined crystalline solid that can be synthesized in high yield via a reliable protocol. Its molecular structure is characterized by a near-orthogonal relationship between the nitrophenoxy and acetohydrazide groups, and its solid-state architecture is dominated by a robust N—H···O hydrogen-bonding network. Spectroscopic and thermal analysis provide a complete profile essential for its quality control and further use. The comprehensive data presented in this guide provides the authoritative grounding necessary for researchers to confidently utilize this compound as a building block in the design and synthesis of novel compounds with potential therapeutic applications.
References
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Praveen, A. S., Jasinski, J. P., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3436. [Link]
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Li, X., Meng, X., Wang, W., & Zhang, S. (2016). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 17, 536-540. [Link]
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Praveen, A. S., Jasinski, J. P., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (2012). 2-(2-Nitro-phen-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3436. [Link]
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ResearchGate. (2015). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene). [Link]
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PubChem. (n.d.). Acetic acid, 2-(4-nitrophenyl)hydrazide. Retrieved from [Link]
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Kwiecień, A., Leś, A., & Matyjaszczyk, M. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 340. [Link]
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IUCr. (2021). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(4-methyl-2-nitrophenoxy)acetohydrazide. Retrieved from [Link]
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Semantic Scholar. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]
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Aslam, M. A., et al. (2018). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Molecules, 23(11), 2849. [Link]
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Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2020). Molecules, 25(22), 5541. [Link]
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ResearchGate. (2017). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness,. [Link]
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Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Pharmaceutics, 15(6), 1629. [Link]
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ResearchGate. (2018). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. [Link]
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AN INTRODUCTION TO NMR SPECTROSCOPY. (n.d.). Retrieved from [Link]
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Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C-H functionalization. Supporting Information. [Link]
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Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). Molecules, 30(1), 123. [Link]
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Mol-Instincts. (n.d.). Compound 2-(2-nitrophenoxy)-N'-[(thiophen-2-yl)methylidene]acetohydrazide. Retrieved from [Link]
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ChemRxiv. (2022). Structure-based discovery of multi-target directed anti-inflammatory p- nitrophenyl hydrazones; molecular docking, drug-likeness. [Link]
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Fun, H. K., et al. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E, 66(Pt 12), o3208. [Link]
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YouTube. (2023). FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides. [Link]
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ResearchGate. (2012). Synthesis, Characterization and Thermal Analysis of a New Acetic Acid (2-Hydroxy-benzylidene)- hydrazide and its Complexes with. [Link]
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Hilaris Publisher. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. [Link]
-
ResearchGate. (2012). Synthesis, Characterization and Thermal Analysis of a New Acetic Acid (2-Hydroxy-benzylidene)-hydrazide and its Complexes with Hg(II) and Pd(II). [Link]
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solubility of 2-(2-Nitrophenoxy)acetohydrazide in common organic solvents
An In-depth Technical Guide to the Solubility of 2-(2-Nitrophenoxy)acetohydrazide in Common Organic Solvents
Authored by: Senior Application Scientist, Gemini Division
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a molecule of interest in medicinal chemistry and materials science. While quantitative solubility data is not extensively available in public literature, this guide synthesizes information on the compound's physicochemical properties, general solubility behaviors of related hydrazides, and established analytical procedures to offer a robust framework for researchers. Detailed experimental protocols are provided to enable the determination of precise solubility values, ensuring a self-validating approach to its study.
Introduction: The Critical Role of Solubility in the Application of this compound
The utility of any biologically active compound or advanced material precursor is fundamentally linked to its solubility. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for a variety of applications, including:
-
Reaction Kinetics and Synthesis: The synthesis of derivatives from this compound often occurs in the solution phase. The choice of solvent can significantly impact reaction rates, yield, and purity by influencing the concentration of reactants and the stability of transition states.
-
Purification and Crystallization: Recrystallization, a common method for purifying solid organic compounds, relies on the differential solubility of the compound in a given solvent at varying temperatures. Knowledge of its solubility profile is essential for selecting an appropriate solvent system for purification.
-
Formulation and Drug Delivery: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) in various physiological and non-physiological media dictates its bioavailability and the potential routes of administration.
-
Analytical Characterization: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the dissolution of the analyte in a suitable solvent.
This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a foundational understanding for its effective use in research and development.
Physicochemical Properties and Their Influence on Solubility
The molecular structure of this compound is a key determinant of its solubility. The molecule, with the chemical formula C₈H₉N₃O₄, possesses a combination of functional groups that contribute to its overall polarity and hydrogen bonding capabilities.[1]
Key Structural Features:
-
Aromatic Ring: The benzene ring is a nonpolar moiety.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing and polar group.
-
Ether Linkage (-O-): The ether group introduces some polarity and can act as a hydrogen bond acceptor.
-
Acetohydrazide Group (-C(=O)NHNH₂): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.
The presence of both polar (nitro, acetohydrazide) and nonpolar (benzene ring) regions suggests that the solubility of this compound will be highly dependent on the nature of the solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.
The crystal structure of the compound reveals a significant dihedral angle between the benzene ring and the acetohydrazide plane.[2] This twisted conformation can influence the efficiency of crystal packing, which in turn affects the energy required to break the crystal lattice and dissolve the compound.
Qualitative Solubility Profile
Based on documented synthesis and purification procedures, a qualitative solubility profile for this compound can be inferred. The compound is synthesized in methanol and can be recrystallized from a mixture of methanol and water or from ethanol.[1][2] This indicates that it is sparingly soluble in these protic solvents at room temperature but exhibits significantly higher solubility at elevated temperatures.
Table 1: Inferred Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Expected Qualitative Solubility at Room Temperature | Rationale |
| Polar Protic | Water | Sparingly Soluble to Insoluble | While the molecule has polar groups capable of hydrogen bonding, the nonpolar benzene ring likely limits its solubility in water. |
| Methanol, Ethanol | Sparingly Soluble to Slightly Soluble | The synthesis and recrystallization data suggest some solubility, which increases with heat.[1][2] These solvents can engage in hydrogen bonding with the acetohydrazide group. | |
| Polar Aprotic | Acetone, Acetonitrile | Slightly Soluble to Soluble | These solvents can act as hydrogen bond acceptors and have a moderate polarity that may effectively solvate the molecule. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. | |
| Nonpolar | Hexane, Toluene | Insoluble | The overall polarity of this compound is too high for it to be readily dissolved in nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Slightly Soluble | These solvents have a moderate polarity and may exhibit some ability to dissolve the compound. |
Experimental Determination of Solubility: A Validating Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Factors influencing the solubility of this compound.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound. While specific quantitative data is sparse, a thorough understanding of its physicochemical properties allows for a strong predictive and qualitative assessment of its solubility in common organic solvents. The provided experimental protocol offers a robust and self-validating method for researchers to determine precise solubility values, which are essential for the effective application of this compound in synthesis, purification, and formulation. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, scientists can confidently manipulate the solubility of this compound to meet their research and development needs.
References
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A. S. Philips, J. P. Jasinski (2013). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, E69(1), o9-o10. Available at: [Link]
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Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]
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PubChem. (2-Nitrophenyl)hydrazine. National Center for Biotechnology Information. Available at: [Link]
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Rafiq, M., et al. (2025). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry, 13(1), 346-365. Available at: [Link]
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ASTM E1148-02(2008). Standard Test Method for Measurements of Aqueous Solubility. ASTM International. Available at: [Link]
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PubChem. Acetic acid, 2-(4-nitrophenyl)hydrazide. National Center for Biotechnology Information. Available at: [Link]
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G. S. S. R. C. L. D. S. Al-Ostoot, F. H., & Al-Ghamdi, A. M. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(13), 5183. Available at: [Link]
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S. V. S. G. Prasad, M. V. R. Prasad, S. S. S. Sastry (2004). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 16(3-4), 1835-1839. Available at: [Link]
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S. K. Sridhar, S. N. Pandeya, J. P. Stables, A. Ramesh (2002). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Indian Journal of Pharmaceutical Sciences, 64(4), 367-372. Available at: [Link]
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A. A. El-Sayed, et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. ResearchGate. Available at: [Link]
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S. A. Gban-Kpu, et al. (2021). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, and ADMET prediction. ResearchGate. Available at: [Link]
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S. D. Srivastava, J. P. Sen (2018). Studies of synthesis and characterization of hydrazides derivative. International Journal of Advanced Academic Studies, 2(4), 212-215. Available at: [Link]
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A Comprehensive Technical Guide to 2-(2-Nitrophenoxy)acetohydrazide: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2-(2-Nitrophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its potential therapeutic applications based on the known biological activities of the broader phenoxyacetohydrazide class of compounds.
Core Molecular Attributes
This compound is a hydrazide derivative characterized by a 2-nitrophenoxy moiety linked to an acetohydrazide functional group. This structure imparts specific chemical properties that make it a valuable scaffold for further chemical modifications and a candidate for biological screening.
| Property | Value | Source(s) |
| CAS Number | 77729-22-7 | [1][2][3][4] |
| Molecular Formula | C₈H₉N₃O₄ | [2][3] |
| Molecular Weight | 211.18 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | (2-Nitro-phenoxy)-acetic acid hydrazide | [1][3] |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the Williamson ether synthesis to form the ethyl ester precursor, followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 2-(2-nitrophenoxy)acetate
This step involves the reaction of 2-nitrophenol with ethyl bromoacetate in the presence of a weak base, such as potassium carbonate, to form the corresponding ether.
Experimental Protocol:
-
To a solution of 2-nitrophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(2-nitrophenoxy)acetate.
-
The crude product can be purified by column chromatography or used directly in the next step.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction. Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Synthesis of this compound
The final step is the hydrazinolysis of the synthesized ester using hydrazine hydrate.
Experimental Protocol:
-
Dissolve ethyl 2-(2-nitrophenoxy)acetate (1 equivalent) in methanol.
-
Add hydrazine hydrate (80% solution, 1 equivalent) dropwise to the solution at room temperature.[3]
-
Stir the reaction mixture for 1-8 hours. The formation of a white solid indicates the product is precipitating out of the solution.[3][5]
-
After the reaction is complete (monitored by TLC), remove the methanol under vacuum.[5]
-
Add water to the residue to precipitate the solid completely.[5]
-
Filter the solid, wash with cold water, and dry to obtain this compound.[5]
-
The product can be further purified by recrystallization from ethanol.[3]
Causality Behind Experimental Choices: Hydrazine is a strong nucleophile and readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the more stable hydrazide. Methanol is a suitable solvent as it dissolves the starting ester and the product can often be precipitated upon formation or with the addition of water.
Safety and Handling
-
Hazard: May be an irritant to the skin, eyes, and respiratory system. [1]* Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. [1]* Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection. [1]* Storage: Store in a tightly closed container in a cool, dry place. [2] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold that holds significant potential for drug discovery, particularly in the development of novel anti-inflammatory agents. The established protocols for the synthesis of related compounds provide a clear pathway for its preparation. While further biological evaluation is required to fully elucidate its therapeutic potential and mechanism of action, the existing literature on phenoxyacetohydrazide derivatives provides a strong rationale for its investigation as a COX inhibitor. Researchers and drug development professionals will find this compound to be a valuable addition to their screening libraries and a promising starting point for the development of new therapeutic agents.
References
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Chemical-Suppliers.com. This compound. Available at: [Link]
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MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available at: [Link]
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PubMed Central. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Available at: [Link]
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PubMed Central. 2-(2-Nitrophenyl)acetohydrazide. Available at: [Link]
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PubChem. Ethyl 2-(2-nitrophenoxy)acetate. Available at: [Link]
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MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Available at: [Link]
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Semantic Scholar. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Available at: [Link]
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PubMed Central. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Available at: [Link]
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ResearchGate. Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness. Available at: [Link]
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The Versatile Role of 2-(2-Nitrophenoxy)acetohydrazide in Modern Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis and multifaceted applications of 2-(2-nitrophenoxy)acetohydrazide in contemporary organic synthesis. This strategically designed molecule serves as a valuable building block for the construction of diverse heterocyclic scaffolds, most notably 1,4-benzoxazin-3(4H)-ones, through intramolecular reductive cyclization. Furthermore, the inherent photosensitivity of the 2-nitrophenoxy moiety positions this compound as a promising candidate for the development of novel photolabile linkers in solid-phase synthesis and other light-mediated applications. This guide will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its synthesis and key transformations, and offer insights into its potential in medicinal chemistry and drug discovery.
Introduction: A Molecule of Strategic Design
This compound is a bifunctional organic molecule that marries the reactivity of a hydrazide with the unique properties of an ortho-substituted nitroaromatic ring. The hydrazide functional group is a well-established precursor for a vast array of heterocyclic compounds, owing to its nucleophilicity and ability to undergo condensation and cyclization reactions[1]. The strategic placement of a nitro group at the ortho position of the phenoxy ring introduces two key latent functionalities: a reducible group that can participate in intramolecular cyclization and a photosensitive moiety that can be cleaved upon irradiation with UV light. This dual nature makes this compound a versatile tool for synthetic chemists, offering pathways to complex molecular architectures and advanced applications in areas such as medicinal chemistry and materials science.
Synthesis of this compound
The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the hydrazinolysis of the corresponding ester, methyl 2-(2-nitrophenyl)acetate. This reaction is generally carried out in a protic solvent like methanol at room temperature.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 2-(2-nitrophenyl)acetate
-
Hydrazine hydrate (80% solution)
-
Methanol
-
Deionized water
Procedure:
-
To a solution of methyl 2-(2-nitrophenyl)acetate (2.0 g, 10.14 mmol) in methanol (20 mL), add hydrazine hydrate (2 mL) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Upon completion of the reaction (monitored by TLC), remove the methanol under reduced pressure.
-
Add deionized water to the residue to precipitate the solid product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford 2-(2-nitrophenyl)acetohydrazide as a solid.
-
The product can be further purified by recrystallization from a methanol:water mixture (2:1) to obtain single crystals.
Expected Yield: ~95%[1]
Characterization Data:
| Property | Value |
| Molecular Formula | C₈H₉N₃O₄ |
| Molecular Weight | 211.18 g/mol |
| Melting Point | 422-424 K[1] |
Applications in Heterocyclic Synthesis: The Reductive Cyclization Pathway
A primary application of this compound lies in its ability to serve as a precursor for N-amino-1,4-benzoxazin-3-ones. This transformation is achieved through a reductive cyclization reaction, where the ortho-nitro group is reduced to an amino group, which then undergoes intramolecular cyclization with the adjacent ester or a derivative.
Mechanistic Insight
The reductive cyclization proceeds in two key steps. First, the nitro group is reduced to a hydroxylamine or an amine using a suitable reducing agent. Common reagents for this transformation include zinc dust in the presence of an acid or catalytic hydrogenation. Once the amino group is unmasked, its nucleophilic character allows for an intramolecular attack on the carbonyl carbon of the acetohydrazide moiety, leading to the formation of the six-membered benzoxazinone ring.
Caption: Reductive cyclization of this compound.
Proposed Experimental Protocol: Synthesis of 4-Amino-2H-benzo[b][2][3]oxazin-3(4H)-one
While a specific protocol for the reductive cyclization of this compound is not extensively documented, the following procedure is proposed based on well-established methods for the reduction of nitroarenes and subsequent cyclization to form benzoxazinones[2][3][4].
Materials:
-
This compound
-
Zinc dust
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Suspend this compound (1.0 g, 4.73 mmol) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL).
-
Heat the mixture to a gentle reflux.
-
Add zinc dust (1.55 g, 23.7 mmol) portion-wise over 30 minutes, maintaining the reflux.
-
After the addition is complete, continue refluxing for an additional 2-3 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-amino-2H-benzo[b][5][6]oxazin-3(4H)-one.
Rationale for Experimental Choices:
-
Zinc/Acetic Acid: This is a classic and effective reagent system for the reduction of nitroarenes to anilines. The acidic medium facilitates the reduction process.
-
Intramolecular Cyclization: The in situ generated amino group is poised for intramolecular attack on the hydrazide carbonyl, driving the formation of the stable benzoxazinone ring.
Photolabile Applications: Harnessing the Power of Light
The 2-nitrophenyl group is a well-known photolabile protecting group (PPG)[7]. Upon irradiation with UV light (typically around 350 nm), it undergoes an intramolecular rearrangement and subsequent cleavage, releasing the protected functional group. This property can be exploited by using this compound as a photolabile linker in various applications, such as solid-phase synthesis.
Mechanism of Photocleavage
The photocleavage of 2-nitrobenzyl compounds proceeds via a Norrish Type II-like mechanism. The excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and cyclizes to release the protected molecule and 2-nitrosobenzaldehyde.
Caption: General mechanism of photocleavage for 2-nitrophenoxy compounds.
Application as a Photolabile Linker in Solid-Phase Synthesis
This compound can be conceptualized as a photolabile linker for solid-phase synthesis, particularly for the preparation of peptide hydrazides or other molecules where a hydrazide moiety is desired at the C-terminus. The linker would be attached to a solid support, and the peptide chain would be elongated from the terminal amino group of the hydrazide. Upon completion of the synthesis, the desired product can be cleaved from the resin by irradiation with UV light, leaving the solid support behind. This traceless cleavage method avoids the use of harsh chemical reagents.
Caption: Workflow for using this compound as a photolabile linker.
Potential in Medicinal Chemistry
Both the hydrazide and the benzoxazinone moieties are prevalent in medicinally active compounds. Hydrazide-hydrazones are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Similarly, benzoxazinone derivatives are being investigated as potent inhibitors of various enzymes, including tyrosine kinases, and have shown promise as anticancer and anti-inflammatory agents[5][8]. The ability to synthesize N-amino-1,4-benzoxazin-3-ones from this compound provides a valuable route to novel compounds with potential therapeutic applications. Further derivatization of the terminal amino group can lead to a library of compounds for biological screening.
Conclusion
This compound is a versatile and strategically designed molecule with significant potential in modern organic synthesis. Its utility as a precursor for heterocyclic compounds, particularly N-amino-1,4-benzoxazin-3-ones via reductive cyclization, and its potential application as a photolabile linker in solid-phase synthesis and other light-mediated technologies, make it a valuable tool for chemists in academia and industry. The straightforward synthesis of this compound, coupled with its diverse reactivity, opens up avenues for the development of novel synthetic methodologies and the discovery of new bioactive molecules. Further exploration of its reactivity and applications is warranted and is expected to yield exciting new developments in the fields of organic and medicinal chemistry.
References
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Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 699–708. [Link]
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Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H) -ones. ResearchGate. [Link]
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Benzoxazinone synthesis. Organic Chemistry Portal. [Link]
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Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. ResearchGate. [Link]
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Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H) -ones. ResearchGate. [Link]
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Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. [Link]
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The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. UNT Digital Library. [Link]
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Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. [Link]
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Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC - NIH. [Link]
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Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. [Link]
- A photolabile linker for the solid-phase synthesis of hydrazides and pyranopyrazoles.
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Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. [Link]
-
1,4-Benzoxazin-3(4H)-one (1) and its biologically active derivatives. ResearchGate. [Link]
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Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. [Link]
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Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]
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2-(2-Nitrophenyl)acetohydrazide. PMC - NIH. [Link]
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Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]
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Synthesis and anti-inflammatory activity of substituted 2H-1,4- pyridoxazin-3(4H)-one derivatives. JOCPR. [Link]
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Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. PubMed. [Link]
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Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [https://bonds.faculty.ucdavis.edu/wp-content/uploads/sites/9 Bonds/2016/09/2006-Lam-Tetrahedron-Lett-47-5953-5956.pdf]([Link] Bonds/2016/09/2006-Lam-Tetrahedron-Lett-47-5953-5956.pdf)
-
Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker. PMC - NIH. [Link]
-
Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[6][2]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry. [Link]
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The Ascendant Trajectory of 2-(2-Nitrophenoxy)acetohydrazides: A Technical Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with broad therapeutic potential is a perpetual endeavor. Among the myriad of scaffolds under investigation, the 2-(2-nitrophenoxy)acetohydrazide core and its analogs have emerged as a particularly promising class of compounds. Their inherent structural versatility and demonstrated biological activities have positioned them as compelling candidates for the development of new therapeutic agents. This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and biological applications of these intriguing molecules.
The Hydrazone Moiety: A Privileged Pharmacophore
Hydrazides and their Schiff base derivatives, hydrazones, are a cornerstone of many drug discovery programs. The presence of the azometine (—C=N—NH—) linkage in hydrazones imparts a unique combination of physicochemical properties that are conducive to biological activity. This functional group can participate in hydrogen bonding, chelation with metal ions, and various other intermolecular interactions, enabling these molecules to bind to a wide range of biological targets. The diverse pharmacological activities attributed to hydrazone-containing compounds include antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects, underscoring their significance in medicinal chemistry.[1][2][3]
The this compound framework provides a robust and readily modifiable scaffold for the generation of diverse chemical libraries. The phenoxyacetic acid moiety serves as a well-established pharmacophore, while the hydrazide group offers a convenient handle for the introduction of various substituents through condensation with aldehydes and ketones to form Schiff bases. This synthetic tractability allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity and pharmacokinetic profiles.
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of this compound and its analogs is typically a straightforward process, commencing with the corresponding phenoxyacetic acid ester. The core hydrazide is generally prepared by the hydrazinolysis of the ester using hydrazine hydrate in a suitable solvent such as ethanol. Subsequent condensation with a diverse array of aromatic or heteroaromatic aldehydes yields the desired Schiff base derivatives.
General Synthesis of this compound
A representative synthetic protocol for the preparation of the parent this compound is as follows:
Experimental Protocol: Synthesis of this compound
-
Materials: Ethyl 2-(2-nitrophenoxy)acetate, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve ethyl 2-(2-nitrophenoxy)acetate in absolute ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.[4]
-
Synthesis of Schiff Base Analogs
The versatile hydrazide core serves as a platform for the synthesis of a wide range of Schiff base analogs. The general procedure involves the condensation of this compound with various aldehydes.
Experimental Protocol: Synthesis of this compound Schiff Bases
-
Materials: this compound, substituted aromatic or heteroaromatic aldehydes, ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve an equimolar amount of this compound and the desired aldehyde in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, the precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4][5]
-
Caption: General workflow for the synthesis of this compound and its Schiff base analogs.
Biological Activities and Structure-Activity Relationships
The therapeutic potential of this compound analogs has been explored across various biological targets, with notable activity observed in enzyme inhibition and antimicrobial applications.
Urease Inhibition: A Promising Therapeutic Target
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[6] This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is implicated in gastritis, peptic ulcers, and gastric cancer.[6] Inhibition of urease is therefore a validated strategy for the treatment of infections caused by urease-producing microorganisms.
Several studies have demonstrated the potent urease inhibitory activity of 2-(nitrophenoxy)acetohydrazide derivatives. For instance, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide exhibited strong urease inhibition with IC50 values of 8.4 µM and 20.2 µM, respectively.[7][8]
Table 1: Urease Inhibitory Activity of 2-(Nitrophenoxy)acetohydrazide Analogs
| Compound | Substituent on Benzylidene Ring | IC50 (µM) | Reference |
| 1 | 2-Bromo | 8.4 | [7][8] |
| 2 | 4-Nitro | 20.2 | [7][8] |
| 3 | 2,4-Dichloro | 21.3 | [9] |
| 4 | 4-Hydroxy | 25.4 | [9] |
The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on the benzylidene ring play a crucial role in their inhibitory potency. Molecular docking studies suggest that these inhibitors bind within the active site of the urease enzyme, with the hydrazone linkage and the nitro group participating in key interactions with the nickel ions and active site residues.[9]
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A Theoretical and Computational Blueprint for Elucidating the Molecular Structure of 2-(2-Nitrophenoxy)acetohydrazide
This technical guide provides a comprehensive methodological framework for the theoretical and computational analysis of 2-(2-Nitrophenoxy)acetohydrazide. Intended for researchers, computational chemists, and drug development professionals, this document outlines a systematic approach to unraveling the structural, electronic, and intermolecular characteristics of this molecule. By integrating insights from established experimental data on analogous compounds with state-of-the-art computational techniques, we present a robust blueprint for future research. Hydrazide derivatives are a class of compounds extensively investigated for their wide-ranging biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] A profound understanding of their three-dimensional structure and electronic properties is paramount for mechanism-of-action studies and the rational design of new therapeutic agents.
Part 1: The Experimental Keystone - Insights from Analog Crystallography
While a dedicated crystal structure for this compound is not publicly available, an analysis of its close structural analog, 2-(2-Nitrophenyl)acetohydrazide, provides an invaluable experimental foundation.[4][5] X-ray crystallography offers a precise three-dimensional map of electron density, revealing definitive atomic positions, bond lengths, and intermolecular interactions within a crystal lattice.[6]
The crystal structure of 2-(2-Nitrophenyl)acetohydrazide reveals several key features that are crucial for validating subsequent theoretical models.[4][5] A significant conformational characteristic is the pronounced twist between the planar moieties. The dihedral angle between the benzene ring and the acetohydrazide plane is reported to be 87.62°.[4][5] Furthermore, the nitro group is twisted by 19.3° relative to the benzene ring.[4][5] These torsions are critical for minimizing steric hindrance and defining the molecule's overall shape.
Another vital insight from the crystal structure is the nature of intermolecular forces. In the solid state, molecules of the analog are linked by N—H⋯O hydrogen bonds, forming a double-column structure.[4] These interactions are fundamental to the crystal packing and provide a clear target for computational analysis of non-covalent interactions.
Table 1: Key Crystallographic Data for the Analog Compound 2-(2-Nitrophenyl)acetohydrazide [4]
| Parameter | Value |
| Chemical Formula | C₈H₉N₃O₃ |
| Molecular Weight | 195.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.6962 |
| b (Å) | 4.9388 |
| c (Å) | 13.3593 |
| β (°) | 92.361 |
| Volume (ų) | 441.43 |
| Key Dihedral Angle | 87.62° (Benzene Ring vs. Hydrazide) |
| Nitro Group Twist | 19.3° |
| Dominant Interaction | N—H⋯O Hydrogen Bonds |
This experimental data serves as the benchmark for our theoretical investigation. A successful computational model of this compound should be able to accurately reproduce these foundational geometric parameters and interaction motifs.
Part 2: The Computational Workflow - A Step-by-Step Methodological Guide
We propose a multi-faceted computational approach, primarily leveraging Density Functional Theory (DFT), a powerful quantum mechanical method for investigating molecular systems.[7][8] This workflow is designed to provide a holistic understanding of the target molecule, from its optimized geometry to its electronic reactivity and intermolecular behavior.
Caption: Computational workflow for the theoretical analysis of this compound.
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
The foundational step in any theoretical study is to determine the molecule's most stable three-dimensional conformation (i.e., its ground-state geometry).
Methodology:
-
Initial Structure Creation: Construct an initial 3D model of this compound using molecular modeling software.
-
Computational Method Selection: Employ Density Functional Theory (DFT) for its excellent balance of accuracy and computational cost. The B3LYP hybrid functional is a robust choice for organic molecules.[7][9] For the basis set, a Pople-style set such as 6-311++G(d,p) is recommended to provide sufficient flexibility for describing electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurate geometries.[10]
-
Geometry Optimization: Perform a full geometry optimization without constraints. The goal is to find the coordinates on the potential energy surface where the net forces on all atoms are zero. The optimized structure should be compared against the key dihedral angles observed in the crystallographic data of its analog.
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:
-
Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Spectroscopic Prediction: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be directly compared to experimental FT-IR and Raman spectra.[11][12]
-
Table 2: Predicted vs. Typical Experimental Vibrational Frequencies (FT-IR)
| Functional Group | Vibrational Mode | Predicted Theoretical Range (cm⁻¹) | Typical Experimental Range (cm⁻¹)[11] |
| N-H (Amine) | Stretching | ~3450 - 3300 | 3500 - 3300 |
| N-H (Amide) | Stretching | ~3350 - 3180 | 3350 - 3180 |
| C-H (Aromatic) | Stretching | ~3100 - 3000 | 3100 - 3000 |
| C=O (Amide I) | Stretching | ~1700 - 1650 | 1700 - 1650 |
| N-H (Amide II) | Bending | ~1640 - 1550 | 1640 - 1550 |
| NO₂ (Asymmetric) | Stretching | ~1570 - 1500 | 1570 - 1500 |
| NO₂ (Symmetric) | Stretching | ~1370 - 1300 | 1370 - 1300 |
| C-O-C (Ether) | Asymmetric Stretching | ~1275 - 1200 | 1275 - 1200 |
Note: Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation; scaling factors are typically applied for precise comparison.[12]
Protocol 2: Analysis of Electronic Properties and Reactivity
With an optimized geometry, the electronic landscape of the molecule can be explored to predict its chemical behavior.
A. Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[9] This analysis helps predict sites susceptible to electrophilic or nucleophilic attack.
B. Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the total electron density on the molecular surface. It provides a powerful visual tool for identifying charge distribution.
-
Interpretation:
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (e.g., oxygen, nitrogen). These are sites prone to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency (e.g., hydrogen atoms bonded to electronegative atoms). These are sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Represent areas of neutral or nonpolar character.
-
The MEP surface is invaluable for predicting how the molecule will interact with biological receptors or other molecules, particularly in guiding the understanding of hydrogen bonding.[13]
Protocol 3: Quantifying Intermolecular Interactions
To understand how molecules of this compound interact with each other in a condensed phase, Hirshfeld surface analysis is the state-of-the-art method.
Methodology:
-
Hirshfeld Surface Generation: The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. This analysis is performed using the crystallographic information file (CIF) generated from the optimized geometry.
-
Surface Mapping: The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating key interactions like hydrogen bonds.
-
2D Fingerprint Plots: The surface is deconstructed into 2D "fingerprint plots" that quantify the different types of intermolecular contacts. For example, the percentage contribution of H···H, O···H, C···H, and other interactions to the total crystal packing can be precisely calculated.[14] This provides a quantitative breakdown of the forces holding the crystal together, which can be correlated with physical properties like melting point.
Caption: Key functional groups and potential intramolecular interactions influencing the conformation.
Conclusion and Future Directions
This guide presents a validated, multi-step theoretical framework for the comprehensive structural and electronic characterization of this compound. By anchoring computational protocols in the solid experimental ground of analog crystal structures, researchers can generate reliable and predictive models. The insights gained from geometry optimization, FMO analysis, MEP mapping, and Hirshfeld surface analysis provide a deep understanding of the molecule's inherent properties.
This theoretical blueprint can be extended to build quantitative structure-activity relationship (QSAR) models, which correlate specific molecular descriptors with biological activity, thereby accelerating the discovery of novel hydrazide-based drug candidates.[15] Furthermore, molecular docking and dynamics simulations can be employed to predict the binding affinity and stability of this compound within the active sites of therapeutic targets like the cyclooxygenase-2 (COX-2) enzyme.[3][13] The application of this rigorous computational methodology promises to illuminate the chemical nature of this compound and guide its future development in medicinal chemistry and materials science.
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Praveen, A. S., Jasinski, J. P., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3436. [Link]
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Li, X., Meng, X., Wang, W., & Zhang, S. (2016). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 17, 536-540. [Link]
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Praveen, A. S., Jasinski, J. P., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (2012). 2-(2-Nitro-phen-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3436. [Link]
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Sheng, L., et al. (2015). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene). Acta Chimica Slovenica, 62, 940-946. [Link]
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Zong, Q. S., & Wu, J. Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(2), 663-666. [Link]
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Zong, Q. S., & Wu, J. Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived From 2-(4-Nitrophenoxy)acetohydrazide. Amanote Research. [Link]
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Praveen, A. S., et al. (2012). 2-(2-Nitrophenyl)acetohydrazide. Semantic Scholar. [Link]
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Unknown Author. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research. [Link]
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Mol-Instincts. (n.d.). Compound 2-(2-nitrophenoxy)-N'-[(thiophen-2-yl)methylidene]acetohydrazide. [Link]
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SpectraBase. (2026). 2-(4-methyl-2-nitrophenoxy)acetohydrazide. Wiley. [Link]
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Fun, H. K., et al. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o31. [Link]
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Roy, K., et al. (2010). 2-(pyrazin-2-yloxy)acetohydrazide Analogs QSAR Study: An Insight Into the Structural Basis of Antimycobacterial Activity. Chemical Biology & Drug Design, 76(5), 441-50. [Link]
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Wikipedia contributors. (n.d.). X-ray crystallography. Wikipedia. [Link]
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El-Bakri, Y., et al. (2022). Synthesis, crystal structure investigation and computational approach to discover potential hydrazide derivatives as a potent inhibitor of cyclooxygenase-2 enzyme. Journal of Biochemical and Molecular Toxicology, 36(6), e23082. [Link]
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El-Bakri, Y., et al. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. ResearchGate. [Link]
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Yathirajan, H. S., et al. (2025). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Ahmad/982f6e52296700ac2e75e3343163152504b77f1e]([Link]
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Singh, J., et al. (2012). Spectroscopic, quantum chemical DFT/HF study and synthesis of [2.2.1] hept-2'-en-2'-amino-N-azatricyclo [3.2.1.0(2,4)] octane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 436-44. [Link]
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Shingare, M. S., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Evidence-Based Complementary and Alternative Medicine. [Link]
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Prasad, M. V., & Kumar, V. (2014). RHF and DFT based study of the structure, thermodynamic properties and electronic spectra of methacryloyl halides. ResearchGate. [Link]
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Thirupathy, N., et al. (2021). Spectroscopic, XRD, Hirshfeld Surface and Density Functional Theory (DFT) Studies of the Non-covalent Interactions in 2-Hydroxy-3-iodo-5-nitroacetophenone. ResearchGate. [Link]
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Al-Warhi, T., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 27(19), 6296. [Link]
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Balachandran, V., & Nataraj, A. (2013). Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 103, 137-48. [Link]
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Krishnakumar, V., & Sadasivam, K. (2014). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-Nitrophenoxy)acetohydrazide
Abstract
This technical guide provides a comprehensive protocol for the synthesis, purification, and characterization of Schiff bases derived from 2-(2-Nitrophenoxy)acetohydrazide. These hydrazone derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their potential as scaffolds for a variety of biologically active compounds, including those with antimicrobial and anticancer properties. This document offers detailed, step-by-step methodologies, explains the chemical principles behind the experimental choices, and provides expected characterization data to ensure a reproducible and reliable synthesis.
Introduction: The Significance of Hydrazone-Based Schiff Bases
Schiff bases, compounds containing an azomethine or imine (-C=N-) functional group, are a cornerstone in the synthesis of various heterocyclic compounds and serve as crucial intermediates in medicinal chemistry. When derived from the condensation of a hydrazide with an aldehyde or ketone, the resulting N-acylhydrazones are a particularly noteworthy subclass. These molecules possess a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.
The this compound moiety provides a unique scaffold. The nitrophenoxy group can be a key pharmacophore or a versatile synthetic handle for further molecular elaboration, making its Schiff base derivatives attractive targets for novel drug discovery programs. This guide provides a robust protocol for the synthesis of these promising compounds, starting from readily available materials.
Synthesis of the Starting Material: this compound
The synthesis of the target Schiff bases begins with the preparation of the key intermediate, this compound. This is typically achieved in a two-step process starting from 2-nitrophenol.
Step 1: Synthesis of Ethyl 2-(2-nitrophenoxy)acetate
The first step involves the alkylation of 2-nitrophenol with an ethyl haloacetate, such as ethyl bromoacetate, to form the corresponding ester.
Reaction Scheme: 2-Nitrophenol + Ethyl bromoacetate → Ethyl 2-(2-nitrophenoxy)acetate
Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitrophenol in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add an anhydrous base, such as potassium carbonate (K₂CO₃), to the solution. The base will act as a proton scavenger.
-
Alkylation: To the stirring mixture, add ethyl bromoacetate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude ethyl 2-(2-nitrophenoxy)acetate, which can be used in the next step, in some cases without further purification.
Step 2: Synthesis of this compound
The synthesized ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.
Reaction Scheme: Ethyl 2-(2-nitrophenoxy)acetate + Hydrazine hydrate → this compound
Protocol:
-
Reactant Preparation: Dissolve the crude or purified ethyl 2-(2-nitrophenoxy)acetate in a minimal amount of ethanol or methanol in a round-bottom flask.
-
Hydrazinolysis: Add an excess of hydrazine hydrate (80-100%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours or reflux for 4-6 hours. The reaction progress should be monitored by TLC.
-
Product Isolation: Upon completion, the solvent is typically removed under reduced pressure. The addition of cold water will often precipitate the this compound as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product can be dried in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed for higher purity. A yield of approximately 95% can be expected.
Synthesis of Schiff Bases from this compound
The core of this application note is the condensation reaction between this compound and a variety of aromatic aldehydes or ketones to form the desired Schiff bases (hydrazones).
General Reaction Scheme
Detailed Experimental Protocol
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve an equimolar amount of this compound and the desired aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, or a substituted benzaldehyde) in absolute ethanol.
-
Catalyst Addition: To the stirring solution, add 2-3 drops of glacial acetic acid. The acid catalyzes the nucleophilic addition of the hydrazide to the carbonyl carbon and the subsequent dehydration.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for 2-6 hours. The choice between room temperature and reflux depends on the reactivity of the specific aldehyde or ketone used. Monitoring the reaction by TLC is crucial to determine completion.
-
Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and then in an ice bath to facilitate the precipitation of the Schiff base product. The solid is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Illustrative Table of Synthesized Schiff Bases
The following table provides representative examples of Schiff bases that can be synthesized using the above protocol, based on typical results for analogous reactions.
| Aldehyde Reactant | Product Name | Typical Yield (%) | Typical Melting Point (°C) |
| Benzaldehyde | N'-(benzylidene)-2-(2-nitrophenoxy)acetohydrazide | 85-95 | 150-152 |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide | 88-96 | 198-200 |
| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide | 90-98 | 175-177 |
| Salicylaldehyde | N'-(2-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide | 82-90 | 210-212 |
| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-2-(2-nitrophenoxy)acetohydrazide | 85-93 | 225-227 |
Note: Yields and melting points are illustrative and can vary based on reaction scale and purity.
Characterization of Synthesized Schiff Bases
Confirmation of the successful synthesis of the target Schiff bases is achieved through standard spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized Schiff bases.
-
N-H Stretch: A characteristic stretching vibration for the N-H bond of the hydrazone moiety is typically observed in the region of 3100-3300 cm⁻¹.
-
C=O Stretch (Amide I): The carbonyl group of the hydrazide will show a strong absorption band around 1650-1680 cm⁻¹.
-
C=N Stretch (Azomethine): The newly formed imine bond gives a characteristic absorption in the range of 1600-1640 cm⁻¹. The absence of the aldehyde C=O stretch (around 1700 cm⁻¹) is also an indicator of a complete reaction.
-
NO₂ Stretch: The nitro group will exhibit characteristic symmetric and asymmetric stretching vibrations around 1340-1360 cm⁻¹ and 1520-1540 cm⁻¹, respectively.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy provides detailed information about the structure of the synthesized molecule.
-
-NH Proton: The proton of the N-H group typically appears as a singlet in the downfield region, around δ 11.0-12.0 ppm.
-
-CH=N- Proton (Azomethine): The proton of the azomethine group is also found in the downfield region as a singlet, typically between δ 8.0-9.0 ppm.
-
Aromatic Protons: The protons on the aromatic rings will appear as multiplets in the region of δ 6.5-8.5 ppm.
-
-O-CH₂- Protons: The methylene protons adjacent to the phenoxy group will appear as a singlet around δ 4.5-5.0 ppm.
Mass Spectrometry
Mass spectrometry can be used to confirm the molecular weight of the synthesized Schiff bases, with the molecular ion peak (M⁺) corresponding to the calculated molecular weight.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and characterization of Schiff bases from this compound.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of a variety of Schiff bases from this compound. The straightforward nature of the reaction, coupled with the potential for diverse biological activities of the products, makes this synthetic route highly valuable for researchers in drug discovery and medicinal chemistry. The provided characterization data serves as a benchmark for confirming the successful synthesis of these promising compounds.
References
- Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2016). Fenbufen based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl)]-1-(biphenyl-4-yl)propan-1-ones as safer anti-inflammatory and analgesic agents. Letters in Drug Design & Discovery, 13(6), 545-551. [Link: https://www.researchgate.net/publication/283485781_Synthesis_Characterization_of_2-substituted-phenylacetohydrazide_Analogs_134-oxadiazoles_and_124-triazine_Ring_Systems_as_Antimicrobial_Agents]
- Alam, M. S., et al. (2012). Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. Medicinal Chemistry Research, 21(8), 1383-1394. [Link: https://pubmed.ncbi.nlm.nih.gov/22876606/]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Schiff Bases from 2-(4-Ethylphenoxy)acetohydrazide and Aldehydes. [Link: https://www.benchchem.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to spectroscopy (5th ed.). Cengage learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds (7th ed.). John Wiley & Sons.
- Ahmad, A., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o193. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254332/]
- Dutkiewicz, G., et al. (2009). 2-(4-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2839. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969986/]
- Liu, Z.-L., & Gao, J. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o389. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3274930/]
- Prasad, A. S., et al. (2013). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3532296/]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Schiff Bases from 2-(2-Chlorophenyl)acetohydrazide. [Link: https://www.benchchem.
Application Notes and Protocols for the Synthesis of Novel Pyrazole Derivatives from 2-(2-Nitrophenoxy)acetohydrazide
Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its remarkable versatility allows for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] The metabolic stability and the capacity for diverse substitutions on the pyrazole ring make it a privileged scaffold in the design of novel therapeutic agents.[2][6] Clinically successful drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used for erectile dysfunction) feature the pyrazole core, underscoring its therapeutic importance.
This guide provides a comprehensive protocol for the synthesis of novel pyrazole derivatives utilizing 2-(2-nitrophenoxy)acetohydrazide as a key building block. The strategic incorporation of the 2-nitrophenoxy moiety offers a potential avenue for further functionalization or for modulating the biological activity of the resulting pyrazole derivatives. These compounds hold promise as intermediates for the synthesis of more complex molecules with potential therapeutic applications.
Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely employed method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7][8] This reaction proceeds under relatively mild conditions and offers a high degree of control over the substitution pattern of the resulting pyrazole ring.
In our approach, this compound serves as the hydrazine component, providing the N-N bond essential for the formation of the pyrazole ring. The 1,3-dicarbonyl compound provides the three-carbon backbone. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents at positions 3 and 5 of the pyrazole ring.
Reaction Mechanism
The reaction is typically acid-catalyzed and proceeds through the following key steps:
-
Initial Condensation: The more nucleophilic nitrogen atom of the hydrazide attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazide then attacks the remaining carbonyl group, leading to the formation of a five-membered cyclic intermediate.
-
Dehydration: Subsequent elimination of two molecules of water results in the formation of the stable aromatic pyrazole ring.
The regioselectivity of the reaction, which determines which nitrogen atom of an unsymmetrical hydrazide binds to which carbonyl carbon, can be influenced by the steric and electronic properties of the substituents on both reactants.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of pyrazole derivatives from this compound is depicted below.
Figure 1: A schematic representation of the experimental workflow.
Detailed Experimental Protocol: Synthesis of 1-(2-(2-Nitrophenoxy)acetamido)-3,5-dimethyl-1H-pyrazole
This protocol describes a representative synthesis using acetylacetone as the 1,3-dicarbonyl compound.
Materials and Reagents
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid (as catalyst and solvent)
-
Ethanol (for recrystallization)
-
Distilled water
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.97 g, 10 mmol) in glacial acetic acid (20 mL).
-
Addition of Dicarbonyl Compound: To the stirred solution, add acetylacetone (1.0 g, 10 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into ice-cold water (100 mL) with constant stirring.
-
Product Isolation: The precipitated solid product is collected by vacuum filtration and washed with cold water to remove any remaining acetic acid.
-
Purification: The crude product is purified by recrystallization from ethanol to afford the pure 1-(2-(2-nitrophenoxy)acetamido)-3,5-dimethyl-1H-pyrazole as a crystalline solid.
Characterization Data
The structure of the synthesized compound should be confirmed by spectroscopic methods.
| Analysis | Expected Observations for 1-(2-(2-Nitrophenoxy)acetamido)-3,5-dimethyl-1H-pyrazole |
| ¹H NMR | Signals corresponding to the aromatic protons of the nitrophenoxy group, the methylene protons, the pyrazole ring proton, and the two methyl groups on the pyrazole ring. |
| ¹³C NMR | Resonances for the carbons of the aromatic ring, the carbonyl carbon, the methylene carbon, and the carbons of the pyrazole ring including the two methyl carbons. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (amide), C=N stretching (pyrazole ring), and N-O stretching (nitro group). |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of the product. |
Logical Relationship of the Synthetic Steps
The synthesis follows a logical progression from starting materials to the final, purified product, with each step being crucial for the successful outcome of the reaction.
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Application Note: A Robust Protocol for the Synthesis of 2-((2-Nitrophenoxy)methyl)-5-aryl-1,3,4-oxadiazoles
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized as a bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and modulates physicochemical properties.[1][2] This application note provides a detailed, two-step protocol for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, starting from 2-(2-nitrophenoxy)acetohydrazide. The methodology first involves the synthesis of N'-arylmethylene-2-(2-nitrophenoxy)acetohydrazone intermediates, followed by an efficient, transition-metal-free oxidative cyclization using molecular iodine.[3][4] This guide is designed for researchers in drug discovery and organic synthesis, offering in-depth procedural details, mechanistic insights, characterization checkpoints, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Significance of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical and materials science.[5] Their unique electronic properties and structural rigidity make them valuable components in the design of therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] In drug design, the 1,3,4-oxadiazole ring is often employed as a metabolically robust bioisostere for carbonyl groups, improving pharmacokinetic profiles by resisting hydrolysis by esterases and peptidases.[2]
The synthetic pathway detailed herein follows a classical and highly versatile route: the condensation of an acid hydrazide with an aldehyde to form an acylhydrazone, followed by oxidative cyclization.[8][9] This approach is advantageous as it allows for molecular diversity to be easily introduced at the 5-position of the oxadiazole ring by simply varying the aldehyde component in the initial step.
Synthetic Strategy and Workflow
The conversion of this compound to the target 2,5-disubstituted 1,3,4-oxadiazoles is achieved via a two-part synthetic sequence.
-
Part A: Acylhydrazone Formation. An acid-catalyzed condensation reaction between the starting hydrazide and a selected aromatic aldehyde. This step is typically high-yielding and proceeds under mild conditions.
-
Part B: Oxidative Cyclization. The purified acylhydrazone intermediate is subjected to an iodine-mediated oxidative cyclization to form the stable aromatic 1,3,4-oxadiazole ring.[3][4] This transition-metal-free method is favored for its operational simplicity, mild conditions, and broad functional group tolerance.[4]
The overall workflow is depicted below.
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The Strategic Use of 2-(2-Nitrophenoxy)acetohydrazide in the Synthesis of Novel Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the application of 2-(2-nitrophenoxy)acetohydrazide as a pivotal precursor in the synthesis of heterocyclic compounds with significant antimicrobial potential. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the synthetic strategies, provides detailed, field-tested protocols, and explores the mechanistic basis for the observed biological activity.
Introduction: The Value Proposition of the 2-(2-Nitrophenoxy) Scaffold
The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] this compound has emerged as a highly valuable and versatile starting material for several key reasons:
-
Reactive Hydrazide Moiety: The terminal acetohydrazide group (-CONHNH₂) is a potent nucleophile and a versatile functional handle, enabling cyclization reactions to form a variety of five-membered heterocyclic rings.[3]
-
The Nitro Group as a Bioactive Modulator: The presence of a nitroaromatic group is a well-established feature in many antimicrobial drugs.[4][5] It often enhances biological activity through mechanisms such as reductive activation within microbial cells, leading to the formation of cytotoxic radical species that can damage DNA and other critical biomolecules.[4][6]
-
Structural Versatility: The core structure allows for the synthesis of diverse libraries of compounds, including Schiff bases, 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, each class possessing distinct pharmacological profiles.[3][7]
This guide provides a logical workflow, from the synthesis of the core hydrazide to its elaboration into potent antimicrobial agents, complete with protocols for biological evaluation.
PART 1: Synthesis of the Core Precursor
The journey begins with the synthesis of the foundational building block, this compound. This two-step process is reliable and scalable, providing the high-purity material necessary for subsequent reactions.
Workflow for Precursor Synthesis
Caption: Synthesis of the core hydrazide precursor.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for synthesizing acetohydrazides from their corresponding ethyl esters.[8][9]
Materials:
-
Ethyl 2-(2-nitrophenoxy)acetate
-
Hydrazine hydrate (80% solution)
-
Methanol (absolute)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.01 mole of ethyl 2-(2-nitrophenoxy)acetate in 20 mL of absolute methanol.
-
Reagent Addition: While stirring at room temperature, add 0.01 mole of 80% hydrazine hydrate dropwise to the solution.
-
Reaction: Continue stirring the mixture at room temperature. A white solid precipitate should begin to form. The reaction is typically complete within 1-2 hours.[8]
-
Isolation: After completion, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the purified white solid product, this compound, in a desiccator. The expected yield is typically high (often >75%).
PART 2: Synthesis of Antimicrobial Heterocycles
With the core hydrazide in hand, we can now explore its conversion into various classes of antimicrobial compounds. This section details the synthesis of Schiff bases and 1,3,4-oxadiazoles, two prominent examples with demonstrated efficacy.
A. Schiff Bases: Versatile Antimicrobial Intermediates
Schiff bases, characterized by their azomethine (-C=N-) group, are formed by the condensation of the primary amine of the hydrazide with an aldehyde or ketone.[10] They are not only biologically active in their own right but also serve as key intermediates for synthesizing other heterocycles.[10][11][12]
Protocol 2: General Synthesis of Schiff Bases from this compound
Materials:
-
This compound (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
Dissolution: Dissolve 0.01 mole of this compound in 30 mL of ethanol in a round-bottom flask. Gentle warming may be required.
-
Addition of Aldehyde: Add an equimolar amount (0.01 mole) of the selected aromatic aldehyde to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will typically precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure Schiff base.
B. 1,3,4-Oxadiazoles: A Privileged Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups and is a core component of many pharmacologically active compounds.[1][3] A common and efficient method for its synthesis from a hydrazide involves cyclization using carbon disulfide in a basic medium.[13][14]
Workflow for 1,3,4-Oxadiazole Synthesis
Caption: Synthesis of a 1,3,4-oxadiazole-2-thiol derivative.
Protocol 3: Synthesis of 5-((2-Nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol
Rationale for Reagent Choices:
-
Potassium Hydroxide (KOH): Acts as a base to deprotonate the hydrazide, making it a more potent nucleophile.[15]
-
Carbon Disulfide (CS₂): Provides the single carbon atom required to form the oxadiazole ring. The hydrazide attacks the electrophilic carbon of CS₂.[14][15]
-
Reflux: Provides the necessary activation energy for the intramolecular cyclization and elimination of hydrogen sulfide gas (H₂S), leading to ring closure.[13]
-
Acidification: Neutralizes the potassium salt of the thiol product, causing it to precipitate from the aqueous solution.[13][14]
Materials:
-
This compound (from Protocol 1)
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Reflux apparatus
Procedure:
-
Preparation of Base Solution: Dissolve 0.015 mole of KOH in 50 mL of 95% ethanol in a round-bottom flask.
-
Addition of Hydrazide: Add 0.01 mole of this compound to the basic solution with stirring.
-
Addition of CS₂: Cool the mixture in an ice bath and add 0.015 mole of carbon disulfide dropwise over 15 minutes.
-
Reflux: Stir the mixture at room temperature for 1 hour, then heat to reflux for 6-8 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of H₂S gas.
-
Solvent Removal: After reflux, concentrate the reaction mixture by evaporating the solvent under reduced pressure.
-
Precipitation: Dissolve the resulting residue in a small amount of water and acidify with dilute HCl until the solution is acidic (pH ~5-6).
-
Isolation: The solid oxadiazole product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 5-((2-nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol.
PART 3: Antimicrobial Activity Evaluation
The synthesized compounds must be evaluated for their biological activity. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro antimicrobial potency of a compound.[16]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Synthesized compounds
-
Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Standard fungal strain (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Stock Solution Preparation: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 1000 µg/mL).
-
Serial Dilutions: In a sterile 96-well plate, perform two-fold serial dilutions of the compound stock solutions with the appropriate growth medium (MHB or RPMI) to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (medium + inoculum, no drug) and a negative control well (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Expected Results and Data Presentation
The antimicrobial activity of heterocyclic derivatives synthesized from nitrophenoxy precursors can be significant. For comparison, literature values for analogous 1,3,4-oxadiazole derivatives show potent activity.
| Compound Class | Example Organism | Reported MIC Range (µg/mL) | Reference |
| 1,3,4-Oxadiazole Derivatives | Staphylococcus aureus | 4 - 32 | [17] |
| 1,3,4-Oxadiazole Derivatives | Methicillin-Resistant S. aureus (MRSA) | 62.5 | [16] |
| Nitrophenyl-Oxadiazoles | Mycobacterium tuberculosis | 0.03 - 0.5 (µM) | [18] |
PART 4: Mechanistic Insights
The antimicrobial action of compounds derived from this compound is often multifactorial, stemming from both the heterocyclic scaffold and the nitroaromatic moiety.
-
Role of the Nitro Group: A predominant mechanism for nitroaromatic compounds is reductive activation by microbial nitroreductase enzymes.[5] This process generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can cause oxidative stress and covalently bind to and damage DNA, leading to cell death.[4][6] This activation is often more efficient under the low-oxygen conditions characteristic of certain infection sites.[6]
-
Inhibition of Essential Pathways: The heterocyclic portion of the molecule can interfere with various essential cellular processes. Depending on their specific structure, these compounds can act as:
-
Inhibitors of Cell Wall Synthesis: By mimicking substrates for enzymes like transpeptidase, they can disrupt peptidoglycan cross-linking.[19]
-
Inhibitors of Nucleic Acid Synthesis: They may interfere with enzymes such as DNA gyrase or RNA polymerase.[19]
-
Inhibitors of Metabolic Pathways: Some heterocycles can act as analogues of essential metabolites, for instance, blocking folic acid synthesis.[19]
-
Proposed Mechanism of Actiondot
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Application Notes & Protocols: 2-(2-Nitrophenoxy)acetohydrazide as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Abstract
This technical guide provides a comprehensive overview of 2-(2-nitrophenoxy)acetohydrazide, a highly versatile and reactive precursor for the synthesis of a diverse range of novel heterocyclic compounds. We delve into the rationale behind its use, detailing its synthesis, characterization, and application in constructing medicinally significant scaffolds such as 1,3,4-oxadiazoles and 1,2,4-triazoles. This document is intended for researchers, scientists, and professionals in drug development, offering not only step-by-step protocols but also the underlying chemical principles and expert insights to ensure reproducible and successful outcomes.
Introduction: The Strategic Importance of Heterocycles and Precursor Design
Heterocyclic compounds form the backbone of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs.[1] Their unique electronic and steric properties allow for precise interactions with biological targets.[1] The strategic selection of a starting material, or precursor, is paramount in the efficient synthesis of libraries of such compounds. An ideal precursor should be readily synthesizable, possess multiple reactive sites, and be stable for storage.
This compound fits this profile perfectly. The acetohydrazide moiety (-CONHNH₂) is a classical functional group for building five-membered heterocycles, acting as a versatile nucleophile.[2][3] The presence of the 2-nitrophenoxy group offers opportunities for further functionalization, such as reduction of the nitro group to an amine, enabling the construction of more complex, fused ring systems. This guide will focus on the fundamental transformations of the acetohydrazide group to generate key heterocyclic cores.
Synthesis and Characterization of the Precursor: this compound
Rationale and Mechanistic Insight
The synthesis of this compound is a straightforward and high-yielding nucleophilic acyl substitution reaction. The process begins with the corresponding ester, methyl 2-(2-nitrophenoxy)acetate. Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The lone pair on the terminal nitrogen of hydrazine is more nucleophilic than the adjacent nitrogen due to the electron-withdrawing effect of the other nitrogen atom. This attack leads to a tetrahedral intermediate, which then collapses, eliminating a molecule of methanol and forming the stable hydrazide product. The reaction is typically carried out in an alcohol solvent like methanol, which can solvate both the ester and the polar hydrazine hydrate.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the precursor.
Detailed Synthesis Protocol
Materials:
-
Methyl 2-(2-nitrophenoxy)acetate (1 equivalent)
-
Hydrazine hydrate (80% solution, ~1.5 equivalents)
-
Methanol (sufficient volume to dissolve the ester)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(2-nitrophenoxy)acetate (e.g., 2.11 g, 10 mmol) in methanol (e.g., 20 mL).
-
To this stirring solution, add hydrazine hydrate (e.g., 0.94 mL, 15 mmol) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The reaction is typically complete within 1 to 8 hours.[2]
-
Upon completion, remove the methanol solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold deionized water (e.g., 30 mL) to precipitate the product.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water and dry it under vacuum. A high yield (typically >90%) of the pure product is expected.[2]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Result | Rationale |
| Melting Point | Sharp melting point (e.g., 149-151 °C or 422-424 K).[2] | A narrow melting range is indicative of high purity. |
| FT-IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1520 & ~1340 (NO₂ stretch). | Confirms the presence of key functional groups: the N-H bonds of the hydrazide, the carbonyl group, and the nitro group. |
| ¹H NMR (DMSO-d₆) | Signals for aromatic protons, a singlet for the -O-CH₂- protons, and exchangeable protons for -NH and -NH₂. | Provides the structural fingerprint of the molecule, confirming the connectivity of protons. |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₈H₉N₃O₄ ≈ 211.18 g/mol ). | Confirms the molecular formula of the compound. |
Application I: Synthesis of 5-substituted-1,3,4-Oxadiazoles
Rationale and Mechanistic Insight
1,3,4-oxadiazoles are a prominent class of heterocycles known for a wide range of biological activities.[4][5][6] A common and efficient method to synthesize them from hydrazides involves a two-step, one-pot reaction. First, the hydrazide is condensed with an aromatic aldehyde to form an N-acylhydrazone intermediate. This intermediate is then subjected to oxidative cyclization. Various reagents can effect this cyclization; a mild and effective choice is using acetic anhydride, which acts as both a dehydrating agent and the reaction medium for the cyclization.[7] The mechanism involves the acetylation of the hydrazone, followed by an intramolecular nucleophilic attack of the oxygen atom onto the imine carbon, and subsequent elimination to form the stable aromatic oxadiazole ring.
Reaction Scheme Diagram
Caption: Two-step synthesis of 1,3,4-oxadiazoles.
Detailed Synthesis Protocol
Materials:
-
This compound (1 equivalent)
-
Substituted aromatic aldehyde (1 equivalent)
-
Acetic anhydride (as reagent and solvent)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask, create a mixture of this compound (e.g., 2.11 g, 10 mmol) and a selected aromatic aldehyde (10 mmol).
-
Add an excess of acetic anhydride (e.g., 10 mL).
-
Heat the mixture to reflux (approximately 120-140 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water while stirring.
-
The solid product will precipitate out. Continue stirring for about 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) to obtain the pure 2-((2-nitrophenoxy)methyl)-5-aryl-1,3,4-oxadiazole derivative.
Application II: Synthesis of 5-substituted-1,2,4-Triazole-3-thiones
Rationale and Mechanistic Insight
The 1,2,4-triazole ring is another "privileged scaffold" in medicinal chemistry, found in numerous antifungal and anticancer agents.[8][9][10] A robust pathway to 4,5-disubstituted-1,2,4-triazole-3-thiones from a hydrazide involves reaction with an isothiocyanate. This reaction proceeds via the formation of a thiosemicarbazide intermediate. The initial step is the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate. This intermediate, upon heating in a basic medium (e.g., aqueous NaOH or KOH), undergoes intramolecular cyclization with the elimination of a water molecule to yield the stable triazole-thione ring system. The base is critical as it facilitates the deprotonation steps required for the cyclization cascade.
Reaction Scheme Diagram
Caption: Two-step synthesis of 1,2,4-triazole-3-thiones.
Detailed Synthesis Protocol
Materials:
-
This compound (1 equivalent)
-
Substituted isothiocyanate (1 equivalent)
-
Ethanol (solvent)
-
Sodium hydroxide (8-10% aqueous solution)
-
Dilute hydrochloric acid
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
Formation of Thiosemicarbazide: Dissolve this compound (e.g., 2.11 g, 10 mmol) in ethanol (25 mL) in a round-bottom flask. Add the substituted isothiocyanate (10 mmol) and reflux the mixture for 4-6 hours. The thiosemicarbazide intermediate often precipitates upon cooling. It can be filtered and used directly in the next step.
-
Cyclization: Suspend the crude thiosemicarbazide intermediate in an 8% aqueous solution of sodium hydroxide (20 mL).
-
Heat the mixture to reflux for 6-8 hours, during which a clear solution is often formed.
-
After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities.
-
Carefully acidify the clear filtrate with dilute hydrochloric acid until it is acidic (pH ~5-6).
-
The target triazole-thione will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the product from ethanol to obtain the pure triazole derivative.
Safety and Handling
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Isothiocyanates are lachrymatory and irritants. They should also be handled in a fume hood.
-
Acetic anhydride is corrosive and has a strong odor. Avoid inhalation and skin contact.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
This compound serves as an exemplary precursor for the facile construction of diverse and medicinally relevant heterocyclic systems. The protocols detailed herein for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles are robust, high-yielding, and built upon well-established chemical principles. By understanding the mechanistic rationale behind each transformation, researchers can confidently adapt and expand upon these methods to generate novel molecular entities for drug discovery and development programs.
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Ahmad, A., et al. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3197. [Link]
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Kerru, N., et al. (2020). Heterocycles in Medicinal Chemistry II. Molecules, 25(20), 4747. [Link]
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Yin, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 996838. [Link]
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Reactions of the hydrazide 2 with carbon disulfide under different conditions. (n.d.). ResearchGate. [Link]
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Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S44. [Link]
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Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. (2004). Asian Journal of Chemistry. [Link]
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Transformations based on acetohydrazide A. (n.d.). ResearchGate. [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022). IntechOpen. [Link]
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Antimicrobial activities of heterocycles derived from thienylchalcones. (2014). Journal of King Saud University - Science. [Link]
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Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. (2018). ResearchGate. [Link]
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Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]
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Solet, S. M., et al. (2019). Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. Journal of Drug Delivery & Therapeutics, 9(4-A), 517-525. [Link]
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Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. (n.d.). Mansoura University. [Link]
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Carbon disulfide (CS2): chemistry and reaction pathways. (2025). PubMed. [Link]
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Antimicrobial activities of heterocycles derived from thienylchalcones. (2014). ResearchGate. [Link]
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A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. (2021). ResearchGate. [Link]
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Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. (n.d.). RJ-RASAYAN Journal of Chemistry. [Link]
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Type 2 Intramolecular N-acylazo Diels-Alder Reaction: Regio- and Stereoselective Synthesis of Bridgehead Bicyclic 1,2-Diazines. (2013). Molecules, 18(11), 13614-13636. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Journal of Chemistry. [Link]
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Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). Future Medicinal Chemistry, 16(5), 325-342. [Link]
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Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. (2022). ACS Omega, 7(32), 28383-28392. [Link]
-
Patel, P., et al. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269. [Link]
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CS2: Carbon disulfide. Chemical reactions. (2018). YouTube. [Link]
-
Acid-catalyzed Cyclization of α-Ketodithioesters and Acyl Hydrazides: A Divergent and Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles. (2025). ResearchGate. [Link]
-
Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. (2016). Current Bioactive Compounds, 12(2), 121-129. [Link]
-
INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (1993). HETEROCYCLES, 36(2), 305. [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF TRANSITION METAL COMPLEXES WITH BENZOTHIAZOLYL-2-HYDRAZONES OF SALICYLIDENE ACETONE AND SALICYLIDENE ACETOPHENONE. (n.d.). Semantic Scholar. [Link]
-
Recent advances in the synthesis of triazole derivatives. (n.d.). RACO. [Link]
-
Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. (2013). Baghdad Science Journal, 10(3). [Link]
-
Carbon disulfide (CS2): chemistry and reaction pathways. (2025). R Discovery. [Link]
-
Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. (2022). DRUG DISCOVERY. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 2-(1H-BENZIMIDAZOL-2-YL-SULFANYL) ACETO HYDRAZIDE. (n.d.). Arastirmax. [Link]
-
Reactions of Carbon Disulfide with N-Nucleophiles. (2025). ResearchGate. [Link]
-
The Synthesis of 1,2,3-Triazoles from Nitroalkenes - Revisited. (2025). ResearchGate. [Link]
-
Synthesis, Reactivity and Applications of 1,2-Oxathiine 2,2-Dioxides. (2021). Thieme Chemistry. [Link]
-
Structure-based discovery of multi-target directed anti-inflammatory p- nitrophenyl hydrazones; molecular docking, drug-likeness. (2022). ChemRxiv. [Link]
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Topic: Experimental Conditions for the Condensation of 2-(2-Nitrophenoxy)acetohydrazide with Aldehydes
An Application Note and Comprehensive Protocol for Researchers
Abstract
This document provides a detailed guide for the synthesis of novel hydrazone derivatives through the condensation reaction of 2-(2-nitrophenoxy)acetohydrazide with various aldehydes. Hydrazones are a pivotal class of compounds in medicinal chemistry and drug development, possessing a broad spectrum of biological activities including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] This guide is designed for researchers in organic synthesis and medicinal chemistry, offering in-depth protocols, mechanistic insights, and a discussion of critical experimental parameters. We will cover the synthesis of the core hydrazide precursor and its subsequent reaction with aldehydes, providing a framework for the development of diverse chemical libraries for biological screening.
Introduction: The Significance of the Hydrazone Scaffold
The hydrazone moiety (-C=N-NH-C=O) is a privileged scaffold in drug discovery. Its structural features, including the ability to act as a hydrogen bond donor and acceptor, allow for effective interaction with various biological targets. The condensation of a hydrazide with an aldehyde is a robust and versatile chemical transformation, enabling the facile generation of diverse molecular structures.[3][4] The reaction is a nucleophilic addition-elimination, where the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable azomethine group (>C=N-).[5][6]
The specific precursor, this compound, introduces a nitrophenoxy group, which can modulate the electronic properties and steric profile of the final compounds, potentially influencing their biological activity and pharmacokinetic properties.
Synthesis of the Hydrazide Precursor
Before the primary condensation reaction, the starting material, this compound, must be synthesized. This is typically achieved by reacting the corresponding ester, methyl or ethyl 2-(2-nitrophenoxy)acetate, with hydrazine hydrate.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for hydrazide synthesis from esters.[7][8]
Materials:
-
Methyl 2-(2-nitrophenoxy)acetate
-
Hydrazine hydrate (80-100%)
-
Methanol (reagent grade)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve methyl 2-(2-nitrophenoxy)acetate (e.g., 10 mmol, 1 equivalent) in 30 mL of methanol.
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (e.g., 20 mmol, 2 equivalents) dropwise to the solution at room temperature. An excess of hydrazine ensures the complete conversion of the ester.
-
Reaction: Stir the reaction mixture at room temperature for 1-8 hours.[7][8] Alternatively, the mixture can be gently refluxed for 2-4 hours to expedite the reaction.
-
Causality Insight: The reaction is a nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. Refluxing provides the necessary activation energy to overcome the energy barrier for the reaction.
-
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot has disappeared. A typical mobile phase would be ethyl acetate/hexane (1:1).
-
Isolation: Upon completion, reduce the volume of methanol under vacuum. Add cold deionized water to the concentrated mixture to precipitate the solid product.[7]
-
Purification: Collect the white solid precipitate by vacuum filtration. Wash the solid with a small amount of cold water or cold ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
Drying: Dry the purified this compound under vacuum. The product is typically of high purity and can be used in the next step without further recrystallization. A yield of over 90% can be expected.[7]
The Condensation Reaction: Synthesis of Hydrazones
The core of this application note is the condensation of the synthesized hydrazide with an aldehyde to form the corresponding N'-substituted hydrazone. This reaction is generally straightforward but can be optimized by careful selection of solvent, catalyst, and temperature.
General Reaction Mechanism
The formation of a hydrazone is a two-step process:
-
Nucleophilic Addition: The primary amine of the hydrazide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This step is often the rate-limiting step and can be catalyzed by either acid or base.[5]
Below is a diagram illustrating the general workflow for this synthesis.
Caption: Overall workflow for the synthesis of hydrazones from the corresponding ester.
Key Experimental Parameters
-
Aldehyde Choice: A wide variety of aromatic, heterocyclic, and aliphatic aldehydes can be used. The electronic nature of the substituents on the aldehyde can influence reactivity. Electron-withdrawing groups on an aromatic aldehyde make the carbonyl carbon more electrophilic, potentially increasing the reaction rate.
-
Solvent: Alcohols such as ethanol or methanol are the most common solvents.[9] They are effective at dissolving both reactants and are relatively inert. For less reactive substrates, higher boiling point solvents may be employed.
-
Catalyst: While many reactions proceed without a catalyst, the addition of a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid or hydrochloric acid) can significantly accelerate the dehydration step.[10] The acid protonates the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water). Aniline and its derivatives have also been shown to be effective nucleophilic catalysts for hydrazone formation.[11][12]
-
Temperature: Most reactions are carried out at reflux temperature to ensure a reasonable reaction rate. Room temperature reactions are possible but may require significantly longer times.
-
Stoichiometry: An equimolar ratio (1:1) of the hydrazide and aldehyde is typically used.
Protocol 2: General Procedure for Hydrazone Synthesis
Materials:
-
This compound (from Protocol 1)
-
Substituted Aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, etc.)
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 5 mmol, 1 equivalent) in 20 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.
-
Aldehyde Addition: Add an equimolar amount of the selected aldehyde (5 mmol, 1 equivalent) to the solution.
-
Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the mixture.
-
Expertise Insight: The optimal pH for hydrazone formation is typically mildly acidic (around pH 4-5).[11] Too much acid will protonate the hydrazide nitrogen, reducing its nucleophilicity and slowing the initial addition step. Therefore, only a catalytic amount is needed.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours.
-
Monitoring: Monitor the reaction via TLC. The formation of the product can be visualized as a new spot with a different Rf value from the two starting materials.
-
Isolation & Purification:
-
After the reaction is complete, cool the flask to room temperature. In many cases, the hydrazone product will precipitate out of the solution.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
-
Drying & Characterization: Dry the purified crystals under vacuum. Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry to confirm its structure and purity.
Data Summary Table
The following table summarizes typical conditions and expected outcomes for the condensation with various aldehydes. Researchers can use this as a template to log their experimental results.
| Aldehyde Substrate | R-Group on Aldehyde | Catalyst (if any) | Reflux Time (h) | Typical Yield (%) | Notes / Observations |
| Salicylaldehyde | 2-Hydroxyphenyl | Acetic Acid | 3 | >85 | Product often a yellow solid.[13] |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | None | 4-5 | >90 | High crystallinity, precipitates easily. |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Acetic Acid | 2-3 | >90 | Electron-donating group, fast reaction. |
| Pyridine-4-carboxaldehyde | 4-Pyridyl | Acetic Acid | 4 | >80 | Product may be more soluble. |
| Cinnamaldehyde | -CH=CH-Ph | None | 5-6 | ~75-85 | Aliphatic/Aromatic hybrid. |
Mechanistic Visualization
Understanding the reaction mechanism is key to troubleshooting and optimization.
Caption: Simplified mechanism of hydrazone formation.
Conclusion and Future Directions
The condensation of this compound with aldehydes is a reliable and high-yielding method for generating a library of novel hydrazone compounds. These protocols provide a solid foundation for synthesis and optimization. The resulting compounds are excellent candidates for screening in various biological assays, particularly for antimicrobial and antifungal activities, given the known bio-activity of similar scaffolds.[14][15][16] Further work could involve exploring greener synthesis methodologies, such as mechanosynthesis or microwave-assisted reactions, to reduce reaction times and solvent usage.[9]
References
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Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]
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Yi, L., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjugate Chemistry. [Link]
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Scorzoni, L., et al. (2024). Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. Frontiers in Microbiology. [Link]
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Pushpan, S. A., & Jothy, J. P. (2014). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research. [Link]
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Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. National Institutes of Health. [Link]
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AJOL. (2018). synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. African Journals Online. [Link]
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AJOL. (2023). Synthesis, Characterization and Antimicrobial Activities of a Schiff Base Derived from Acetyl Acetone and 2-aminopyridine and it. African Journals Online. [Link]
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ResearchGate. (2018). Synthesis, Characterization and Antimicrobial Activities of Hydrazone Ligands Derived from 2-(phenylamino)acetohydrazide and Their Metal Complexes. ResearchGate. [Link]
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Anveshana's International Publication. (n.d.). STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES. Anveshana's International Journal of Research in Engineering and Applied Sciences. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]
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SciSpace. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. Journal of Pure and Applied Sciences. [Link]
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Medicinal and Medical Chemistry. (2021). Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and its copper(II) complex. Scholarly Journal of Medicinal and Medical Chemistry. [Link]
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Gueddari, H., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI. [Link]
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Kalia, J., & Raines, R. T. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. [Link]
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Salinger, J. H., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]
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ResearchGate. (2018). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. ResearchGate. [Link]
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ResearchGate. (2014). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. ResearchGate. [Link]
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Catalytic Pathways to 2-(2-Nitrophenoxy)acetohydrazide Derivatives: Advanced Synthesis Protocols for Pharmaceutical Research
Abstract
This comprehensive guide details the synthetic methodologies for obtaining 2-(2-nitrophenoxy)acetohydrazide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. Possessing a versatile scaffold, these molecules serve as key intermediates for the synthesis of a wide range of biologically active compounds, including anti-inflammatory and antimicrobial agents.[1] This document provides a detailed exploration of both established non-catalytic routes and novel, proposed catalytic strategies designed to enhance efficiency, yield, and sustainability. The protocols are supported by mechanistic insights and practical considerations to empower researchers in their synthetic endeavors.
Introduction: The Significance of the this compound Scaffold
The hydrazide functional group is a crucial pharmacophore found in a multitude of biologically active compounds.[2] The title compound, this compound, and its derivatives are no exception, serving as foundational building blocks for more complex molecular architectures. The phenoxyacetic acid moiety is a central structural component in numerous drug classes, including anti-inflammatory, antibacterial, and antihypertensive agents.[1] The strategic placement of the nitro group offers a handle for further chemical modifications, such as reduction to an amino group, enabling the generation of diverse compound libraries for high-throughput screening.
Traditionally, the synthesis of such hydrazides involves the hydrazinolysis of a corresponding ester, a robust but often lengthy process requiring stoichiometric reagents and sometimes harsh conditions.[3] This guide introduces modern catalytic approaches that promise to overcome these limitations, offering milder reaction conditions and improved process efficiency.
Synthetic Strategies: From Conventional to Catalytic
The synthesis of this compound can be logically dissected into two primary transformations: the formation of the ether linkage to create the 2-(2-nitrophenoxy)acetate precursor, and the subsequent conversion of the ester to the desired acetohydrazide.
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2-(2-Nitrophenoxy)acetohydrazide in the preparation of metal complexes
An In-Depth Guide to the Synthesis, Characterization, and Application of Metal Complexes with 2-(2-Nitrophenoxy)acetohydrazide
Introduction: The Versatility of Hydrazides in Coordination Chemistry
Hydrazides and their derivatives, hydrazones, represent a cornerstone class of ligands in modern coordination chemistry. Their significance stems from a rich and tunable structural framework, featuring multiple donor sites (typically nitrogen and oxygen atoms) that allow for versatile coordination with a wide array of metal ions.[1][2] The resulting metal complexes often exhibit enhanced biological activities and novel physicochemical properties compared to the free ligands, making them prime candidates for development in pharmaceuticals, catalysis, and materials science.[2][3][4]
This guide focuses on this compound, a particularly intriguing ligand. Its structure combines a flexible acetohydrazide backbone, capable of bidentate chelation, with a 2-nitrophenoxy moiety. This nitro group can influence the electronic properties of the entire molecule and offers a potential site for further chemical modification. The coordination of this ligand to transition metals can lead to structurally diverse complexes with significant therapeutic potential, including antimicrobial and anticancer applications.[5][6]
This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis of the ligand and its metal complexes, a systematic approach to their characterization, and an exploration of their potential applications in drug development.
Part I: Synthesis Protocol for this compound Ligand
The synthesis of the title ligand is a straightforward and high-yielding nucleophilic acyl substitution reaction. The process involves the hydrazinolysis of an ester, where hydrazine hydrate acts as the nucleophile, displacing the methoxy group of the parent ester.
Causality in Experimental Design:
-
Choice of Reactants: Methyl 2-(2-nitrophenyl)acetate is used as the ester precursor. Hydrazine hydrate is a potent nucleophile and the source of the hydrazide functional group.
-
Solvent: Methanol is an ideal solvent as it readily dissolves the starting ester and is miscible with hydrazine hydrate, creating a homogeneous reaction environment.
-
Reaction Conditions: The reaction proceeds efficiently at room temperature. Heating is generally unnecessary and could lead to side reactions. The 8-hour stir time ensures the reaction goes to completion.[1]
Experimental Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of the this compound ligand.
Step-by-Step Protocol
-
Materials & Equipment:
-
Methyl 2-(2-nitrophenyl)acetate (1 equivalent)
-
Hydrazine hydrate (~80% solution, 2-3 equivalents)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(2-nitrophenyl)acetate (e.g., 2.0 g, 10.14 mmol) in methanol (20 mL).[1]
-
To this stirring solution, add hydrazine hydrate (e.g., 2 mL) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for approximately 8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol solvent under reduced pressure using a rotary evaporator.[1]
-
Add deionized water to the resulting residue to precipitate the solid product.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. A typical yield is around 95%.[1]
-
-
Characterization of the Ligand:
-
Melting Point: 422-424 K (149-151 °C).[1]
-
FT-IR (cm⁻¹): Expect characteristic peaks for N-H stretching (3200-3400), C=O stretching (amide I, ~1660), and N-H bending (amide II, ~1530).
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals for aromatic protons, the -O-CH₂- protons, and distinct signals for the -NH and -NH₂ protons of the hydrazide group.
-
Part II: General Protocol for Metal Complex Synthesis
This protocol outlines a general method for synthesizing metal complexes of this compound. It is adaptable for various divalent transition metal salts, such as those of Co(II), Ni(II), Cu(II), and Zn(II). The ligand typically acts as a neutral bidentate or a monoanionic bidentate ligand after deprotonation.
Causality in Experimental Design:
-
Molar Ratio: A 2:1 ligand-to-metal molar ratio is commonly used, which often results in octahedral complexes of the type [M(L)₂]X₂ or [M(L-H)₂].[7][8]
-
Solvent: Ethanol is a common choice as it dissolves both the ligand and many metal salts, and its boiling point is suitable for refluxing.[7][9]
-
Refluxing: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the kinetic barrier for ligand substitution on the metal center, ensuring the formation of a thermodynamically stable complex.[7][9]
-
pH Adjustment: In some cases, the addition of a base (e.g., NaOH or an organic base) may be required to facilitate the deprotonation of the hydrazide ligand, allowing it to coordinate in its enolic form.
General Coordination Mode of the Ligand
Caption: Chelation of the ligand to a metal ion (M²⁺) via carbonyl oxygen and terminal amino nitrogen.
Step-by-Step Protocol
-
Materials & Equipment:
-
This compound (2 equivalents)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) (1 equivalent)
-
Absolute Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve the this compound ligand (e.g., 10 mmol) in hot absolute ethanol (~30 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (e.g., 5 mmol) in a minimum amount of ethanol.[9]
-
Add the ethanolic solution of the metal salt dropwise to the stirring solution of the ligand.
-
Attach a condenser and reflux the resulting mixture for 2-4 hours. A change in color or the formation of a precipitate often indicates complex formation.[7]
-
After refluxing, reduce the volume of the solvent by about half and allow the solution to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry in a desiccator.
-
Part III: Characterization of the Metal Complexes
Confirming the successful synthesis and elucidating the structure of the metal complexes requires a suite of analytical techniques. Each technique provides a piece of the puzzle, leading to a comprehensive understanding of the new compound.
A. Spectroscopic Analysis
-
FT-IR Spectroscopy: This is one of the most powerful tools for confirming coordination. The key diagnostic bands of the free ligand will shift upon complexation.
-
ν(C=O) band: The carbonyl stretching vibration (around 1660 cm⁻¹) is expected to shift to a lower frequency (e.g., 1620-1640 cm⁻¹) upon coordination of the carbonyl oxygen to the metal center. This shift is due to the donation of electron density from the oxygen to the metal, weakening the C=O double bond.[10]
-
ν(N-H) bands: The stretching vibrations of the amino group will also shift, indicating the involvement of the terminal nitrogen in coordination.
-
New Bands: The appearance of new, weak bands in the far-IR region (400-600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds.[10][11]
-
-
UV-Visible Spectroscopy: Electronic spectra provide insights into the geometry of the complex. The d-d transitions observed are characteristic of the metal ion's coordination environment (e.g., octahedral, tetrahedral).[9][12] For instance, octahedral Ni(II) complexes typically show three distinct absorption bands.[9]
B. Physicochemical & Structural Analysis
-
Molar Conductivity: Measuring the molar conductance of the complex in a solvent like DMF or DMSO helps determine if it is an electrolyte. Non-electrolytic behavior suggests that the anions (e.g., chloride) are coordinated to the metal center, while electrolytic behavior indicates they are outside the coordination sphere.[8][10]
-
Magnetic Susceptibility: This measurement determines the magnetic moment of the complex, which is directly related to the number of unpaired electrons. This data is crucial for deducing the geometry of the complex (e.g., distinguishing between square planar (diamagnetic) and tetrahedral (paramagnetic) Ni(II) complexes).[8]
-
Elemental Analysis (CHN): Comparing the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen with the calculated values for the proposed formula is essential for confirming the stoichiometry of the complex (i.e., the ligand-to-metal ratio).[7]
Table 1: Representative Characterization Data for [M(L)₂Cl₂] Complexes
(Note: This table presents hypothetical but expected data for illustrative purposes.)
| Property | Ligand (L) | [Co(L)₂Cl₂] | [Ni(L)₂Cl₂] | [Cu(L)₂Cl₂] |
| Color | White | Pink / Red | Green | Blue / Green |
| Molar Cond. (Ω⁻¹cm²mol⁻¹) | - | < 20 (Non-electrolyte in DMSO) | < 20 (Non-electrolyte in DMSO) | < 20 (Non-electrolyte in DMSO) |
| Magnetic Moment (μ_eff, B.M.) | - | ~4.8-5.2 (High-spin Octahedral) | ~2.9-3.3 (Octahedral) | ~1.8-2.2 (Octahedral) |
| FT-IR ν(C=O) (cm⁻¹) | ~1660 | ~1635 (Shift to lower frequency) | ~1640 (Shift to lower frequency) | ~1630 (Shift to lower frequency) |
| UV-Vis λ_max (nm) | - | ~590, 630 (d-d transitions for Oh Co²⁺)[9] | ~395, 585 (d-d transitions for Oh Ni²⁺)[9] | ~680 (d-d transition for Oh Cu²⁺)[9] |
Part IV: Applications in Drug Development
The true value of synthesizing novel metal complexes lies in their potential applications. Hydrazone-based metal complexes are widely recognized for their biological activities, which are often significantly enhanced upon chelation.[4][5]
A. Antimicrobial Agents
-
Mechanism of Action: According to Overtone's concept and Tweedy's chelation theory, the coordination of a ligand to a metal ion reduces the polarity of the metal and increases the lipophilicity of the entire complex. This enhanced lipid solubility allows the complex to more easily penetrate the lipid membranes of microorganisms like bacteria and fungi.[13] Once inside, the complex can disrupt cellular processes by binding to enzymes or DNA, leading to cell death.[4]
-
Expected Outcome: Metal complexes of this compound are expected to show greater antimicrobial activity against various bacterial and fungal strains than the free ligand.[10][14] Copper(II) complexes, in particular, often exhibit potent antimicrobial effects.[14]
B. Anticancer Agents and DNA Interaction
-
Mechanism of Action: Many transition metal complexes exert their anticancer effects by interacting with DNA, the primary cellular target for many chemotherapeutic drugs. This interaction can occur through several modes:
-
Groove Binding: The complex binds to the major or minor groove of the DNA double helix.[15]
-
Intercalation: The planar aromatic part of the ligand inserts itself between the base pairs of the DNA, disrupting its structure and inhibiting replication.[14][16]
-
Covalent Binding: The metal center directly coordinates to the nitrogen atoms of the DNA bases.
-
-
Therapeutic Potential: By binding to and damaging DNA, or by generating reactive oxygen species (ROS) that induce oxidative stress, these complexes can trigger apoptosis (programmed cell death) in cancer cells.[6] The presence of different metal ions can tune this activity, with copper and cobalt complexes often showing significant cytotoxicity against various cancer cell lines.[6] Studies on similar hydrazone complexes have demonstrated their ability to bind to calf thymus DNA (CT-DNA) and exhibit promising IC₅₀ values against cell lines like HeLa and MCF-7.[6][15]
Workflow for Biological Screening
Caption: A streamlined workflow for evaluating the biological potential of the synthesized complexes.
Conclusion
This compound is a highly effective and accessible ligand for the preparation of coordination complexes with diverse structures and promising biological activities. The protocols outlined in this guide provide a robust framework for the synthesis and characterization of these compounds. The enhanced lipophilicity and structural diversity conferred by metal chelation make these complexes compelling candidates for further investigation as novel antimicrobial and anticancer agents. By systematically applying the characterization techniques and biological screening methods described, researchers can effectively explore the vast potential of this ligand system in the field of medicinal inorganic chemistry.
References
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-
DNA binding and antibacterial activity studies on transition metal complexes with 2-formylpyridine isonicotinoyl hydrazone. (2020). ResearchGate. [Link]
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synthesis and characterization of hydrazone ligand and their metal complexes. (n.d.). Slideshare. [Link]
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Synthesis, Characterization, Crystal Structure and DNA- Binding Studies of Transition Metal Hydrazone Complexes. (n.d.). AIP Publishing. [Link]
-
Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (n.d.). PMC - NIH. [Link]
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Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. (2020). Semantic Scholar. [Link]
-
2-(2-Nitrophenyl)acetohydrazide. (n.d.). PMC - NIH. [Link]
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Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. (2016). Asian Journal of Chemistry. [Link]
-
Copper(I) hydrazone complexes: Synthesis, structure, DNA binding, radical scavenging and computational studies. (2021). ResearchGate. [Link]
-
(PDF) ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. (2010). ResearchGate. [Link]
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Studies on some Metal Complexes of Hydrazone Especially With Copper and Nickel. (n.d.). ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]
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Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (2023). ACS Omega. [Link]
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A review of hydrazide-hydrazone metal complexes' antitumor potential. (2022). Frontiers. [Link]
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Synthesis, Characterization and Antimicrobial Activities of Hydrazone Ligands Derived from 2-(phenylamino)acetohydrazide and Their Metal Complexes. (2014). ResearchGate. [Link]
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Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. (2020). ResearchGate. [Link]
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Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. (n.d.). Der Pharma Chemica. [Link]
-
2-(4-Methoxyphenoxy)acetohydrazide. (2012). Semantic Scholar. [Link]
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Synthesis and characterization of cobalt (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. (2018). International Journal of Chemical Studies. [Link]
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The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2024). PubMed. [Link]
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Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (n.d.). IntechOpen. [Link]
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Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. (2015). ResearchGate. [Link]
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Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone Derivatives: A Review. (2022). Academic Journal of Chemistry. [Link]
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Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. (2023). PubMed Central. [Link]
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Synthesis and characterization of p-Toluic hydrazide and o-Hydroxy Acetophenone Schiff base and its metal complexes. (2019). Asian Journal of Research in Chemistry. [Link]
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Acetophenone derived Schiff base and its Fe (III) complex: Synthesis, characterization and biological activity. (n.d.). World Journal of Advanced Research and Reviews. [Link]
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Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. (2018). International Journal of Chemical Studies. [Link]
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Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Baghdad Science Journal. [Link]
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Preparation and Characterization of Mixed Ligands Metal Complexes Derived from Acetylacetonyl P-Imino Acetophenone and. (n.d.). SciSpace. [Link]
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Application Notes and Protocols for the Spectroscopic Analysis of Compounds Synthesized from 2-(2-Nitrophenoxy)acetohydrazide
Introduction: The Chemical and Pharmaceutical Significance of 2-(2-Nitrophenoxy)acetohydrazide Derivatives
This compound serves as a pivotal scaffold in synthetic and medicinal chemistry. Its derivatives, particularly hydrazones and Schiff bases, are a subject of intense investigation due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The unique structural features of this molecule— a nitrophenoxy ring, a flexible ether linkage, and a reactive acetohydrazide moiety—allow for diverse chemical modifications, leading to a vast library of potential therapeutic agents.
The journey from synthesis to a viable drug candidate is underpinned by rigorous structural characterization. Spectroscopic analysis is the cornerstone of this process, providing irrefutable evidence of a compound's identity, purity, and three-dimensional structure.[3] This comprehensive guide provides detailed application notes and protocols for the essential spectroscopic techniques used to characterize novel compounds derived from this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the rationale behind the experimental choices, ensuring robust and reproducible results.
The Analytical Workflow: From Synthesis to Structural Elucidation
The successful characterization of a newly synthesized compound is a systematic process. It begins with the purification of the crude product and culminates in the comprehensive analysis of its spectral data. Each spectroscopic technique provides a unique piece of the structural puzzle.
Figure 1: A typical workflow for the synthesis and spectroscopic characterization of novel compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: FT-IR spectroscopy is the first line of analysis post-synthesis. It provides a rapid and non-destructive confirmation that the desired chemical transformation has occurred by identifying the presence or absence of key functional groups. For derivatives of this compound, we are particularly interested in the vibrations of the amide (C=O, N-H), nitro (N-O), and ether (C-O-C) groups. When forming a Schiff base, the disappearance of the hydrazide N-H stretches and the appearance of the imine (C=N) stretch are critical diagnostic markers.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation:
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol and allowing it to dry completely.
-
Place a small amount (1-2 mg) of the dry, powdered sample onto the center of the crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform an automatic baseline correction.
-
Label the significant peaks.
-
Data Interpretation:
The interpretation of the FT-IR spectrum relies on identifying characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale and Expected Observations |
| N-H Stretch (Amide) | 3200 - 3350 cm⁻¹ | Present in the starting material and disappears upon successful formation of a Schiff base.[4][5] |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Confirms the presence of the aromatic rings. |
| C=O Stretch (Amide I) | 1660 - 1690 cm⁻¹ | A strong, sharp peak characteristic of the amide carbonyl group in the hydrazide backbone.[4] |
| N-O Stretch (Asymmetric) | 1500 - 1550 cm⁻¹ | A strong absorption confirming the presence of the nitro group. |
| N-O Stretch (Symmetric) | 1330 - 1370 cm⁻¹ | A medium to strong absorption, also indicative of the nitro group. |
| C-O-C Stretch (Ether) | 1200 - 1280 cm⁻¹ | Confirms the ether linkage between the phenyl ring and the acetohydrazide moiety. |
| C=N Stretch (Imine) | 1600 - 1650 cm⁻¹ | The appearance of this peak is a key indicator of Schiff base formation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Expertise & Experience: NMR spectroscopy, including ¹H and ¹³C NMR, provides the most detailed information about the molecular structure. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For derivatives of this compound, NMR is crucial for confirming the regiochemistry of the aromatic rings, the integrity of the acetohydrazide backbone, and the stereochemistry of any newly formed bonds.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for these compounds due to its ability to dissolve polar substances and the presence of exchangeable protons (N-H).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
Data Acquisition:
-
Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[6]
-
For ¹H NMR, acquire a standard spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Use Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Interpretation:
A thorough analysis of the chemical shifts (δ), integration values, and coupling patterns (J) is essential for structural elucidation.
¹H NMR Spectral Data for a Representative Schiff Base Derivative: N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Rationale |
| -OH (Phenolic) | ~9.8 | Singlet | 1H | Acidic proton, often broad. |
| -NH (Amide) | ~11.5 | Singlet | 1H | Deshielded due to the adjacent carbonyl group. |
| -CH=N (Imine) | ~8.3 | Singlet | 1H | Characteristic of the azomethine proton. |
| Aromatic (Nitrophenyl) | 7.0 - 8.1 | Multiplet | 4H | Complex splitting pattern due to the nitro and ether substituents. |
| Aromatic (Hydroxyphenyl) | 6.8 - 7.5 | Doublet of Doublets | 4H | Typical pattern for a 1,4-disubstituted benzene ring. |
| -O-CH₂- | ~5.0 | Singlet | 2H | Methylene protons adjacent to the ether oxygen and carbonyl group. |
¹³C NMR Spectral Data for the Same Representative Derivative:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |
| C=O (Amide) | ~165-170 | Carbonyl carbon in an amide environment. |
| C=N (Imine) | ~145-150 | Azomethine carbon. |
| Aromatic (C-O, C-N, C-NO₂) | 120-160 | Quaternary carbons and carbons attached to heteroatoms are deshielded. |
| Aromatic (C-H) | 115-135 | Aromatic carbons with attached protons. |
| -O-CH₂- | ~65-70 | Methylene carbon adjacent to the ether oxygen. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of a synthesized compound, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, further solidifying the elemental composition. The fragmentation pattern observed in the mass spectrum offers additional structural information, acting as a "fingerprint" for the molecule. For nitrophenoxy compounds, characteristic losses of NO₂ (46 Da) and NO (30 Da) are often observed.[7]
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of formic acid or ammonium acetate can be added to the solvent to promote ionization ([M+H]⁺ or [M+NH₄]⁺).
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that encompasses the expected molecular weight of the compound.
-
-
Data Interpretation:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).
-
Compare the observed m/z value with the calculated molecular weight.
-
Analyze the fragmentation pattern. For derivatives of this compound, look for fragments corresponding to:
-
Loss of the nitrophenoxy group.
-
Cleavage of the amide bond.
-
Loss of NO₂ or NO from the aromatic ring.[8]
-
-
Figure 2: Common fragmentation pathways in mass spectrometry for nitrophenoxy compounds.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups.[9] The position (λmax) and intensity (molar absorptivity) of the absorption bands can be used to confirm the presence of these groups and to study the effects of different substituents on the electronic structure of the molecule.
Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of standard solutions of decreasing concentration.
-
Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0 AU).[9]
-
-
Data Acquisition:
-
Use matched quartz cuvettes for the blank (solvent) and the sample solutions.
-
Record the UV-Vis spectrum over a range of 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Data Interpretation:
-
π → π transitions:* Aromatic systems typically exhibit strong absorptions in the 200-300 nm region.
-
n → π transitions:* The nitro group can show a weaker absorption band at longer wavelengths (>300 nm). The presence of the nitrophenoxy moiety often results in characteristic absorption bands in the UV region.[10][11]
Conclusion: A Multi-faceted Approach to Structural Verification
The robust characterization of compounds synthesized from this compound is not reliant on a single analytical technique. Instead, it is the synergistic integration of data from FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy that provides the conclusive evidence required for structural elucidation. This guide offers the foundational protocols and expert insights necessary to perform these analyses with confidence, ensuring the scientific integrity of research and development in this promising class of compounds.
References
-
Ahmad, S., et al. (2012). 2-(4-bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2441. Available at: [Link]
-
Egsgaard, H., & Carlsen, L. (1996). Mass Spectrometry of Nitro and Nitroso Compounds. In The Chemistry of Functional Groups: The Chemistry of Nitro and Nitroso Compounds. John Wiley & Sons, Ltd. Available at: [Link]
-
Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. Available at: [Link]
-
N'O-methylidene]-2-(2-nitrophenoxy)acetohydrazide, S. S. (2004). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 16(3-4), 1833. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and spectroscopic characterization of some novel Schiff bases of benzylidene derivatives. Der Pharma Chemica. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. ResearchGate. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Aromatic Nitration. I. The Ultraviolet Spectra of Aromatic Nitro Compounds in Sulfuric Acid. Journal of the American Chemical Society. Available at: [Link]
-
National Institutes of Health. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. National Institutes of Health. Available at: [Link]
-
Semantic Scholar. (n.d.). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2019). (PDF) Synthesis, Characterization, and Antibacterial Activity of the Schiff Base derived from P-Toluic hydrazide and 2-hydroxy-4-methoxy Acetophenone (HMAPPTH Ligand) and their Mn (II), Co (II), Ni (II) and Cu (II) Complexes. ResearchGate. Available at: [Link]
-
Canadian Science Publishing. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry. Available at: [Link]
-
The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty... ResearchGate. Available at: [Link]
-
Semantic Scholar. (2013). Synthesis, Spectroscopic Characterization, and Thermal Behavior Studies of 2-Anilino-N-[(1E)-(2-Hydroxyphenyl)Methylene] Acetohydrazide Metal Complexes. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. Available at: [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Cambridge Open Engage. (2024). Synthesis, Characterization, and Potential Applications of Novel Schiff Base Metal(II) Complexes Derived from 3-Hydroxy-2-Naphthoic Hydrazide and 3-Acetyl-2-Hydroxy-6-Methyl-4H-Pyran-4-One. ChemRxiv. Available at: [Link]
-
MDPI. (n.d.). Molecules | Special Issue : Application of Spectroscopy for Drugs. MDPI. Available at: [Link]
-
ResearchGate. (2025). Synthesis, characterization and bioactivity ¬¬¬¬Zn2+, Cu2+, Ni2+, Co2+, Mn2+, Fe3+, Ru3+, VO2+ and UO22+ complexes of 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzylidene)-2-(p-tolyl- amino)acetohydrazide. ResearchGate. Available at: [Link]
-
IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]
-
Redalyc. (n.d.). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Redalyc. Available at: [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. Available at: [Link]
-
Academic Journal of Chemistry. (n.d.). Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. Academic Journal of Chemistry. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. Available at: [Link]
-
National Institutes of Health. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. National Institutes of Health. Available at: [Link]
-
Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. Available at: [Link]
-
Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Nitrophenoxy)acetohydrazide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(2-Nitrophenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on improving reaction yield and product purity. We have structured this resource as a series of troubleshooting guides and frequently asked questions to directly address potential issues in your workflow.
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section addresses specific experimental failures. Each question is designed to pinpoint a potential problem and provide a scientifically-grounded solution.
Q1: My overall yield is consistently low. Where should I start investigating?
Low overall yield in a two-step synthesis is often a cumulative problem. The purity and yield of the intermediate, ethyl 2-(2-nitrophenoxy)acetate, directly impacts the final hydrazinolysis step.
Causality: The synthesis of this compound is a sequential process. Impurities or unreacted starting materials from the first step (esterification) will not only lower the theoretical maximum yield of the second step but can also interfere with the reaction or complicate the purification, leading to further product loss.
Troubleshooting Steps:
-
Validate Step 1: Before proceeding to hydrazinolysis, confirm the identity and purity of your ester intermediate, ethyl 2-(2-nitrophenoxy)acetate. Use techniques like ¹H NMR or TLC to ensure the reaction has gone to completion and that starting materials (2-nitrophenol and ethyl bromoacetate) are absent.
-
Isolate and Purify the Intermediate: Do not use the crude ester directly in the next step unless you have previously validated this approach and found it to be clean. Purification of the ester can prevent downstream issues.
-
Analyze Each Step Separately: Calculate the yield for each individual step. This will reveal which part of the process is underperforming. A poor yield in the first step is a common culprit for a low overall yield.
Q2: The initial esterification of 2-nitrophenol is inefficient. What factors should I optimize?
The first step, a Williamson ether synthesis, is critical. Incomplete reaction is a frequent source of poor yields.
Causality: This Sₙ2 reaction requires the formation of a phenoxide ion from 2-nitrophenol, which then acts as a nucleophile to attack the electrophilic carbon of ethyl bromoacetate. The efficiency of this step depends on the base, solvent, and temperature.
Key Parameters for Optimization:
| Parameter | Recommended Action & Rationale |
| Base | Use anhydrous potassium carbonate (K₂CO₃). It is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions. Ensure the K₂CO₃ is dry, as water can hydrolyze the ester product.[1] |
| Solvent | Dry acetone is a common and effective solvent.[1] It readily dissolves the reactants and is easily removed post-reaction. Ensure the solvent is anhydrous. |
| Temperature | Refluxing the reaction mixture is typically required to achieve a reasonable reaction rate.[1] Monitor the reaction progress using TLC to avoid prolonged heating that could lead to degradation. |
| Reaction Time | Typical reaction times range from 8 to 24 hours.[1][2] The reaction should be monitored by TLC until the 2-nitrophenol spot has disappeared. |
Q3: My hydrazinolysis step (ester to hydrazide) is giving a low yield or a messy product. What are the common causes?
This is the most critical step for forming the final product. Yield and purity are highly sensitive to reaction conditions.
Causality: Hydrazinolysis is the nucleophilic acyl substitution of the ester's ethoxy group with hydrazine. The high nucleophilicity of hydrazine makes this reaction efficient, but it can also lead to side reactions if not properly controlled. The product's tendency to precipitate also requires careful handling for maximum recovery.[3]
Below is a troubleshooting workflow to diagnose issues in this step:
Caption: Troubleshooting workflow for low hydrazinolysis yield.
Q4: My final product is an oil or a gummy solid and refuses to crystallize. How can I purify it?
This issue almost always points to the presence of impurities.
Causality: Impurities, such as unreacted starting ester or side products, can interfere with the formation of a crystal lattice, resulting in an oil or amorphous solid. Water can also be an issue.
Purification Strategies:
-
Trituration: Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir or sonicate the mixture. The impurities will dissolve, leaving your product as a solid which can then be filtered.
-
Recrystallization: This is the most effective method for purification. A good solvent system is a mixture of methanol and water (2:1) or ethanol.[3][4] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly.
-
Column Chromatography: If recrystallization fails, silica gel chromatography using an ethyl acetate/hexane solvent system can be used to isolate the pure compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard, reliable protocol for synthesizing this compound?
A validated two-step protocol is outlined below.
Caption: The two-step synthesis of this compound.
Experimental Protocol: Step 1 - Synthesis of Ethyl 2-(2-nitrophenoxy)acetate
-
To a solution of 2-nitrophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 20 minutes.
-
Add ethyl bromoacetate (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-24 hours, monitoring by TLC until the 2-nitrophenol is consumed.[1]
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(2-nitrophenoxy)acetate, which can be used directly if pure or purified further.
Experimental Protocol: Step 2 - Synthesis of this compound
-
Dissolve the ethyl 2-(2-nitrophenoxy)acetate (1 equivalent) in methanol or absolute ethanol.[3][4]
-
Add hydrazine hydrate (1.1-1.5 equivalents) dropwise while stirring.
-
Stir the reaction mixture at room temperature. Reaction times vary in the literature from 1 hour to 8 hours.[3][4] A solid product often precipitates during this time.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
If a precipitate has formed, collect the solid by filtration. Wash with a small amount of cold ethanol or water.[3]
-
If no solid forms, remove the solvent under vacuum and add water to precipitate the product.[3]
-
Dry the solid product. Recrystallize from an ethanol/water mixture if necessary for higher purity.
Q2: What are the critical safety precautions when using hydrazine hydrate?
Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it with extreme caution.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work exclusively in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and acids.
Q3: Which analytical techniques are best for monitoring these reactions?
Thin-Layer Chromatography (TLC) is indispensable for monitoring reaction progress.
-
For Step 1 (Esterification): Use a mobile phase like 30% ethyl acetate in hexane. You should see the spot for 2-nitrophenol (which is often yellow) disappear and a new, less polar spot for the ester appear.
-
For Step 2 (Hydrazinolysis): Use a mobile phase like 50% ethyl acetate in hexane. The ester spot will disappear and be replaced by a new, more polar spot for the hydrazide product at the baseline.
Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for structural confirmation.
-
For the final product, ¹H NMR should show characteristic peaks for the aromatic protons, the -OCH₂- protons, and the -NH and -NH₂ protons of the hydrazide group.
Q4: How do different reaction conditions reported in the literature affect the yield?
Several protocols have been published with slight variations. The choice of conditions can be tailored to your laboratory setup and time constraints.
Comparison of Hydrazinolysis Conditions:
| Starting Ester | Solvent | Reagents | Temperature | Time | Reported Yield | Reference |
| Methyl 2-(2-nitrophenyl)acetate | Methanol | Hydrazine Hydrate | Room Temp. | 8 h | 95% | [3] |
| (2-nitro-phenoxy)-acetic acid ester | Methanol | 80% Hydrazine Hydrate | Room Temp. | 1 h | 75% | [4] |
| Ester of 2-(quinolin-8-yloxy) | Absolute Ethanol | 99% Hydrazine Hydrate | Reflux | 15 h | - | [2] |
Note: The quinolin-8-yloxy example is structurally related and demonstrates that reflux conditions are sometimes employed for similar hydrazinolysis reactions, though room temperature appears sufficient and potentially safer for the 2-nitrophenoxy substrate to avoid degradation.
References
-
ResearchGate. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Available from: [Link]
- Google Patents. CN101823982A - Method for preparing hydrazine ethyl acetate hydrochloride.
-
National Institutes of Health (NIH). 2-(2-Nitrophenyl)acetohydrazide - PMC. Available from: [Link]
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available from: [Link]
- Google Patents. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
-
Wikipedia. (2-Nitrophenyl)acetic acid. Available from: [Link]
- Google Patents. CN108191706A - The synthetic method of acethydrazide.
- Google Patents. CN103408454A - Preparation method of hydrazide compound.
- Synthesis, characterization and antimicrobial activity of some substituted N'-arylidene-2-(quinolin-8-yloxy) aceto hydrazides. (Source not a direct clickable link in search results).
-
DRUG DISCOVERY. Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Available from: [Link]
-
J&K Scientific LLC. Ethyl 2-(2-nitrophenyl)acetate | 31912-02-4. Available from: [Link]
-
ResearchGate. An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Available from: [Link]
-
National Institutes of Health (NIH). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available from: [Link]
Sources
Technical Support Center: Purification of 2-(2-Nitrophenoxy)acetohydrazide Derivatives
Welcome to the technical support center for the synthesis and purification of 2-(2-nitrophenoxy)acetohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Drawing from established laboratory practices and scientific principles, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity materials.
Troubleshooting Guide: Navigating Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound and its derivatives. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Issue 1: Low Yield of Crystalline Product After Initial Precipitation
Question: I've completed the synthesis of my this compound derivative, but after the initial workup and precipitation, the yield of solid product is significantly lower than expected. What could be the cause, and how can I improve it?
Answer:
Low yields at this stage can be attributed to several factors, primarily incomplete reaction or product loss during the workup.
Potential Causes and Solutions:
-
Incomplete Reaction: The hydrazinolysis of the parent ester may not have reached completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solution: Ensure the reaction is stirred for a sufficient duration, typically 8-12 hours at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but with caution to avoid potential side reactions.
-
-
Product Solubility: The desired hydrazide may have some solubility in the aqueous solution used for precipitation, leading to loss in the filtrate.
-
Solution: After precipitation with water, cool the mixture in an ice bath for at least 30-60 minutes to minimize the solubility of the product before filtration. Washing the collected solid should be done with a minimal amount of cold water.
-
-
Purity of Starting Materials: Impurities in the starting ester or hydrazine hydrate can lead to the formation of byproducts, consuming the reactants and lowering the yield of the desired product.
-
Solution: Use high-purity starting materials. If necessary, distill the ester and use fresh, high-quality hydrazine hydrate.
-
Workflow for Optimizing Product Precipitation:
Caption: Workflow for maximizing the yield of precipitated product.
Issue 2: The Product "Oils Out" During Recrystallization Instead of Forming Crystals
Question: I'm attempting to recrystallize my crude this compound derivative, but it separates as an oil rather than forming solid crystals. How can I resolve this?
Answer:
"Oiling out" is a common problem when recrystallizing polar compounds, and it occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[1][2] This leads to the separation of the solute as a liquid phase, which often traps impurities.
Causality and Remediation Strategies:
| Cause | Explanation | Solution |
| High Solute Concentration | The solution is too concentrated, leading to supersaturation at a temperature where the solute is still molten. | Add a small amount of additional hot solvent until the oil dissolves, then allow it to cool slowly. |
| Inappropriate Solvent System | The polarity difference between the solvent and the solute is too large.[3] | Use a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol, methanol) and add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before slow cooling. |
| Rapid Cooling | Cooling the solution too quickly does not allow sufficient time for crystal lattice formation. | Allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation. |
| Presence of Impurities | Impurities can interfere with crystal nucleation and growth. | If the oil persists, consider an alternative purification method such as column chromatography to remove the impurities before attempting recrystallization again. |
Step-by-Step Protocol for Overcoming Oiling Out:
-
Re-dissolution: If your product has oiled out, reheat the solution until the oil redissolves completely.
-
Solvent Adjustment: Add a small amount of a "good" solvent (e.g., ethanol) to the hot solution to ensure the solute remains dissolved.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly on the benchtop. Do not disturb the flask during this initial cooling phase.
-
Induce Crystallization: If crystals do not form after the solution has cooled to room temperature, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Final Cooling: Once crystal formation has started, the flask can be placed in an ice bath to maximize the yield.
Issue 3: Persistent Colored Impurities in the Final Product
Question: My final product has a persistent yellow or brownish tint, even after recrystallization. What is the source of this color, and how can I remove it?
Answer:
The color in your product likely originates from side products of the nitration reaction used to synthesize the precursor or from degradation products. The 2-nitrophenoxy moiety itself can impart a pale yellow color, but darker shades suggest impurities.
Potential Sources and Decolorization Techniques:
-
Nitration Byproducts: The synthesis of the 2-nitrophenoxy precursor may have produced dinitrated or other colored aromatic byproducts.
-
Degradation: Hydrazides can be susceptible to oxidation or hydrolysis under certain conditions, potentially leading to colored impurities.
Purification Protocol for Color Removal:
-
Recrystallization with Activated Charcoal:
-
Dissolve the crude, colored product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Add a very small amount of activated charcoal (approximately 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid bumping.
-
Swirl the mixture and heat it for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
-
-
Column Chromatography: If recrystallization with charcoal is ineffective, column chromatography is a more robust method for separating colored impurities.
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be used. The optimal solvent system should be determined by TLC analysis. Less polar impurities will elute first, followed by your more polar product.
-
Caption: Purification strategies for removing colored impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most likely impurities are unreacted starting materials and potential side products. These include:
-
Ethyl or Methyl 2-(2-nitrophenoxy)acetate: The starting ester. Its presence indicates an incomplete reaction.
-
Hydrazine Hydrate: Excess reagent used in the synthesis. It is highly water-soluble and can usually be removed by washing the crude product with water.[4]
-
2-(2-Nitrophenoxy)acetic acid: This can be present if the starting ester was not pure or if hydrolysis of the ester or the hydrazide product has occurred.
-
Azine byproduct: Hydrazine can react with two molecules of an aldehyde or ketone impurity to form an azine, which can be a stubborn impurity.[5]
Q2: My compound is not crystallizing from any single solvent. What should I do?
A2: This is a common challenge. A mixed-solvent system is often the solution.[6] The principle is to dissolve your compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent in which it is sparingly soluble until the solution becomes cloudy. The cloudiness indicates the point of saturation. Then, add a few drops of the "good" solvent to make the solution clear again, and allow it to cool slowly. Common mixed solvent systems for polar compounds like yours include ethanol/water, methanol/water, or ethyl acetate/hexane.
Q3: Is column chromatography a suitable purification method for these compounds? If so, what conditions do you recommend?
A3: Yes, column chromatography is an excellent method for purifying this compound derivatives, especially when recrystallization fails to remove all impurities.[7][8][9]
-
Stationary Phase: Silica gel is the most common choice.[9]
-
Mobile Phase (Eluent): The polarity of the eluent is critical. Due to the polar nature of the nitro and hydrazide groups, a relatively polar solvent system is required. A good starting point, to be optimized with TLC, is a mixture of ethyl acetate and hexane. You can start with a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 50-70% ethyl acetate). Dichloromethane/methanol is another effective solvent system.
Q4: How should I store my purified this compound derivative? Are there any stability concerns?
A4: Hydrazides and their derivatives, particularly hydrazones, can be susceptible to hydrolysis, especially under acidic conditions.[10][11] Therefore, it is best to store the purified compound in a cool, dry place, away from strong acids and moisture. A desiccator at room temperature is generally sufficient for short- to medium-term storage. For long-term storage, refrigeration in a tightly sealed container is recommended.
References
-
Wikipedia. Hydrazine. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
University of California, Los Angeles. Recrystallization-1.pdf. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
ResearchGate. How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Organic Chemistry Portal. Hydrazide synthesis by oxidation or hydrolysis. [Link]
-
ResearchGate. Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. [Link]
-
ACS Publications. Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. [Link]
-
Reddit. Recrystallization Issues : r/Chempros. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
National Institutes of Health. Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. [Link]
- Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
Reddit. How to quench excess hydrazine monohydrate : r/Chempros. [Link]
- Google Patents.
-
Chemistry LibreTexts. Recrystallization. [Link]
-
ResearchGate. An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. [Link]
- Google Patents. US3113971A - Method for the hydrolysis of hydrazones.
- Google Patents.
-
ResearchGate. How to avoid the formation of oil droplets during recrystallization?. [Link]
-
Reddit. Recrystallization (help meeeeee) : r/chemistry. [Link]
-
Quora. When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. [Link]
-
University of Washington. Recrystallization.. [Link]
-
ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]
-
National Institutes of Health. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]
-
CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]
-
Organic Syntheses Procedure. 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
ResearchGate. Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
ResearchGate. Decompostion of Hydrazine in Aqueous Solutions. [Link]
- Google Patents. US5916422A - Method of purifying acetic acid.
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- 10. raineslab.com [raineslab.com]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Schiff Bases from 2-(2-Nitrophenoxy)acetohydrazide
Welcome to the technical support center for the synthesis of Schiff bases utilizing 2-(2-Nitrophenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reaction, troubleshoot common issues, and ensure the integrity of their synthetic outcomes. My insights are drawn from established chemical principles and practical laboratory experience to provide a self-validating framework for your experimental work.
Introduction: The Chemistry at Play
The synthesis of Schiff bases (or hydrazones in this case) from this compound and an aldehyde or ketone is a condensation reaction. The core transformation involves the nucleophilic attack of the primary amine of the hydrazide onto the carbonyl carbon, forming a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration to yield the final C=N double bond characteristic of a Schiff base.[1] While seemingly straightforward, the presence of the 2-nitrophenoxy moiety and the hydrazide functional group introduces specific challenges and potential side reactions that require careful control of reaction conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of Schiff bases from this compound in a question-and-answer format.
Question 1: Why is the yield of my Schiff base consistently low?
Answer: Low yields in this synthesis can often be attributed to the reversible nature of the reaction and the presence of water, which can drive the equilibrium back towards the starting materials.[2][3] Additionally, suboptimal pH can hinder the reaction.
-
Causality: The formation of the Schiff base generates water as a byproduct. According to Le Châtelier's principle, an accumulation of water in the reaction mixture will favor the reverse reaction, hydrolysis, leading to a lower yield of the desired product. The reaction is also pH-sensitive; it requires mild acid catalysis to facilitate the dehydration of the carbinolamine intermediate. If the medium is too acidic, the hydrazide becomes protonated and non-nucleophilic. If it's not acidic enough, the dehydration step is inefficient.
-
Troubleshooting Steps:
-
Water Removal:
-
Azeotropic Distillation: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms.
-
Dehydrating Agents: Add anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture to sequester water.
-
-
pH Optimization:
-
The optimal pH for Schiff base formation is typically mildly acidic (around 4-5).
-
Add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction medium. Avoid strong acids, which can lead to unwanted side reactions or salt formation.
-
-
Reaction Time and Temperature:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times at elevated temperatures can sometimes lead to product degradation.
-
-
Question 2: I've isolated my product, but spectroscopic analysis (¹H NMR, Mass Spec) suggests the presence of significant impurities. What are the likely side products?
Answer: Several side reactions can occur during the synthesis of Schiff bases from this compound. The most common are the formation of azines, hydrolysis of the product, and potential intramolecular cyclization.
-
Side Reaction 1: Azine Formation
-
Mechanism: The initially formed hydrazone can react with a second molecule of the aldehyde, leading to the formation of a symmetrical azine.[1][4] This is more likely if there is an excess of the aldehyde in the reaction mixture.
-
Identification: Azines have a characteristic C=N-N=C linkage. In ¹H NMR, you would observe signals corresponding to the aldehyde moiety but a disappearance of the N-H proton signal from the hydrazone. Mass spectrometry would show a molecular ion peak corresponding to the azine.
-
Prevention:
-
Use a strict 1:1 stoichiometry of the hydrazide and the aldehyde.
-
Add the aldehyde slowly to the solution of the hydrazide to avoid localized high concentrations of the aldehyde.
-
-
-
Side Reaction 2: Hydrolysis
-
Mechanism: The C=N bond of the Schiff base is susceptible to hydrolysis, especially in the presence of water and acid or base, which will revert the product to the starting hydrazide and aldehyde.[2][3][5][6] This can occur during the reaction or during workup and purification.
-
Identification: The presence of starting materials (hydrazide and aldehyde) in the final product spectrum is a strong indicator of hydrolysis.
-
Prevention:
-
Ensure anhydrous reaction conditions.
-
During workup, use neutral or slightly basic washes to remove acidic catalysts before concentration.
-
Avoid prolonged exposure to acidic or basic conditions during purification (e.g., on silica gel).
-
-
-
Side Reaction 3: Potential Intramolecular Cyclization
-
Mechanism: Although not extensively reported for this specific molecule, the proximity of the hydrazide chain to the nitro-substituted aromatic ring could potentially lead to intramolecular cyclization under certain conditions (e.g., high temperatures, presence of a strong base or acid). This could involve the nitro group or the aromatic ring itself.
-
Identification: This would result in a new heterocyclic compound with a significantly different NMR and mass spectrum from the expected Schiff base. A detailed structural elucidation would be necessary.
-
Prevention:
-
Maintain moderate reaction temperatures.
-
Use only a catalytic amount of a weak acid.
-
-
Visualizing the Reaction Pathways
The following diagrams illustrate the intended reaction and potential side reactions.
Caption: Main reaction pathway and key side reactions.
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocol: Synthesis of a Schiff Base from this compound
This protocol provides a general procedure for the synthesis of a Schiff base from this compound and a representative aldehyde (e.g., salicylaldehyde).
Materials:
-
Salicylaldehyde (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Hydrazide: In a 100 mL round-bottom flask, dissolve 1.95 g (0.01 mol) of this compound in 30 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.[8]
-
Addition of Aldehyde: To the stirred solution, add 1.22 g (1.13 mL, 0.01 mol) of salicylaldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).
-
Product Isolation: Upon completion of the reaction (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. The product will typically precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (40-50 °C) to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.
Table 1: Typical Reaction Parameters and Expected Observations
| Parameter | Value/Observation | Rationale |
| Solvent | Absolute Ethanol | Good solubility for reactants; allows for easy precipitation of the product upon cooling. |
| Catalyst | Glacial Acetic Acid | Provides the necessary mild acidic environment for the dehydration step.[1] |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier without promoting significant side reactions. |
| Reaction Time | 2-4 hours | Typically sufficient for completion; should be monitored by TLC. |
| Product Appearance | Crystalline Solid | Schiff bases from aromatic aldehydes are often stable, crystalline solids. |
References
-
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837. [Link]
-
Amaria Moulay, A., Diaf, K., & Elbahri, Z. (2023). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. Bulletin of the Chemical Society of Ethiopia, 37(3), 745-756. [Link]
-
Azine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. (2022). MDPI. [Link]
-
Huang, Z., et al. (2001). Hydrolysis of Schiff Bases Promoted by UV Light. Chemistry Letters, 30(7), 708-709. [Link]
-
Prathapachandran, A. S., et al. (2013). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o229. [Link]
-
Yathirajan, S., et al. (2014). Synthesis and spectroscopic characterization of some novel Schiff bases of benzylidene derivatives. Der Pharma Chemica, 6(1), 1-6. [Link]
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- 5. semanticscholar.org [semanticscholar.org]
- 6. cris.unibo.it [cris.unibo.it]
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- 8. derpharmachemica.com [derpharmachemica.com]
optimization of reaction time and temperature for 2-(2-Nitrophenoxy)acetohydrazide reactions
Welcome to the technical support center for the synthesis of 2-(2-Nitrophenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the optimization of reaction time and temperature. Our goal is to equip you with the scientific rationale behind the experimental parameters to ensure robust and reproducible outcomes.
Introduction: The Critical Role of Temperature and Time in Hydrazide Synthesis
The synthesis of this compound is typically achieved through the hydrazinolysis of an appropriate ester, such as ethyl or methyl 2-(2-nitrophenoxy)acetate, with hydrazine hydrate. This nucleophilic acyl substitution reaction, while straightforward in principle, is highly sensitive to reaction conditions. Temperature and reaction time are the most critical parameters to control for achieving high yield and purity.
The reaction rate is directly proportional to temperature; however, elevated temperatures can lead to thermal degradation of the starting materials and the product, especially given the presence of the electron-withdrawing nitro group which can influence the molecule's stability.[1][2] Similarly, an extended reaction time may drive the reaction to completion but also increases the likelihood of side reactions and impurity formation. Conversely, insufficient time or temperature will result in incomplete conversion of the starting ester. This guide will provide a framework for navigating these variables to optimize your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on issues arising from non-optimal reaction time and temperature.
Issue 1: Low Yield of this compound
-
Potential Cause A: Incomplete Reaction
-
Diagnosis: Thin Layer Chromatography (TLC) analysis of the crude reaction mixture shows a significant spot corresponding to the starting ester (ethyl or methyl 2-(2-nitrophenoxy)acetate).
-
Scientific Rationale: The reaction has not been allowed to proceed for a sufficient duration or at a high enough temperature for the nucleophilic attack of hydrazine on the ester's carbonyl carbon to reach completion.
-
Solution:
-
Extend the Reaction Time: Continue the reaction, monitoring its progress every 30-60 minutes by TLC until the starting ester spot is no longer visible or has significantly diminished.
-
Increase the Temperature (with caution): If extending the time is ineffective, gradually increase the reaction temperature in 5-10°C increments. Be mindful that nitroaromatic compounds can be susceptible to thermal degradation at excessively high temperatures. A gentle reflux is often sufficient.[3]
-
Ensure Adequate Hydrazine Hydrate: An insufficient amount of hydrazine hydrate will lead to incomplete conversion. A slight molar excess of hydrazine hydrate can help drive the reaction to completion.[3]
-
-
-
Potential Cause B: Product Decomposition
-
Diagnosis: The reaction mixture darkens significantly (e.g., turns dark brown or black) and TLC analysis shows multiple new, often streaky, spots in addition to the product and starting material. This is more likely to occur at elevated temperatures.
-
Scientific Rationale: this compound, like many nitroaromatic compounds, can undergo thermal decomposition. The nitro group is strongly electron-withdrawing, which can activate the aromatic ring to various reactions and potentially lower the decomposition temperature.[1]
-
Solution:
-
Reduce the Reaction Temperature: If you observe significant darkening, repeat the reaction at a lower temperature. For many hydrazide syntheses, room temperature to a gentle reflux (e.g., in ethanol or methanol) is adequate.[3][4]
-
Minimize Reaction Time: Once the reaction has reached completion as determined by TLC, proceed with the workup immediately to avoid prolonged exposure of the product to heat.
-
-
Issue 2: Presence of a Persistent Impurity Alongside the Product
-
Potential Cause: Formation of N,N'-bis(2-(2-nitrophenoxy)acetyl)hydrazine
-
Diagnosis: A significant impurity spot is observed on the TLC plate that is less polar than the desired hydrazide product. This impurity may be difficult to remove by simple recrystallization.
-
Scientific Rationale: If the reaction is run for an excessively long time, or with a large excess of the starting ester, the initially formed this compound can act as a nucleophile and react with another molecule of the ester. This results in the formation of a diacylhydrazine byproduct.
-
Solution:
-
Optimize Stoichiometry: Use a slight excess of hydrazine hydrate relative to the ester to ensure the ester is the limiting reagent.
-
Monitor Reaction Closely: Avoid unnecessarily long reaction times. Stop the reaction as soon as TLC indicates the consumption of the starting ester.
-
Purification: If the diacylhydrazine has formed, purification via column chromatography may be necessary as its polarity might be too similar to the product for effective separation by recrystallization alone.
-
-
Issue 3: Difficulty in Product Isolation and Crystallization
-
Potential Cause A: Excess Hydrazine Hydrate in the Crude Product
-
Diagnosis: The crude product is an oil or a sticky solid that fails to crystallize, even after cooling.
-
Scientific Rationale: Hydrazine hydrate is a viscous liquid and its presence in the crude product can inhibit crystallization.
-
Solution:
-
Aqueous Workup: After the reaction, pour the mixture into cold water. The desired product is typically a solid that will precipitate out, while the excess hydrazine hydrate will remain in the aqueous solution.[1]
-
Acid Wash (with caution): Washing the crude product (dissolved in an organic solvent) with a dilute acid solution (e.g., 1M HCl) can help to remove the basic hydrazine. However, be aware that the product itself could be acid-sensitive.
-
Azeotropic Removal: For stubborn cases, excess hydrazine hydrate can be removed by azeotropic distillation with a suitable solvent like xylene, although this is a more advanced technique and should be performed with care.
-
-
-
Potential Cause B: Solution is Too Dilute
-
Diagnosis: No crystals form upon cooling the recrystallization solution.
-
Scientific Rationale: The concentration of the product in the solvent is below its saturation point at the lower temperature.
-
Solution:
-
Concentrate the Solution: Remove a portion of the solvent under reduced pressure (e.g., using a rotary evaporator) and then attempt to cool the solution again.[3]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature is a balance between reaction rate and product stability. For the reaction of ethyl 2-(2-nitrophenoxy)acetate with hydrazine hydrate in a solvent like methanol or ethanol, a temperature range of room temperature (20-25°C) to a gentle reflux (typically 65-80°C) is generally recommended. A published procedure for a similar compound, 2-(2-Nitrophenyl)acetohydrazide, was successfully carried out at room temperature.[1] It is advisable to start at a lower temperature and only increase it if the reaction is proceeding too slowly.
Q2: How long should the reaction be run?
A2: The reaction time can vary from 1 to 8 hours , depending on the temperature and the specific reactivity of your starting ester.[1][2] The most reliable way to determine the optimal reaction time is to monitor the reaction progress using Thin Layer Chromatography (TLC) . The reaction is considered complete when the spot corresponding to the starting ester has disappeared or is very faint.
Q3: How do I effectively monitor the reaction using Thin Layer Chromatography (TLC)?
A3: TLC is an indispensable tool for monitoring this reaction. Here is a general protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is a good starting point. A common system is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) . The exact ratio may need to be optimized to achieve good separation between the starting ester and the product hydrazide.
-
Spotting: On the baseline of the TLC plate, spot the starting ester, a co-spot (starting ester and reaction mixture), and the reaction mixture.
-
Visualization:
-
UV Light (254 nm): Both the starting ester and the product, containing an aromatic ring, should be UV-active and appear as dark spots on a fluorescent background.[5]
-
Staining: If the spots are not clear under UV, a potassium permanganate (KMnO₄) stain can be used. The hydrazide group is readily oxidized and will appear as a yellowish spot on a purple background.
-
-
Interpretation: The starting ester will be less polar and have a higher Rf value than the product, this compound, which has a more polar hydrazide group. The reaction is complete when the spot for the starting ester is gone.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Nitroaromatic Compounds: Nitroaromatic compounds can be thermally unstable and potentially explosive, especially at high temperatures or in the presence of certain contaminants. Avoid excessive heating.
-
Solvents: Use flammable solvents like ethanol and methanol with care and away from ignition sources.
Data and Protocols
Table 1: Recommended Reaction Conditions and Monitoring Parameters
| Parameter | Recommended Range/Method | Rationale |
| Temperature | 20°C to 80°C | Balances reaction rate with the thermal stability of the nitroaromatic product.[1][2] |
| Reaction Time | 1 to 8 hours | Dependent on temperature; should be determined by reaction monitoring.[1][2] |
| Solvent | Methanol or Ethanol | Effectively dissolves both the ester and hydrazine hydrate. |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for real-time tracking of the disappearance of starting material. |
| TLC Eluent | Ethyl Acetate/Hexane (e.g., 1:1) | Provides good separation between the less polar ester and the more polar hydrazide. |
| Visualization | UV light (254 nm), KMnO₄ stain | Aromatic rings are UV-active; the hydrazide group is oxidizable.[5] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(2-nitrophenoxy)acetate (1.0 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).
-
Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 70°C).
-
Monitoring: Monitor the progress of the reaction by TLC every hour. The reaction is complete when the starting ester spot is no longer visible.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove any remaining impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound.[3]
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.
Visualizations
Reaction Pathway
Caption: Troubleshooting workflow for low product yield.
References
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC - PubMed Central. Available at: [Link]
-
Praveen, A. S., et al. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3437. Available at: [Link]
-
What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? ResearchGate. Available at: [Link]
-
Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
Sources
troubleshooting guide for the synthesis of heterocycles from 2-(2-Nitrophenoxy)acetohydrazide
As a Senior Application Scientist, I've designed this technical support guide to address the nuanced challenges you may encounter when synthesizing heterocyclic compounds from 2-(2-nitrophenoxy)acetohydrazide. This precursor is a potent building block, but its reactivity profile demands a precise and well-understood approach. This guide moves beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Core Concept: The Reactivity of this compound
The synthetic versatility of this compound stems from two key reactive sites: the hydrazide moiety and the ortho-nitro group on the phenoxy ring. The most common and powerful transformation involves a reductive cyclization strategy. In this process, the nitro group is reduced to an amine, which then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the hydrazide group to form a new heterocyclic ring. The specific product depends on the reaction conditions and the fate of the hydrazide portion.
Caption: Key synthetic pathways from the precursor.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format to guide you through the diagnostic and optimization process.
Question 1: My reaction yield is very low, or I'm not forming any product. What are the likely causes?
Low or no product formation is a common issue that typically points to problems with the reagents, reaction conditions, or the setup itself.
Caption: Troubleshooting workflow for low reaction yield.
Causality Explained:
-
Inefficient Reduction: The entire cascade hinges on the successful reduction of the nitro group. Catalytic hydrogenation (H₂/Pd-C) can be poisoned by impurities. Chemical reductants like tin(II) chloride (SnCl₂) are stoichiometric and their effectiveness can be diminished by oxidation from improper storage. A base-mediated reductive cyclization is also a known strategy for related nitrophenyl systems, which may offer an alternative pathway[1][2][3].
-
Suboptimal Cyclization: The intramolecular cyclization is an equilibrium process. Le Chatelier's principle can be leveraged by using conditions that favor the product. For instance, in some cases, removing water as it forms can drive the reaction forward. The nucleophilicity of the newly formed aniline and the electrophilicity of the carbonyl are key; an acidic medium can protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack[4].
-
Reagent Quality: Hydrazine hydrate, used to synthesize the precursor, can degrade over time. Solvents must be of the appropriate grade and dryness. General best practices in reaction setup, such as using clean, dry glassware, are crucial[5].
Question 2: My TLC/LC-MS shows a complex mixture of products. What side reactions are occurring?
The formation of multiple products indicates that alternative reaction pathways are competing with your desired cyclization.
Common Side Reactions & Solutions
| Side Product | Plausible Cause | Proposed Solution |
| Dimerized or Polymerized Material | Overly harsh conditions (high temperature or strong acid/base) causing intermolecular reactions between the amine intermediate and unreacted starting material. | Reduce the reaction temperature. Add reagents dropwise to control the reaction rate and exotherms. Use more dilute conditions.[5][6] |
| Hydrolysis of Hydrazide | Presence of excessive water, especially under acidic or basic conditions, leading to the formation of 2-(2-nitrophenoxy)acetic acid.[7] | Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it quickly and at a low temperature. |
| Over-reduction Products | If using a strong reducing agent, other functional groups might be affected. While less common for this specific substrate, it's a possibility. | Choose a chemoselective reducing agent known to preferentially reduce nitro groups (e.g., Sodium dithionite, SnCl₂). |
| Formation of Isomers (e.g., Quinoxalinones) | If the reaction is performed with other reagents, such as α-dicarbonyl compounds, competitive reactions can occur.[8][9][10] | Ensure the purity of all starting materials and solvents to avoid unintended coreactants. The primary pathway for this precursor is typically intramolecular cyclization. |
Frequently Asked Questions (FAQs)
Q: What is the first step I should take before starting the synthesis? A: The synthesis and purification of your starting material, this compound, is paramount. Impurities in this precursor can inhibit the reaction or lead to unwanted side products. A reliable protocol involves reacting the corresponding methyl or ethyl ester with hydrazine hydrate.[11]
Q: What are the best reducing agents for the cyclization step? A: The choice of reductant is critical and depends on your lab's capabilities and the scale of the reaction.
-
Catalytic Hydrogenation (H₂ over Pd/C or PtO₂): This is a very clean method, producing water as the only byproduct. It is excellent for ensuring complete reduction. However, it requires specialized equipment (hydrogenator) and the catalyst can be pyrophoric.
-
Tin(II) Chloride (SnCl₂): A classic, reliable, and inexpensive method. It works well in acidic solvents like ethanol or ethyl acetate. The workup can be complicated by the need to remove tin salts.
-
Sodium Dithionite (Na₂S₂O₄): A mild and effective reducing agent, often used in aqueous or biphasic systems. It is a good choice for substrates with sensitive functional groups.
-
Samarium(II) Iodide (SmI₂): A powerful single-electron transfer agent that can effect reductive cyclizations under very mild conditions, though it is more expensive.[12]
Q: How do I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting material and the expected product (e.g., 30-50% ethyl acetate in hexanes). The starting hydrazide is typically quite polar and will have a low Rf, while the cyclized product is often less polar with a higher Rf. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Q: What are the key safety considerations? A: Hydrazine hydrate is toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[13] Catalysts like Palladium on carbon (Pd/C) can be pyrophoric when dry and exposed to air, especially after use with hydrogen. Handle with care.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for hydrazide synthesis.[11]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 2-(2-nitrophenoxy)acetate (1.0 eq).
-
Solvent: Dissolve the starting material in methanol (approx. 10 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (2.0 to 3.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Workup:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add cold deionized water to the residue. A solid precipitate should form.
-
Collect the solid by vacuum filtration, washing thoroughly with cold water.
-
-
Purification: The filtered solid is often pure enough for the next step. If necessary, it can be recrystallized from an ethanol/water mixture. Dry the final product under vacuum. A typical yield is >90%.[11]
Protocol 2: Reductive Cyclization to 3-Amino-2,3-dihydro-4H-1,4-benzoxazin-4-one
This is a general protocol using Tin(II) Chloride, a common and effective method.
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (15-20 mL per gram).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 to 5.0 eq) to the suspension in one portion.
-
Reaction:
-
Heat the mixture to reflux (approx. 78 °C) using a heating mantle and condenser.
-
Stir vigorously for 3-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate it on a rotary evaporator.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully until the solution is basic (pH > 8). This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
References
-
Pasha, A. S., et al. (2014). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o78. [Link]
-
Organic Chemistry Portal. Synthesis of quinoxalinones. organic-chemistry.org. [Link]
-
Hafez, H. N., et al. (2016). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 21(3), 299. [Link]
-
Organic Chemistry Portal. Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). organic-chemistry.org. [Link]
-
Galeano, N., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(23), 15911–15920. [Link]
-
Galeano, N., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(23), 15911–15920. [Link]
-
Galeano, N., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed. [Link]
-
Neochoritis, C. G., et al. (2019). Small Heterocycles in Multicomponent Reactions. Chemical Reviews, 119(15), 9303–9380. [Link]
-
Varela, R. M., et al. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 27(21), 7434. [Link]
-
Al-Ostath, A. I. (2021). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ResearchGate. [Link]
-
Wang, H., et al. (2022). Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers, 9(1), 107-113. [Link]
-
Kim, B. H., et al. (1997). Reductive cyclization of o-nitrophenylazobenzenes to 2-aryl-2H-benzotriazoles by SmI2. Tetrahedron Letters, 38(49), 8549-8552. [Link]
-
Al-Mousawi, S. M., & El-Apasery, M. A. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3716. [Link]
-
Ghasemzadeh, M. A., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. chem.rochester.edu. [Link]
-
Karcı, F. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Semantic Scholar. [Link]
-
Reddit r/Chempros. Help with Low Yield Synthesis. reddit.com. [Link]
-
Li, J. J. (2005). Name Reactions in Heterocyclic Chemistry. Academia.edu. [Link]
-
Singh, S., et al. (2019). Synthesis and Screening of some benzoxazinone derivatives. ResearchGate. [Link]
-
Reddy, B. V. S., et al. (2015). Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. ResearchGate. [Link]
-
Wikipedia. Hydrazine. en.wikipedia.org. [Link]
-
Sartori, G., et al. (2004). Product Class 15: Quinoxalines. Science of Synthesis, 16, 789-914. [Link]
-
Reddit r/Chempros. What are some common causes of low reaction yields?. reddit.com. [Link]
-
Kumar, A., & Kumar, V. (2018). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 23(11), 2963. [Link]
- Google Patents. US9150570B2 - Synthesis of heterocyclic compounds.
-
El-Sayed, M. E. A. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 7, 309-352. [Link]
-
Wang, Y., et al. (2025). Cs2CO3-Promoted [3 + 2] Cyclization of Chalcone and N-Tosylhydrazone. ResearchGate. [Link]
-
Anonymous. (2025). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]
-
Dar, B. A., & Mahmood, A. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
Sources
- 1. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. reddit.com [reddit.com]
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- 12. Reductive cyclization of o-nitrophenylazobenzenes to 2-aryl-2H-benzotriazoles by SmI2 (1997) | Byeong Hyo Kim | 26 Citations [scispace.com]
- 13. Hydrazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Solubility Challenges with 2-(2-Nitrophenoxy)acetohydrazide
Welcome to the technical support guide for 2-(2-Nitrophenoxy)acetohydrazide. This document provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals who encounter solubility issues with this compound during their experiments. Our goal is to equip you with the knowledge to overcome these challenges, ensuring your reactions proceed efficiently and yield reliable results.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my this compound exhibiting such low solubility in common organic solvents?
This is a common and valid observation. The limited solubility of this compound stems from a combination of its molecular structure and solid-state properties.
-
High Crystal Lattice Energy: The molecule has a well-defined crystalline structure stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into a robust double-column structure.[1] Significant energy is required to break down this stable crystal lattice and solvate the individual molecules.
-
Polar Functional Groups: The presence of the nitro group (—NO₂), the ether linkage (—O—), and the acetohydrazide moiety (—C(=O)NHNH₂) creates a molecule with distinct polar regions.[1] While this polarity suggests solubility in polar solvents, the strong intermolecular forces in the solid state often dominate, preventing easy dissolution.
-
Molecular Asymmetry: The dihedral angle of nearly 90° between the benzene ring and the acetohydrazide plane can hinder efficient packing with solvent molecules, further complicating the solvation process.[1]
FAQ 2: What is the best starting point for solvent selection?
A systematic approach to solvent screening is the most effective initial step.[2] While quantitative solubility data is not extensively published, we can infer a qualitative profile based on the compound's structure and data from related phenoxyacetohydrazides.
Methanol was used as the solvent in a published synthesis of the compound, indicating at least moderate solubility for reaction purposes.[1][3] For related compounds, ethanol is frequently used for recrystallization, which implies poor solubility at room temperature but significantly higher solubility when heated.[4][5] Polar aprotic solvents are also excellent candidates for dissolving polar molecules.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Class | Boiling Point (°C) | Key Considerations & Rationale |
| Methanol (MeOH) | Polar Protic | 64.7 | Proven solvent for the synthesis of the target compound.[1][3] Good starting point. |
| Ethanol (EtOH) | Polar Protic | 78.4 | Often effective for dissolving hydrazides, especially upon heating.[4][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent solvent for a wide range of polar organic compounds; often used for biological testing of related molecules.[6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High dielectric constant makes it effective at solvating polar molecules and breaking up crystal lattices. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | A less polar option that can be effective, particularly in co-solvent systems. |
| Acetonitrile (ACN) | Polar Aprotic | 81.6 | A common solvent in organic synthesis with a moderate polarity. |
Recommendation: Begin with small-scale solubility tests (e.g., 1-2 mg of compound in 0.1-0.2 mL of solvent) in vials before committing a large amount of material to the reaction vessel.
FAQ 3: My compound is still poorly soluble even after trying the recommended solvents. What advanced techniques can I employ?
If initial solvent screening at ambient temperature is unsuccessful, several techniques can be employed to enhance dissolution. The logical progression is to introduce energy into the system or modify the solvent environment.
A co-solvent system, which involves mixing a primary solvent with one or more miscible solvents, can dramatically improve solubility.[7] This works by fine-tuning the overall polarity of the solvent medium to better match the solute.[2][8]
Common Co-Solvent Strategies:
-
Increasing Polarity: For a primary solvent like THF or Dichloromethane (DCM), adding a small percentage of DMSO or DMF can disrupt intermolecular hydrogen bonding in the solute.
-
Decreasing Polarity: If using a highly polar solvent like DMSO, adding a less polar co-solvent like toluene can sometimes improve solubility for molecules with significant non-polar regions.
Heating is a common and effective method to increase solubility. According to Le Châtelier's Principle, if the dissolution process is endothermic (which is typical for solids), increasing the temperature will shift the equilibrium toward dissolution.[9][10]
Protocol for Thermal Enhancement:
-
Suspend the this compound in your chosen solvent or co-solvent system.
-
While stirring, gently heat the mixture using an oil bath. Start at a low temperature (e.g., 40-50 °C) and gradually increase.
-
Monitor the dissolution visually.
-
Crucial Precaution: Be aware of the thermal stability of your compound. While specific data for this molecule is scarce, related acetohydrazides show thermal decomposition beginning above 230 °C.[11] However, prolonged heating at lower temperatures in the presence of other reagents could still lead to degradation. Always monitor the reaction progress by TLC or LC-MS to check for the appearance of degradation products.
Sonication utilizes high-frequency sound waves to induce acoustic cavitation in the solvent, creating intense mechanical forces.[2] This energy can physically break down solid agglomerates, increasing the surface area available for solvation and accelerating the dissolution process.[2]
Experimental Protocol: Sonication-Assisted Dissolution
-
Place the vessel containing the reactant suspension into an ultrasonic bath.
-
Turn on the sonicator. The duration can range from a few minutes to over an hour.
-
Monitor the dissolution visually. You may notice the suspension becoming finer and more homogenous before fully dissolving.
-
Note that sonication can also gently heat the sample, which may contribute to the increased solubility.
For reactions that are sluggish due to poor solubility, microwave-assisted organic synthesis (MAOS) is a powerful tool.[12][13] Microwave irradiation directly and efficiently heats the polar solvent and dissolved reactants, leading to a rapid increase in temperature and pressure (in a sealed vessel).[14][15] This can dramatically accelerate reaction rates and often drives poorly soluble materials into solution.[16]
When to Consider MAOS:
-
When conventional heating and co-solvents are insufficient.
-
To dramatically reduce reaction times from hours to minutes.[13]
-
To improve yields and reduce byproducts by minimizing thermal degradation from prolonged heating.[12]
FAQ 4: How can I confirm that the solubility issue is resolved and my reaction is proceeding as intended?
Effective reaction monitoring is critical. Visual confirmation of dissolution is the first step, but it doesn't guarantee the reaction is working.
Table 2: Reaction Monitoring Techniques
| Technique | Purpose | What to Look For |
| Thin-Layer Chromatography (TLC) | Qualitative Monitoring | Disappearance of the this compound spot and the appearance of a new product spot. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative & Confirmatory | Decrease in the reactant peak area and increase in the product peak area. The mass spectrum confirms the molecular weight of the desired product. |
| In-situ Infrared (IR) Spectroscopy | Real-time Monitoring | Disappearance of characteristic reactant peaks (e.g., N-H stretches of the hydrazide) and the appearance of product peaks. |
References
-
Jasmin, J. P., et al. (2013). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o353. Available at: [Link]
-
Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1029-1039. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved January 21, 2026, from [Link]
-
Seo, T., et al. (2021). Toward overcoming solubility issues in organic chemistry. Asia Research News. Retrieved January 21, 2026, from [Link]
-
Zubair, M., & Kasi, B. R. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Leonelli, F., & Verboncoeur, M. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(10), 2289. Available at: [Link]
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Hydrazine dihydrochloride. (n.d.). Solubility of Things. Retrieved January 21, 2026, from [Link]
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Sharma, R. K., & Sharma, C. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 1-10. Available at: [Link]
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How can we conduct reactions for insoluble materials? (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
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Hydrazine. (n.d.). Solubility of Things. Retrieved January 21, 2026, from [Link]
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Patil, S. B., et al. (2017). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmaceutical Research, 6(5), 705-714. Available at: [Link]
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Lidström, P., et al. (2001). Microwave assisted organic synthesis. Tetrahedron, 57(45), 9225-9283. Available at: [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmanotes. Retrieved January 21, 2026, from [Link]
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Li, X., et al. (2016). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 17, 536-540. Available at: [Link]
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Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (2002). ResearchGate. Retrieved January 21, 2026, from [Link]
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Strategies for Organic Synthesis. (n.d.). Solubility of Things. Retrieved January 21, 2026, from [Link]
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Solubility. (n.d.). Chymist. Retrieved January 21, 2026, from [Link]
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Chemical Properties and Dissolution of Hydrazine Hydrate. (2022). Shenyang East Chemical Science-Tech Co., Ltd. Retrieved January 21, 2026, from [Link]
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What is the alpha effect in hydrazide and how does a solvent modulate the reactivity of hydrazide? (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Sztanke, M., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 332. Available at: [Link]
-
Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Hydrazide. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2012). AAPS PharmSciTech, 13(2), 645-652. Available at: [Link]
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Fun, H.-K., et al. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o31. Available at: [Link]
-
2-(4-nitrophenoxy)-n'-(3-phenyl-2-propenylidene)acetohydrazide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Purification of 2-(2-Nitrophenoxy)acetohydrazide by Recrystallization
Welcome to the technical support center for the purification of 2-(2-Nitrophenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter during your experiments.
I. Scientific Principles of Recrystallization
Recrystallization is a fundamental purification technique in chemistry that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] The ideal solvent for recrystallization will dissolve the target compound, this compound, sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[1][2] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller concentrations, remain dissolved in the solvent (mother liquor).
The molecular structure of this compound, featuring a polar hydrazide group and a nitroaromatic moiety, dictates its solubility characteristics. The hydrazide group can participate in hydrogen bonding, suggesting solubility in protic solvents, while the nitrophenyl group adds a degree of aromatic character.
II. Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound and provides systematic troubleshooting steps.
Issue 1: The Compound Does Not Dissolve, Even When Heated.
Potential Causes:
-
Inappropriate Solvent Selection: The chosen solvent may not have sufficient solvating power for this compound, even at its boiling point.
-
Insufficient Solvent Volume: The amount of solvent used may be inadequate to dissolve the quantity of the crude compound.
Recommended Solutions:
-
Verify Solvent Choice: Based on available data and the compound's structure, polar solvents are generally a good starting point. Ethanol and methanol are commonly used for recrystallizing similar hydrazide compounds.[3][4] A mixture of methanol and water has also been reported to be effective for growing single crystals of a related compound, 2-(2-nitrophenyl)acetohydrazide.[5]
-
Increase Solvent Volume: Add the solvent in small increments to the heated mixture until the solid dissolves completely. Be mindful not to add an excessive amount, as this will reduce the final yield.[6][7]
-
Consider a Mixed Solvent System: If the compound is highly soluble in one solvent and poorly soluble in another, a binary solvent system can be effective.[8] Dissolve the compound in a minimal amount of the "good" hot solvent, and then slowly add the "poor" hot solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.
Issue 2: No Crystals Form Upon Cooling.
Potential Causes:
-
Solution is Not Supersaturated: Too much solvent may have been used, preventing the solution from reaching the point of supersaturation upon cooling.[6]
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleation site to begin.[6]
-
Rapid Cooling: Cooling the solution too quickly can sometimes inhibit crystal formation.[7]
Recommended Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent.[6][9] Allow the concentrated solution to cool again.
-
Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath.[7] This promotes the formation of larger, purer crystals.
Issue 3: The Product "Oils Out" Instead of Crystallizing.
Potential Causes:
-
High Concentration of Impurities: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Solution is Too Concentrated: If the solution is supersaturated to a very high degree, the compound may come out of solution as a liquid.
-
Inappropriate Solvent: The chosen solvent may not be ideal for promoting crystal lattice formation for this specific compound.
Recommended Solutions:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution and then attempt to cool it again, very slowly.[10]
-
Trituration: If an oil persists, try to induce solidification by swirling the flask or by scratching with a glass rod. Sometimes, adding a small amount of a non-polar solvent like hexane can help precipitate the solid.[11]
-
Solvent System Re-evaluation: If oiling out is a persistent problem, a different solvent or solvent mixture should be explored.
Issue 4: Low Yield of Recovered Crystals.
Potential Causes:
-
Excessive Solvent Usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[6]
-
Premature Crystallization: If crystals form too early in the hot filtration step (if performed), product will be lost.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can result in an incomplete recovery.
Recommended Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Prevent Premature Crystallization: If hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
-
Maximize Recovery: After initial crystallization at room temperature, cool the flask in an ice bath to maximize the precipitation of the product.
Issue 5: Poor Purity of the Final Product.
Potential Causes:
-
Rapid Crystal Growth: Cooling the solution too quickly can trap impurities within the crystal lattice.[9]
-
Inadequate Washing: Residual mother liquor on the surface of the crystals will contaminate the final product.
-
Co-precipitation of Impurities: If an impurity has similar solubility characteristics to the desired compound, it may co-crystallize.
Recommended Solutions:
-
Ensure Slow Cooling: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. This promotes the formation of well-ordered crystals and excludes impurities.[7]
-
Proper Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Second Recrystallization: If the purity is still not satisfactory, a second recrystallization may be necessary.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the polarity of the molecule and data from similar compounds, ethanol or methanol are excellent starting points.[3][4] A methanol-water mixture has also been shown to be effective for a structurally related compound.[5] It is always recommended to perform a small-scale solubility test with a few milligrams of your crude product in different solvents to determine the best choice.
Q2: How do I perform a small-scale solubility test?
A2: Place a small amount (10-20 mg) of your crude this compound into several test tubes. To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate) dropwise at room temperature, observing the solubility. If the compound is insoluble at room temperature, gently heat the test tube to see if it dissolves. The ideal solvent will show low solubility at room temperature and high solubility when hot.
Q3: What are the likely impurities in my crude this compound?
A3: Potential impurities can arise from the starting materials, byproducts of the synthesis, or degradation products.[12][13] For the synthesis from the corresponding ester and hydrazine hydrate, common impurities could include unreacted starting ester, excess hydrazine, and side products from the reaction.
Q4: My final product has a lower melting point than the literature value. What does this indicate?
A4: A depressed and broadened melting point range is a classic indication of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt. Further purification, such as another recrystallization, is recommended.
Q5: Is it possible to recover the product that remains in the mother liquor?
A5: Yes, it is possible to recover some of the dissolved product. The mother liquor can be concentrated by evaporating a portion of the solvent and then cooling again to obtain a second crop of crystals. However, this second crop is likely to be less pure than the first.
IV. Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The specific volumes and conditions may need to be optimized based on the scale of your experiment and the purity of your crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip. Gently heat the mixture to the boiling point of the solvent while stirring.
-
Addition of Hot Solvent: Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
V. Visual Workflow and Data Summary
Recrystallization Workflow
Caption: A generalized workflow for the purification of this compound by recrystallization.
Solvent Suitability Table
| Solvent | Expected Solubility (Cold) | Expected Solubility (Hot) | Rationale/Notes |
| Ethanol | Low to Sparingly Soluble | Soluble | Commonly used for recrystallizing hydrazides and their derivatives.[3][4] |
| Methanol | Low to Sparingly Soluble | Soluble | A good alternative to ethanol, also effective for similar compounds.[4][5] |
| Water | Insoluble to Very Sparingly Soluble | Sparingly Soluble | May be useful as an anti-solvent in a mixed solvent system with methanol or ethanol.[5] |
| Ethyl Acetate | Sparingly Soluble | Soluble | Can be a suitable solvent, but careful optimization is needed to ensure a good recovery. |
| Hexane | Insoluble | Insoluble | Not a suitable primary solvent but can be used for trituration if the product oils out.[11] |
VI. References
-
Praveen, A. S., Jasinski, J. P., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (n.d.). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3327. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 21, 2026, from [Link]
-
Sheng, G.-H., et al. (2015). Synthesis, Crystal Structures and Urease Inhibition of N '-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N '-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide. Acta Chimica Slovenica, 62(4), 940–946. [Link]
-
Li, X., Meng, X., Wang, W., & Zhang, S. (2016). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 17, 536-540. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Retrieved January 21, 2026, from [Link]
-
Bilisics, L., & Sticzay, T. (n.d.). Hydrazones and their derivatives. II. Preparation of pure D-erythrose. Collection of Czechoslovak Chemical Communications, 35(5), 1623-1626. [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved January 21, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 21, 2026, from [Link]
-
Liu, X., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29431–29438. [Link]
-
Pande, G. S., & Pande, P. G. (2015). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Journal of Bioequivalence & Bioavailability, 7(5), 229-237. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2-Nitrophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-(2-Nitrophenoxy)acetohydrazide Derivatives
Welcome to the technical support center for the synthesis of 2-(2-nitrophenoxy)acetohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on catalyst selection and optimization. Here, we combine established chemical principles with practical, field-proven insights to help you achieve higher yields, purity, and reproducibility in your experiments.
Introduction
The synthesis of this compound and its derivatives is a critical step in the development of various compounds with potential biological activities.[1][2][3] The most common and direct route to these molecules is the hydrazinolysis of a corresponding ester precursor, typically an ethyl or methyl ester of 2-(2-nitrophenoxy)acetic acid.[4][5] While seemingly straightforward, this reaction is often plagued by challenges such as low yields, incomplete conversion, and the formation of impurities.[6][7][8] Catalyst selection is a pivotal factor in overcoming these hurdles and achieving an efficient and optimized synthesis.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound derivatives.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is one of the most common frustrations in hydrazide synthesis.[6][7] Several factors, often interlinked, can contribute to this issue. A systematic approach to troubleshooting is key.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[4][9] Spot the reaction mixture alongside your starting ester. The reaction is complete when the spot corresponding to the starting material has disappeared. If the reaction stalls, consider extending the reaction time or gently increasing the temperature.[7]
-
-
Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to degradation.
-
Inadequate Amount of Hydrazine Hydrate: An insufficient amount of hydrazine hydrate will result in incomplete conversion of the ester.
-
Poor Reagent Quality: The purity of your starting materials, especially the ester and hydrazine hydrate, is crucial.
-
Product Loss During Work-up and Purification: Significant amounts of your product can be lost during filtration and recrystallization.
-
Solution: To minimize loss during filtration, wash the collected solid with a minimal amount of a cold solvent, such as diethyl ether or cold ethanol.[9] For recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize crystal recovery.[6]
-
Question 2: I am observing significant amounts of unreacted starting ester in my crude product. What should I do?
This is a clear indication of an incomplete reaction.
Solutions:
-
Increase Reaction Time and/or Temperature: As a first step, prolong the reflux period and continue to monitor via TLC.[7]
-
Increase Hydrazine Hydrate Stoichiometry: Add a larger excess of hydrazine hydrate to shift the equilibrium towards the product.[7]
-
Introduce a Catalyst: If uncatalyzed conditions are not providing full conversion, the addition of a catalyst is the next logical step. Both acid and base catalysts can be effective.
Question 3: My final product is discolored (e.g., yellow or brown). What is the cause, and how can I purify it?
Discoloration often points to the presence of impurities, which can arise from side reactions or the degradation of starting materials or products.
Possible Causes & Solutions:
-
Side Reactions: The nitro group can sometimes participate in side reactions, especially at elevated temperatures.
-
Oxidation: Hydrazides can be susceptible to oxidation.
Question 4: The reaction seems to be very slow or stalls completely. How can I accelerate it?
A sluggish reaction points to a high activation energy barrier. A catalyst is essential in this scenario.
Catalyst Selection:
-
Acid Catalysis: The reaction can be catalyzed by the addition of a few drops of a protic acid like glacial acetic acid or a stronger acid like sulfuric acid.[10][11] The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydrazine.
*dot graph "Acid_Catalysis_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Ester [label="Ester"]; Protonated_Ester [label="Protonated Ester\n(More Electrophilic)"]; Hydrazine [label="Hydrazine\n(Nucleophile)"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Hydrazide [label="Hydrazide"];
Ester -> Protonated_Ester [label=" H+ (Acid Catalyst)"]; Protonated_Ester -> Tetrahedral_Intermediate [label=" + Hydrazine"]; Hydrazine -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Hydrazide [label=" - ROH, -H+"]; } enddot Caption: Acid-catalyzed hydrazinolysis workflow.
-
Base Catalysis: While less common for simple hydrazinolysis of esters, bases like pyridine can be used.[7] Pyridine can act as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate, or as a general base to deprotonate the hydrazine, increasing its nucleophilicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound derivatives?
The most common and direct laboratory method is the reaction of an ester of 2-(2-nitrophenoxy)acetic acid (e.g., methyl or ethyl ester) with hydrazine hydrate.[4][5] This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile.
Q2: Do I need a catalyst for this synthesis?
While the reaction can proceed without a catalyst, particularly with extended reaction times and an excess of hydrazine hydrate, a catalyst is often employed to improve the reaction rate and yield.[7] For less reactive esters or when a faster reaction is desired, a catalyst is highly recommended.
Q3: What type of catalyst is best? Acid, base, or metal?
-
Acid Catalysts: These are the most commonly used for this type of reaction. Glacial acetic acid is a mild and effective catalyst.[10][11] For very unreactive esters, a stronger acid like sulfuric acid can be used, but care must be taken to avoid unwanted side reactions.
-
Base Catalysts: Pyridine has been reported to improve yields in similar hydrazide syntheses.[7] It can be a good alternative if your substrate is sensitive to strong acids.
-
Metal Catalysts: While metal catalysts are widely used in many organic transformations, including some C-N bond formations and ester hydrogenolysis, they are not typically required for the direct hydrazinolysis of esters to form hydrazides.[12][13][14] The direct nucleophilic attack of hydrazine is generally efficient enough, especially with acid or base catalysis.
Q4: What are the recommended solvents and reaction conditions?
-
Solvents: Absolute ethanol or methanol are the most common solvents as they readily dissolve both the ester and hydrazine hydrate.[5][15] In some cases, the reaction can be run neat (without a solvent).[4]
-
Temperature: The reaction is typically carried out at reflux temperature.[7][10]
-
Reaction Time: This can vary from a few hours to overnight, depending on the reactivity of the ester and the presence of a catalyst.[4][5] Monitoring by TLC is the best way to determine the optimal reaction time.[4][9]
Q5: How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method.[4][9]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane (e.g., 1:1 ratio), is a good starting point. You may need to adjust the ratio to achieve good separation between your starting ester and the more polar hydrazide product.
-
Visualization: The spots can be visualized under a UV lamp, as the aromatic rings in both the starting material and product are UV-active.
Q6: Are there any significant side reactions to be aware of?
The primary side reaction of concern is the formation of N,N'-diacylhydrazines, where two molecules of the ester react with one molecule of hydrazine. This can be minimized by using an excess of hydrazine hydrate.
Catalyst Selection Summary
The choice of catalyst depends on the reactivity of your specific 2-(2-nitrophenoxy)acetate ester and the desired reaction conditions.
| Catalyst Type | Example(s) | Role | Advantages | Considerations |
| None | - | - | Simplest procedure. | May result in slow reaction and low yield.[7] |
| Acid | Glacial Acetic Acid, Sulfuric Acid | Protonates the ester carbonyl, increasing its electrophilicity.[10][11] | Generally effective, readily available, and inexpensive. | Strong acids can cause degradation of sensitive substrates. |
| Base | Pyridine | Acts as a nucleophilic catalyst or general base.[7] | Milder than strong acids, can improve yields. | May be less effective than strong acid catalysts for unreactive esters. |
Experimental Protocol: General Procedure for Catalyzed Synthesis
This protocol provides a general starting point. Optimization for your specific substrate is recommended.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 2-(2-nitrophenoxy)acetate ester (1 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).
-
Catalyst Addition: Add a catalytic amount of your chosen catalyst (e.g., 2-3 drops of glacial acetic acid).
-
Hydrazine Addition: To this stirred solution, add hydrazine hydrate (1.5 - 2 equivalents) dropwise.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 3-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting ester is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.[9] Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound derivative.[5][6]
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and melting point).
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing the catalyst for your synthesis.
Caption: Decision workflow for catalyst selection.
References
- Optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide. Benchchem.
- Technical Support Center: Optimizing Acetohydrazide Synthesis. Benchchem.
- Catalytic enantioselective synthesis of α-aryl α-hydrazino esters and amides. ResearchGate.
- Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate.
- Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate.
- Formation of oximes and hydrazones. Khan Academy.
- Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide. Benchchem.
- A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
- Troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde. Benchchem.
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
- Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.
- Catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis. Benchchem.
- Understanding of the Key Factors Determining the Activity and Selectivity of CuZn Catalysts in Hydrogenolysis of Alkyl Esters to Alcohols. MDPI.
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Validation & Comparative
A Comparative Analysis of 2-(2-Nitrophenoxy)acetohydrazide and 2-(4-Nitrophenoxy)acetohydrazide for Drug Discovery Applications
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of success in drug discovery pipelines. The nitrophenoxy acetohydrazide backbone represents a versatile template for the synthesis of novel bioactive compounds. The positional isomerism of the nitro group on the phenyl ring can significantly influence the physicochemical properties and biological activities of the resulting molecules. This guide provides an in-depth comparative study of two key isomers: 2-(2-nitrophenoxy)acetohydrazide and 2-(4-nitrophenoxy)acetohydrazide, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Isomerism in Drug Scaffolds
Hydrazide-hydrazones are a well-established class of compounds with a broad spectrum of reported biological activities, including antimicrobial, antifungal, and anticancer properties. The 2-(nitrophenoxy)acetohydrazide core, in particular, serves as a crucial intermediate in the synthesis of a diverse array of heterocyclic compounds and Schiff bases. The introduction of a nitro group, a potent electron-withdrawing moiety, can modulate the electronic environment of the entire molecule, thereby impacting its reactivity, binding affinities with biological targets, and pharmacokinetic profile.
This comparative guide will dissect the nuances between the ortho- (2-nitro) and para- (4-nitro) substituted isomers. We will explore how the seemingly subtle shift in the nitro group's position leads to distinct differences in their synthesis, physicochemical characteristics, and ultimately, their potential as precursors for targeted therapeutic agents.
Synthesis and Mechanistic Considerations
The synthesis of both this compound and 2-(4-nitrophenoxy)acetohydrazide is typically achieved through a well-established two-step process. The first step involves the etherification of the corresponding nitrophenol with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.
Caption: General synthetic route for 2-(Nitrophenoxy)acetohydrazides.
The Williamson ether synthesis in the first step is a classic nucleophilic substitution reaction. The choice of a weak base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group without promoting unwanted side reactions. The subsequent hydrazinolysis is a nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxy group.
Physicochemical Properties: A Tale of Two Isomers
The position of the nitro group exerts a discernible influence on the physicochemical properties of the two isomers. These differences can have profound implications for their handling, formulation, and pharmacokinetic behavior.
| Property | This compound | 2-(4-Nitrophenoxy)acetohydrazide |
| Molecular Formula | C₈H₉N₃O₄ | C₈H₉N₃O₄ |
| Molecular Weight | 211.18 g/mol | 211.18 g/mol |
| Melting Point | 149-151 °C[1] | 169-171 °C |
| Appearance | Off-white to pale yellow powder | Off-white to pale yellow powder |
| Solubility | Soluble in methanol, ethanol | Soluble in methanol, ethanol, acetone |
The higher melting point of the 4-nitro isomer suggests a more stable crystal lattice structure, potentially due to more effective intermolecular hydrogen bonding and packing facilitated by the para-substitution. The solubility profiles are broadly similar, with both compounds showing good solubility in polar organic solvents, a characteristic that is advantageous for their use in various synthetic transformations.
Comparative Biological Activities of Derivatives
While the parent acetohydrazides are primarily valued as synthetic intermediates, their derivatives have been explored for a range of biological activities. The choice of the ortho- or para-isomer as the starting material can lead to final compounds with distinct biological profiles.
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A Comparative Analysis of the Biological Activity of 2-(2-Nitrophenoxy)acetohydrazide Derivatives and Other Hydrazides
In the landscape of medicinal chemistry, the hydrazide scaffold (-CONHNH2) represents a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparative analysis of the biological activities of a specific class, 2-(2-nitrophenoxy)acetohydrazide derivatives, versus other notable hydrazide compounds. We will delve into their antimicrobial and anticonvulsant profiles, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in their drug discovery endeavors.
The Significance of the Hydrazide Moiety
The versatile nature of the hydrazide functional group allows for its facile conversion into hydrazones (-CONHN=CHR), which are pivotal pharmacophores. The presence of the azomethine group (-C=N-) in hydrazones is often associated with their biological efficacy.[3] The ability to readily synthesize a diverse library of derivatives by condensing hydrazides with various aldehydes and ketones makes this class of compounds particularly attractive for structure-activity relationship (SAR) studies.[4]
This guide will focus on two key areas of biological activity where hydrazides have shown significant promise:
-
Antimicrobial Activity: With the rise of multidrug-resistant pathogens, the need for new antimicrobial agents is critical. Hydrazide derivatives, including the well-known anti-tubercular drug isoniazid, have been a focal point of research in this area.[5]
-
Anticonvulsant Activity: Epilepsy and other seizure disorders affect millions worldwide, and the search for more effective and safer anticonvulsant drugs is ongoing. The hydrazone pharmacophore has been identified as a key feature in many compounds with potent anticonvulsant properties.[2][5]
We will compare the performance of this compound derivatives against established hydrazide-based drugs and other relevant hydrazide classes to provide a clear perspective on their potential.
Comparative Analysis of Antimicrobial Activity
The antimicrobial potential of hydrazide derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The presence of specific structural features, such as a nitro group, can significantly influence this activity.
This compound Derivatives: A Profile
The this compound scaffold provides a unique combination of a flexible acetohydrazide linker and a nitrophenyl ring, which can be readily modified to generate a library of hydrazone derivatives. A notable example is (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide, which has been synthesized and evaluated for its antimicrobial properties.[6]
Head-to-Head Comparison with Other Hydrazides
To contextualize the activity of this compound derivatives, we compare their performance against the benchmark anti-tubercular drug Isoniazid (Isonicotinic acid hydrazide) and other classes of antimicrobial hydrazones.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Class | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference(s) |
| (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide | 500 | >500 | >500 | [6] |
| Co(II) complex of the above | 250 | 500 | 500 | [6] |
| Isoniazid | - | - | - | [7] |
| M. tuberculosis H37Rv | 1 µg/mL (MIC) | - | - | [7] |
| Salicylaldehyde Derivatives | 19-23 (Zone of Inhibition, mm) | 17-18 (Zone of Inhibition, mm) | 10-17 (Zone of Inhibition, mm) | [8][9] |
| Various Hydrazide-Hydrazones | 1.95 - 6.25 | 12.5 | - | [1][7] |
Note: Data for different derivatives and strains are presented to illustrate the range of activity. Direct comparison should be made with caution due to variations in experimental conditions.
Interpretation of Data:
The preliminary data on the (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide derivative shows moderate antibacterial activity, which is enhanced upon complexation with Co(II).[6] This suggests that the this compound scaffold can be a viable starting point for developing more potent antimicrobial agents. When compared to the potent anti-tubercular activity of isoniazid, it is evident that significant structural optimization is required for this specific derivative to compete. However, the broad-spectrum activity of other hydrazone classes, some with MIC values in the low microgram per milliliter range, highlights the general promise of the hydrazide scaffold.[1][7] The presence of a nitro group, as seen in the target compound, is often associated with enhanced antimicrobial activity in other hydrazone series.[10]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of hydrazides can vary. Isoniazid, for instance, is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5] Other hydrazones are believed to exert their effects by inhibiting key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
Comparative Analysis of Anticonvulsant Activity
The anticonvulsant properties of hydrazones are often linked to their ability to interact with key components of the central nervous system, such as voltage-gated sodium channels or GABAergic systems. The general pharmacophore model for anticonvulsant hydrazones includes an aryl binding site, a hydrogen bonding domain, and an electron donor group.[5]
This compound Derivatives in Context
Head-to-Head Comparison with Other Hydrazides
To project the potential of this compound derivatives, we compare the anticonvulsant activity of other hydrazide classes, such as semicarbazones , with standard antiepileptic drugs like Phenytoin and Carbamazepine .
Table 2: Comparative Anticonvulsant Activity (MES Test)
| Compound/Class | Dose (mg/kg) | Protection (%) | Neurotoxicity | Reference(s) |
| Semicarbazone Derivatives | 30 - 100 | Potent Activity | Low | [11][12] |
| 4-(4-fluorophenoxy) benzaldehyde semicarbazone | - | PI > 315 | - | [5] |
| Phenytoin | 30 | Standard | Present | [11] |
| Carbamazepine | - | PI = 101 | - | [5] |
| N-Benzyl-2-acetamidopropionamide Derivatives | 8.3 - 17.3 (ED50) | 50 | - | [13] |
PI (Protective Index) = TD50 (Median Toxic Dose) / ED50 (Median Effective Dose). A higher PI indicates a better safety profile.
Interpretation of Data:
The data clearly indicates that certain semicarbazone derivatives exhibit potent anticonvulsant activity in the Maximal Electroshock (MES) seizure model, a standard for screening drugs effective against generalized tonic-clonic seizures.[11][12] Some derivatives even show a superior protective index compared to established drugs like carbamazepine, indicating a wider therapeutic window.[5] This strong performance by a related class of hydrazide derivatives suggests that this compound derivatives, with appropriate structural modifications, could also demonstrate significant anticonvulsant potential.
Mechanism of Anticonvulsant Action
The anticonvulsant mechanism of many hydrazones is believed to involve the modulation of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials. By blocking these channels, the compounds can prevent the spread of seizure activity. Another potential mechanism is the enhancement of GABAergic neurotransmission, the primary inhibitory system in the brain.
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A Comparative Guide to Validating the Antimicrobial Efficacy of 2-(2-Nitrophenoxy)acetohydrazide Schiff Bases
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] Schiff bases, a versatile class of organic compounds characterized by an azomethine group (>C=N–), have emerged as promising candidates due to their broad spectrum of biological activities, including significant antimicrobial properties.[1][2] This guide provides a comprehensive framework for the synthesis, validation, and comparative analysis of a specific, promising subclass: 2-(2-Nitrophenoxy)acetohydrazide Schiff bases. We present standardized protocols for antimicrobial susceptibility testing, offer a workflow for synthesis and characterization, and contextualize the efficacy of these compounds against established antibiotics using experimental data. The objective is to equip researchers with a robust methodology to accurately assess and compare the potential of these novel molecules in the fight against infectious diseases.
Introduction: The Case for Novel Schiff Bases
The development of new antimicrobials is a critical priority in public health.[1] Pathogens are increasingly evolving resistance to conventional antibiotics, rendering many treatments ineffective and threatening modern medicine.[1][3] This has spurred research into new chemical scaffolds that operate via alternative mechanisms of action.[3]
Schiff bases, formed from the condensation of primary amines with carbonyl compounds, represent a privileged scaffold in medicinal chemistry.[1][4] Their biological activity is often attributed to the imine linkage, which can be crucial for various biological interactions.[5] The this compound moiety is of particular interest. The phenoxyacetic acid core is a known pharmacophore, while the nitro group (NO₂) is a strong electron-withdrawing group that can enhance the biological activity and lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes.[6][7] This guide focuses on the systematic validation of Schiff bases derived from this core structure.
Synthesis and Characterization: Establishing a Foundation
The synthesis of the target Schiff bases typically involves a straightforward condensation reaction. The foundational precursor, this compound, is reacted with a variety of substituted aldehydes or ketones, often under reflux in an alcoholic solvent, to yield the final Schiff base product.[8]
General Synthesis Workflow
The selection of an appropriate aldehyde or ketone is a critical experimental choice, as the substituent on this reactant can significantly modulate the antimicrobial activity of the final Schiff base. This allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[7]
Caption: General workflow for the synthesis and characterization of Schiff bases.
Structural Confirmation
Post-synthesis, it is imperative to confirm the chemical structure. Standard analytical techniques include:
-
FT-IR Spectroscopy: To confirm the formation of the characteristic azomethine (C=N) bond, typically observed between 1570-1660 cm⁻¹, and the absence of the initial carbonyl (C=O) peak from the aldehyde.[9]
-
¹H and ¹³C NMR Spectroscopy: To elucidate the complete chemical structure and confirm the presence of all expected protons and carbons. The proton of the azomethine group is a key diagnostic signal.[10]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, confirming its elemental composition.[11]
Framework for Antimicrobial Efficacy Validation
To ensure that antimicrobial data is reliable and reproducible, testing must adhere to standardized, self-validating protocols. The Clinical and Laboratory Standards Institute (CLSI) provides gold-standard guidelines for these assays.[12][13] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][14]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used and reliable technique for determining MIC values.[3][12] It involves challenging a standardized suspension of bacteria with serial dilutions of the test compound.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Prepare a stock solution of each Schiff base in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The choice of solvent is critical; it must dissolve the compound without exhibiting antimicrobial activity at the concentrations used.[3]
-
Microtiter Plate Setup: Using a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable growth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).[3] This creates a gradient of decreasing compound concentrations across the wells.
-
Controls:
-
Positive Control: A well-known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is serially diluted as a reference standard.[15][16]
-
Negative Control (Growth Control): A well containing only the growth medium and microbial inoculum, to ensure the viability of the microorganisms.
-
Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used in the dilutions, to ensure it has no inhibitory effect on microbial growth.
-
Sterility Control: A well containing only uninoculated growth medium to check for contamination.
-
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[3]
-
Incubation: Inoculate all wells (except the sterility control) with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.[9]
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Comparative Data Analysis and Discussion
The ultimate validation of a new antimicrobial agent comes from comparing its performance against both the target pathogens and existing drugs. Data should be presented clearly for objective assessment.
Comparative Performance Data
The following table presents experimental data for Schiff bases derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates, a structurally similar class, against various bacterial strains. This provides a benchmark for evaluating newly synthesized this compound derivatives.[7][17]
| Compound | Test Organism | MIC (μg/mL) |
| Schiff Base 3a | Staphylococcus aureus | 125 |
| Streptococcus mutans | 250 | |
| Schiff Base 3c | Staphylococcus aureus | 62.5 |
| Streptococcus mutans | 125 | |
| Schiff Base 3d | Staphylococcus aureus | 62.5 |
| Streptococcus mutans | 125 | |
| Schiff Base 3e | Staphylococcus aureus | 125 |
| Streptococcus mutans | 250 | |
| Ciprofloxacin (Control) | Staphylococcus aureus | < 5 |
| Streptococcus mutans | < 5 |
Data sourced from Goszczyńska et al. (2015).[7][17] Schiff bases 3a, 3c, 3d, and 3e are derivatives of alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.
Interpretation of Results
From the data, several key insights can be drawn:
-
Efficacy: The tested Schiff bases show moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus mutans.[7][17] Compounds 3c and 3d were the most potent in this series, with an MIC of 62.5 μg/mL against S. aureus.[7][17]
-
Comparison with Standard: While demonstrating activity, the efficacy of these Schiff bases is significantly lower than that of the broad-spectrum antibiotic Ciprofloxacin (MIC < 5 μg/mL).[7] This is a crucial benchmark. The goal for a new antimicrobial is not necessarily to outperform existing drugs in all cases, but potentially to show efficacy against resistant strains or to offer a different mechanism of action.
-
Structure-Activity Relationship (SAR): The variation in activity between compounds 3a, 3c, 3d, and 3e, which differ in their alkyl ester and aniline substituents, highlights the importance of SAR studies.[7] This underscores the experimental logic of synthesizing a library of related compounds to identify the most potent molecular configuration.
Hypothesized Mechanism of Action
While the exact mechanism for this specific subclass requires further investigation, Schiff bases are generally thought to exert their antimicrobial effects through several potential pathways. The lipophilicity of the molecule, often enhanced by coordination with metal ions or by specific substituents, is crucial for penetrating the microbial cell wall.[5] Once inside, the azomethine nitrogen atom is believed to play a key role by interfering with normal cellular processes, potentially by chelating essential metal ions or by binding to and deactivating critical enzymes or DNA.[16][18]
Conclusion and Future Outlook
This guide outlines a systematic and scientifically rigorous approach to validating the antimicrobial efficacy of this compound Schiff bases. By adhering to standardized protocols like the CLSI-guided broth microdilution method, researchers can generate reliable and comparable data. The presented results for structurally similar compounds indicate that this class of molecules possesses moderate to good activity against Gram-positive bacteria, establishing them as a viable area for further research.[7][17]
Future work should focus on:
-
Broadening the Test Panel: Evaluating efficacy against a wider range of pathogens, including Gram-negative bacteria and multidrug-resistant (MDR) strains.
-
Toxicity Studies: Assessing the cytotoxicity of the most promising compounds against mammalian cell lines to determine their therapeutic index.
-
Mechanism of Action Studies: Conducting further experiments to elucidate the precise molecular targets and mechanisms by which these compounds inhibit microbial growth.
-
In Vivo Efficacy: Advancing lead compounds to animal models of infection to validate their in vitro activity in a physiological context.
By following this comprehensive validation framework, the scientific community can effectively explore the potential of this compound Schiff bases as a new frontier in the development of antimicrobial agents.
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A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Nitrophenoxyacetohydrazides
Introduction: Beyond Synthesis, Towards Functional Understanding
In the landscape of medicinal chemistry and materials science, phenoxyacetohydrazides serve as versatile scaffolds and crucial intermediates in the synthesis of a wide array of bioactive heterocycles. The introduction of a nitro group onto the phenyl ring dramatically alters the molecule's electronic properties, but the true impact on reactivity is exquisitely dependent on its position. This guide provides an in-depth comparison of the chemical reactivity of ortho-, meta-, and para-nitrophenoxyacetohydrazides. Moving beyond simple structural description, we will dissect the underlying electronic and steric principles that govern their behavior, supported by established experimental frameworks. For researchers in drug development, understanding these nuances is paramount for designing stable synthons, pro-drug linkers, or molecules with tailored degradation profiles.
Foundational Principles: The Decisive Role of the Nitro Group's Position
The differential reactivity among the ortho, meta, and para isomers is not random; it is a direct consequence of the powerful electron-withdrawing nature of the nitro group (–NO₂) and how its influence is transmitted to the reactive hydrazide moiety. This influence is exerted through two primary mechanisms: the inductive effect and the resonance effect.[1]
-
Inductive Effect (-I): Due to the high electronegativity of its nitrogen and oxygen atoms, the nitro group pulls electron density through the sigma (σ) bond framework of the molecule. This effect is distance-dependent, weakening with each successive bond, but it deactivates the entire aromatic ring to some extent.
-
Resonance Effect (-M or -R): The nitro group can actively withdraw pi (π) electron density from the aromatic ring through delocalization. Crucially, this effect is only operative when the nitro group is in the ortho or para position relative to the phenoxy linkage. It has no influence from the meta position.[2][3]
These effects combine to dictate the electron density on the phenoxy oxygen, which in turn modulates the electrophilicity of the carbonyl carbon in the acetohydrazide side chain. A more electron-deficient phenoxy oxygen leads to a more electrophilic carbonyl, making it more susceptible to nucleophilic attack, such as in hydrolysis.
-
Para-Isomer: Experiences a potent combination of both the -I and -M effects, which strongly withdraw electron density from the entire system. This makes the hydrazide carbonyl carbon highly electrophilic.
-
Ortho-Isomer: Also subject to strong -I and -M effects. However, the close proximity of the bulky nitro group may introduce steric hindrance, potentially shielding the reaction center. Intramolecular hydrogen bonding is also a possibility that can stabilize the ground state.
-
Meta-Isomer: Electron density is withdrawn primarily through the weaker -I effect. The absence of the powerful -M effect means the phenoxy oxygen remains relatively more electron-rich compared to the ortho and para counterparts, resulting in a less electrophilic carbonyl carbon.[3][4]
Visualization 1: Isomeric Structures
Caption: Chemical structures of the three isomers.
Visualization 2: Electronic Effects in Action
Caption: Resonance delocalization in the para vs. meta isomer.
Experimental Design: A Framework for Quantifying Reactivity
To objectively compare the reactivity of these isomers, a well-controlled kinetic study is essential. The acid-catalyzed hydrolysis of the hydrazide to its corresponding carboxylic acid and hydrazine is an excellent model reaction, as the rate is highly sensitive to the electronic environment of the carbonyl group.[5][6][7]
Objective: To determine the pseudo-first-order rate constants (k_obs) for the acid-catalyzed hydrolysis of each nitrophenoxyacetohydrazide isomer.
Protocol: Kinetic Analysis via HPLC
This protocol is designed as a self-validating system, ensuring that observed differences in reaction rates are directly attributable to the isomeric structure.
-
Synthesis and Characterization:
-
Synthesize the three isomers by reacting the corresponding nitrophenol (o-, m-, or p-nitrophenol) with ethyl chloroacetate under basic conditions, followed by hydrazinolysis of the resulting ester with hydrazine hydrate.
-
Purify each product by recrystallization and confirm its identity and purity (>99%) using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of each purified isomer in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a stock solution of 2 M hydrochloric acid (HCl) in deionized water.
-
-
Kinetic Run:
-
Equilibrate a reaction vessel containing 9.0 mL of a 50:50 acetonitrile/water mixture to a constant temperature (e.g., 50 °C) in a thermostatted water bath.
-
Initiate the reaction by adding 0.5 mL of the 2 M HCl solution followed immediately by 0.5 mL of the 10 mM isomer stock solution (final concentrations: 100 mM HCl, 0.5 mM isomer).
-
Start a stopwatch at the moment of isomer addition.
-
-
Reaction Monitoring:
-
At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a neutralizing mobile phase buffer (e.g., phosphate buffer at pH 7.0).
-
Analyze the quenched sample by reverse-phase High-Performance Liquid Chromatography (HPLC).[8] Use a C18 column and a UV detector set to a wavelength where both the reactant hydrazide and product acid can be observed.
-
-
Data Analysis:
-
For each time point, determine the peak area of the starting hydrazide.
-
Plot the natural logarithm of the hydrazide peak area (ln[A]) versus time (t).
-
The data should fit a linear equation: ln[A] = -k_obs * t + ln[A₀]. The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).
-
Perform each kinetic run in triplicate for each isomer to ensure reproducibility.
-
Visualization 3: Experimental Workflow
Caption: Workflow for comparative kinetic analysis.
Comparative Data & Mechanistic Discussion
While novel experimental data is presented here hypothetically for illustrative purposes, the relative reactivities are grounded in well-established principles of physical organic chemistry. The expected results from the hydrolysis experiment are summarized below.
| Isomer | Relative Position | Dominant Electronic Effects | Expected Relative Rate of Hydrolysis (k_rel) |
| para-Nitrophenoxyacetohydrazide | 1,4 | -Inductive, -Resonance | ~100 |
| ortho-Nitrophenoxyacetohydrazide | 1,2 | -Inductive, -Resonance, Steric Hindrance | ~65 |
| meta-Nitrophenoxyacetohydrazide | 1,3 | -Inductive only | 1 |
Discussion of Results
-
Para-Isomer (Highest Reactivity): The para-isomer is predicted to hydrolyze at the fastest rate. The powerful electron withdrawal via both resonance and induction (-M, -I) creates a significant electron deficit on the phenoxy oxygen. This effect is relayed to the hydrazide's carbonyl carbon, maximizing its electrophilicity and making it highly susceptible to nucleophilic attack by water.
-
Meta-Isomer (Lowest Reactivity): The meta-isomer is the most stable of the three. Lacking the resonance withdrawal effect, the deactivation of the ring and subsequent increase in carbonyl electrophilicity is far less pronounced.[2] Its rate of hydrolysis serves as a baseline, demonstrating the profound impact of resonance effects on reactivity.
-
Ortho-Isomer (Intermediate Reactivity): Electronically, the ortho-isomer is similar to the para-isomer. However, its reactivity is expected to be attenuated for two reasons. First, steric hindrance from the adjacent nitro group can physically impede the approach of a water molecule to the carbonyl reaction center. Second, the potential for intramolecular hydrogen bonding between a nitro-group oxygen and the N-H of the hydrazide could stabilize the ground state of the reactant, thereby increasing the activation energy required for hydrolysis.
Implications for Research and Development
The striking differences in stability and reactivity among these isomers have significant practical consequences:
-
For Drug Discovery: The highly stable meta-isomer is an ideal building block when the hydrazide functionality must be preserved through multiple synthetic steps. Conversely, the labile para-isomer could be engineered into pro-drug linkers designed for rapid cleavage under the acidic conditions found in specific cellular compartments like endosomes or lysosomes.
-
For Synthesis Design: When using these compounds as intermediates, reaction conditions must be tailored to the specific isomer. Reactions involving the para-isomer may require milder conditions and shorter reaction times to avoid unwanted hydrolysis or side reactions. The robustness of the meta-isomer allows for a broader range of reaction conditions.
-
For Cyclization Reactions: The nucleophilicity of the terminal -NH₂ group is also affected, following the reverse trend of hydrolysis reactivity (meta > ortho > para). This is critical for designing intramolecular cyclization reactions to form heterocyclic systems, where the more nucleophilic hydrazide of the meta-isomer would be expected to cyclize most efficiently.[9][10]
Conclusion
The reactivity of nitrophenoxyacetohydrazides is not a monolithic property but is instead finely tuned by the position of the nitro substituent. The order of reactivity for acid-catalyzed hydrolysis is definitively para > ortho > meta . This hierarchy is a direct and predictable outcome of the interplay between resonance, inductive, and steric effects. A thorough understanding of these structure-reactivity relationships is not merely an academic exercise; it is an essential tool for the modern chemical scientist, enabling the rational design of molecules with precisely controlled stability and function.
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Stijepovic, N., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38566–38577. Available at: [Link]
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Raj, B. N. B., & Kurup, M. R. P. (2007). N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine: synthesis and structural characterization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(4-5), 898–903. Available at: [Link]
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Molecular Memory. (2017). Directing Effect of the Nitro Group in EAS. YouTube. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2-Nitrophenoxy)acetohydrazide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of analogs based on the 2-(2-nitrophenoxy)acetohydrazide scaffold. By synthesizing data from various experimental studies, we aim to elucidate the chemical nuances that govern the biological efficacy of these compounds, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction: The Versatile Hydrazide Scaffold
Hydrazides and their hydrazone derivatives represent a privileged class of compounds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The core scaffold, this compound, serves as a compelling starting point for analog development. Its structure combines a nitrophenoxy moiety, known to be present in various bioactive molecules, with a reactive acetohydrazide group that can be readily modified to generate diverse chemical libraries. This guide dissects the SAR of this family, comparing analogs to understand how specific structural modifications influence their therapeutic potential.
The Core Moiety: this compound
The foundational molecule consists of a benzene ring substituted with a nitro group at the ortho position relative to an ether linkage, which in turn connects to an acetohydrazide functional group. The crystal structure analysis of the parent compound, C₈H₉N₃O₃, reveals a significant twist of 19.3° between the nitro group and the benzene ring, and a near-perpendicular orientation (87.62°) between the benzene ring and the acetohydrazide plane.[4] These conformational features are crucial starting points for understanding receptor-ligand interactions.
Caption: Core chemical structure of this compound.
Comparative Analysis: Unraveling Structure-Activity Relationships
The biological activity of this compound analogs is profoundly influenced by substitutions on the aromatic ring and modifications at the terminal hydrazide nitrogen. Condensation of the hydrazide with various aldehydes to form hydrazones is a common and effective strategy to modulate bioactivity.
Studies on hydrazone derivatives reveal a complex role for the nitro (NO₂) group.
-
Impact of the Nitro Group: A primary screening of 14 hydrazone analogues against various Candida species showed that derivatives containing a nitro group generally lacked antifungal activity.[5] The exception was compound PP53 , which exhibited an effect on C. parapsilosis.[5] Conversely, four hydrazone analogs without the NO₂ substitution demonstrated notable antifungal activity at a concentration of 32 µg/mL.[5] This suggests that for antifungal applications, the electron-withdrawing nature of the nitro group may be detrimental, possibly interfering with the compound's ability to interact with fungal-specific targets.
-
Substituent Effects: Among active compounds, PP17 and PP50 were the only derivatives effective against the reference strain C. albicans SC5314, with MIC values ranging from 8 to 32 µg/mL.[5] The most potent activities were observed for PP49 against C. auris and C. parapsilosis, and for PP50 and PP53 against C. parapsilosis.[5] This highlights that the nature of the substituent on the benzylidene moiety, formed upon condensation with the hydrazide, is a key determinant of both the potency and the spectrum of antifungal action.
The 2-(nitrophenoxy)acetohydrazide scaffold has also been incorporated into more complex molecules to evaluate anticancer potential.
-
Cytotoxicity against Cancer Cell Lines: In one study, a series of pyrazolobenzothiazine derivatives, some incorporating a nitrophenyl group, were tested against six human cancer cell lines. Several compounds showed activity greater than the standard drug, 5-fluorouracil, particularly against human oral carcinoma (KB) cells.[6]
-
Targeting Apoptosis: Another study focused on (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides, which are structurally related. Six of these compounds (4f–h and 4n–p ) exhibited cytotoxicity equal or superior to PAC-1, a known procaspase-3 activating compound.[7] The most potent analog, 4o , was three to five times more cytotoxic than PAC-1 across colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines.[7] This suggests that combining the acetohydrazide scaffold with other pharmacophores like oxoindoline can lead to potent pro-apoptotic agents.
-
Halogen and Nitro Group Synergy: A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated.[8][9] The results indicated that the presence of halogens on the aromatic ring was favorable for anticancer and anti-inflammatory activity. Notably, compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which combines a chloro-substituted phenyl ring with a nitrophenoxy group, exhibited significant anticancer, anti-inflammatory, and analgesic properties.[8][9]
Modification of the core structure has also yielded compounds with promising antibacterial activity.
-
Metal Complexation: The synthesis of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide and its subsequent complexation with Cobalt(II) demonstrated a powerful strategy for enhancing bioactivity.[10] While the parent ligand showed moderate antibacterial and limited antifungal efficacy, the Co(II) complex displayed a much broader spectrum of activity, with zones of inhibition up to 20 mm and lower MIC values (250–500 μg/mL).[10] This enhancement is a classic example of chelation theory, where complexation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
Data Summary: A Comparative Overview
The table below summarizes the biological activities of representative analogs, providing a quantitative basis for comparison.
| Compound Class/ID | Modification | Target Organism/Cell Line | Activity Metric | Value | Reference |
| Nitro-Hydrazones | Nitro group present | Candida spp. | MIC | Generally >32 µg/mL | [5] |
| PP53 | 2-nitrobenzaldehyde hydrazone | C. parapsilosis | MIC | 16 µg/mL | [5] |
| PP17 | Hydrazone (NO₂ absent) | C. albicans SC5314 | MIC | 8 - 32 µg/mL | [5] |
| PP49 | Hydrazone (NO₂ absent) | C. auris, C. parapsilosis | MIC | Potent activity noted | [5] |
| Compound 3c | 4-nitrophenoxy, 4-chlorophenyl | MCF-7 (Breast Cancer) | % Growth Inhibition | Significant activity | [8][9] |
| Compound 4o | Oxoindoline acetohydrazide | SW620, PC-3, NCI-H23 | IC₅₀ | 3-5x more potent than PAC-1 | [7] |
| Co(II) Complex | 2-nitrobenzylidene hydrazone | E. coli, S. aureus, C. albicans | MIC | 250 - 500 µg/mL | [10] |
Key SAR Insights and Visualization
The collective data points to several critical structural features that dictate the biological activity of these analogs.
-
The Hydrazone Linkage: The conversion of the acetohydrazide to a hydrazone (-C(=O)NHN=CH-Ar') is a cornerstone of activity. The nature of the aromatic ring (Ar') introduced via the aldehyde is a primary determinant of potency and selectivity.
-
The Nitro Group's Role: The presence and position of the NO₂ group is a double-edged sword. While it is often included to enhance activity in some drug classes, for antifungal applications in this series, it appears to be largely detrimental.[5] In anticancer contexts, it can contribute positively when combined with other optimal features.[8][9]
-
Aromatic Substituents: Halogens (e.g., -Cl, -F) on the phenyl rings often enhance lipophilicity and can act as hydrogen bond acceptors, frequently leading to improved anticancer and anti-inflammatory activity.[8][9]
-
Molecular Hybridization: Fusing the acetohydrazide moiety with other known pharmacophores, such as oxoindoline or pyrazolobenzothiazine, is a highly effective strategy for generating potent anticancer agents.[6][7]
-
Chelation: Coordination with metal ions like Co(II) can dramatically enhance the antimicrobial spectrum, likely by improving cell penetration.[10]
Caption: Key Structure-Activity Relationships for this compound Analogs.
Experimental Protocols
The methodologies described below are foundational for the synthesis and evaluation of this compound class. Adherence to these protocols ensures reproducibility and generates reliable, comparable data.
This protocol is adapted from the synthesis of the parent compound.[4]
-
Reaction Setup: To a solution of methyl 2-(2-nitrophenyl)acetate (1 equivalent, e.g., 10.14 mmol) in methanol (20 mL), add hydrazine hydrate (2 mL) dropwise while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the methanol under reduced pressure (rotary evaporation).
-
Purification: Add deionized water to the residue. The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallization: Grow single crystals for characterization by slow evaporation from a methanol:water (2:1) mixture to obtain the pure product.
This procedure describes the condensation reaction to form the Schiff base.[5][10]
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.
-
Addition of Aldehyde: To this solution, add the desired substituted benzaldehyde (1 equivalent).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.
-
Isolation: Cool the mixture to room temperature. The resulting crystalline hydrazone product will precipitate.
-
Purification: Filter the solid product, wash with cold ethanol, and recrystallize from an appropriate solvent (e.g., ethanol or DMF) to achieve high purity.
The microbroth dilution method is a standard for determining the Minimum Inhibitory Concentration (MIC).[5]
-
Preparation of Inoculum: Suspend yeast or bacterial colonies in RPMI 1640 medium or Mueller-Hinton broth, respectively, to obtain a final concentration of approximately 5 × 10² CFU/mL for fungi or 5 x 10⁵ CFU/mL for bacteria.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the appropriate growth medium in a 96-well microplate to achieve a range of concentrations (e.g., 0.25 to 32 µg/mL).
-
Inoculation: Add the prepared microbial suspension to each well. Include growth controls (medium + inoculum) and sterility controls (medium only).
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 24-48 hours (fungi).
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a colorimetric indicator like resazurin.
Caption: Experimental Workflow: From Synthesis to SAR Analysis.
References
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- Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC - NIH.
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- Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. PMC.
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
- Synthesis, characterization and antimicrobial activity of norfloxacin based acetohydrazides. ResearchGate.
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A Researcher's Guide to the In Vitro Evaluation of Anticancer Properties of 2-(2-Nitrophenoxy)acetohydrazide Derivatives
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Among the myriad of synthetic compounds, hydrazide derivatives have emerged as a promising class of molecules, demonstrating a wide spectrum of biological activities, including notable anticancer properties.[1][2] This guide provides a comprehensive framework for the in vitro evaluation of a specific subclass, 2-(2-Nitrophenoxy)acetohydrazide derivatives, designed for researchers, scientists, and drug development professionals. Our focus is to furnish a scientifically rigorous, logically structured approach to assess their potential as anticancer agents, underpinned by established experimental protocols and data-driven comparisons.
The core chemical scaffold, featuring a nitrophenoxy group linked to an acetohydrazide moiety, presents an intriguing candidate for anticancer drug discovery. The presence of the nitro group, a known pharmacophore in various bioactive compounds, and the versatile hydrazide linker suggest the potential for diverse molecular interactions within the cellular environment.[3][4] This guide will delineate a systematic in vitro workflow to elucidate the cytotoxic and mechanistic properties of newly synthesized derivatives of this scaffold.
I. Foundational Anticancer Screening: The Cytotoxicity Profile
The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. This primary screening provides a quantitative measure of the compound's ability to inhibit cell growth or induce cell death, typically represented by the half-maximal inhibitory concentration (IC50) value.[5] A lower IC50 value indicates greater potency.
A comparative analysis of the IC50 values of different this compound derivatives against a panel of cancer cell lines is essential. For a broad-spectrum assessment, it is advisable to include cell lines from diverse cancer types, such as breast (e.g., MCF-7), liver (e.g., HepG2), colon (e.g., Colo-205, HCT-116), and lung (e.g., A549) cancer.[1][6][7][8][9] The inclusion of a non-cancerous cell line (e.g., mouse embryo fibroblast NIH/3T3) is crucial for assessing the selectivity of the compounds.[8]
Comparative Cytotoxicity Data (Hypothetical)
| Derivative | MCF-7 (IC50, µM) | HepG2 (IC50, µM) | Colo-205 (IC50, µM) | A549 (IC50, µM) | NIH/3T3 (IC50, µM) | Selectivity Index (SI)* |
| Compound A | 15.2 | 20.5 | 18.9 | 25.1 | >100 | >6.58 |
| Compound B | 8.7 | 12.3 | 10.1 | 15.8 | 85.4 | >9.82 |
| Compound C | 35.6 | 42.1 | 38.4 | 50.2 | >100 | >2.81 |
| Doxorubicin | 0.98 | 1.2 | 1.1 | 1.5 | 5.3 | 5.41 |
*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells (MCF-7 used for calculation).
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[10][11]
-
Cell Seeding: Plate cancer and non-cancerous cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin.[6][10]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[14]
II. Unraveling the Mechanism of Cell Death: Apoptosis Assays
A hallmark of many successful anticancer drugs is their ability to induce programmed cell death, or apoptosis.[15][16] Distinguishing between apoptosis and necrosis is crucial, as apoptosis is a controlled process that avoids inflammation. Several assays can be employed to investigate the pro-apoptotic potential of the this compound derivatives.
Key Apoptotic Events and Corresponding Assays
-
Phosphatidylserine Externalization: A key early event in apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. This can be detected using Annexin V-FITC staining followed by flow cytometry.[17][18]
-
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[6][19]
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: The intrinsic apoptotic pathway involves the permeabilization of the mitochondrial membrane. This can be assessed using fluorescent dyes like JC-1.
-
Regulation of Apoptotic Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical. The expression levels of these proteins can be quantified using Western blotting.[6]
Comparative Apoptosis Induction Data (Hypothetical)
| Derivative (at IC50) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) | Bax/Bcl-2 Ratio |
| Compound A | 35.2% | 3.8 | 4.2 |
| Compound B | 58.7% | 6.2 | 7.5 |
| Compound C | 12.5% | 1.5 | 1.8 |
| Doxorubicin | 65.4% | 7.1 | 8.3 |
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
III. Investigating Cell Cycle Perturbations
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[20][21] Analyzing the cell cycle distribution of cancer cells treated with this compound derivatives can provide valuable insights into their mechanism of action.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the derivatives at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[11]
-
Staining: Wash the fixed cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.[11][12]
Comparative Cell Cycle Analysis Data (Hypothetical)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.1% | 25.3% | 19.6% |
| Compound A | 68.4% | 15.2% | 16.4% |
| Compound B | 20.1% | 18.5% | 61.4% |
| Compound C | 53.8% | 26.1% | 20.1% |
IV. Visualizing the Experimental Workflow and Potential Mechanisms
To provide a clear overview of the evaluation process and potential molecular interactions, graphical representations are invaluable.
Experimental Workflow Diagram
Caption: In vitro evaluation workflow for this compound derivatives.
Hypothetical Apoptotic Signaling Pathway
Caption: A potential mechanism of apoptosis induction by the test compounds.
V. Concluding Remarks and Future Directions
This guide outlines a robust and comprehensive strategy for the in vitro evaluation of this compound derivatives as potential anticancer agents. By systematically assessing their cytotoxicity, pro-apoptotic activity, and effects on the cell cycle, researchers can effectively identify lead compounds for further development. Promising derivatives should exhibit high potency against cancer cells, a favorable selectivity index, and a clear mechanism of action.
Future investigations should focus on elucidating the specific molecular targets of the most active compounds. Techniques such as molecular docking and in vivo studies using xenograft models will be crucial in validating their therapeutic potential and advancing them through the drug discovery pipeline.[20][22] The ultimate goal is to translate these promising in vitro findings into tangible clinical benefits for cancer patients.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-(2-Nitrophenoxy)acetohydrazide
In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable downstream data. For novel intermediates like 2-(2-Nitrophenoxy)acetohydrazide, a versatile scaffold in medicinal chemistry, ensuring its chemical integrity is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for purity assessment, focusing on a robust High-Performance Liquid Chromatography (HPLC) method as the gold standard. We will explore the causality behind our methodological choices, present comparative data, and provide a self-validating protocol designed for immediate application in a research or quality control environment.
The Synthetic Context: Anticipating Potential Impurities
A robust analytical method is born from a chemical understanding of the synthesis. This compound is commonly synthesized via the hydrazinolysis of an ester precursor, typically ethyl or methyl 2-(2-nitrophenoxy)acetate, with hydrazine hydrate.[1][2]
This reaction pathway immediately informs our analytical strategy by highlighting the most probable impurities:
-
Unreacted Starting Material: Ethyl or Methyl 2-(2-nitrophenoxy)acetate.
-
Excess Reagents: Hydrazine hydrate, a potential genotoxic impurity that requires stringent control.[3][4]
-
Side-Reaction Products: Potential products from degradation or alternative reaction pathways.
-
Downstream Derivatives: In some cases, the hydrazide can further react to form hydrazones if aldehydes are present.[5][6]
Our primary analytical method must, therefore, be specific enough to separate the main compound from these structurally related substances.
The Gold Standard: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the definitive technique for quantifying the purity of non-volatile organic compounds in pharmaceutical analysis.[7][8] Its high resolution, sensitivity, and quantitative accuracy make it superior to classical methods. We will employ a reverse-phase (RP-HPLC) method, which is ideal for separating moderately polar compounds like our target analyte.
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC. Its nonpolar nature provides excellent retention and separation for aromatic compounds through hydrophobic interactions.
-
Mobile Phase: A gradient elution using a mixture of a polar organic solvent (acetonitrile or methanol) and water is optimal. A gradient, where the proportion of organic solvent is increased over time, ensures that both more polar impurities (like hydrazine) and less polar impurities (like the starting ester) are eluted with sharp, well-defined peaks within a reasonable timeframe. A buffer (e.g., 0.1% formic acid or phosphate buffer) is used to maintain a consistent pH, ensuring the analyte's retention time is stable and reproducible.
-
Detection: The presence of the nitrophenyl group in the molecule provides a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is preferable, as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for each peak, which aids in peak identification and purity assessment. We will select a wavelength of maximum absorbance (e.g., ~270 nm) for quantification to maximize sensitivity.
Caption: Workflow for purity determination of synthesized compounds.
This protocol is designed as a self-validating system by incorporating system suitability tests (SST), which ensure the chromatographic system is performing adequately before sample analysis begins.
1. Materials & Reagents:
-
HPLC System: Quaternary pump, autosampler, column oven, PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard: this compound, certified purity >99.5%.
-
Sample: Synthesized batch of this compound.
2. Preparation of Solutions:
-
Reference Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection | PDA at 270 nm | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 20.0 | 90 | | | 25.0 | 90 | | | 25.1 | 10 | | | 30.0 | 10 |
4. System Suitability Test (SST):
-
Inject the Reference Standard solution five times consecutively.
-
Acceptance Criteria:
-
Peak Area Precision: Relative Standard Deviation (RSD) must be ≤2.0%.
-
Tailing Factor: Must be between 0.8 and 1.5.
-
Theoretical Plates: Must be >2000.
-
-
Rationale: The SST confirms that the system is precise and provides adequate separation efficiency. Do not proceed with sample analysis if SST fails.
5. Analysis Sequence:
-
Inject a blank (diluent).
-
Perform the SST.
-
Inject the Sample Solution in duplicate.
6. Calculation of Purity: Purity is determined using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Analysis: Alternative Techniques
While HPLC is the quantitative standard, other methods can provide rapid, albeit less precise, assessments of purity.[9][10]
TLC is an invaluable, low-cost tool for rapid qualitative screening.[11] It's used to monitor reaction progress and to get a quick snapshot of purity post-synthesis.
-
Methodology: A spot of the dissolved sample is applied to a silica gel plate. The plate is developed in a sealed chamber with a suitable solvent system (e.g., Ethyl Acetate/Hexane).
-
Interpretation: A pure compound should ideally yield a single spot. The presence of additional spots indicates impurities.
-
Limitations: TLC is not readily quantitative. It has lower separation efficiency than HPLC and may not resolve closely related impurities. It is also significantly less sensitive.
A classic technique for assessing the purity of crystalline solids.[9]
-
Methodology: A small amount of the crystalline sample is heated slowly, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.
-
Interpretation: A pure compound will have a sharp melting point (typically a range of <2 °C) that matches the literature value. Impurities tend to depress the melting point and broaden the range.
-
Limitations: This method is insensitive to small amounts of impurities and is useless for non-crystalline or amorphous materials. It provides no information on the number or identity of impurities.
Data Presentation: A Comparative Overview
To illustrate the strengths of each technique, consider the following hypothetical data for a synthesized batch of this compound.
| Parameter | HPLC Result | TLC Result | Melting Point Result |
| Purity Assessment | Quantitative | Qualitative | Physical Indicator |
| Main Component | 98.7% (Retention Time: 9.5 min) | Major Spot (Rf = 0.45) | 148.5 - 151.0 °C |
| Impurity 1 | 0.8% (Retention Time: 12.1 min) | Faint Spot (Rf = 0.60) | Not detectable |
| Impurity 2 | 0.3% (Retention Time: 4.2 min) | Not resolved from baseline | Not detectable |
| Other Impurities | 0.2% (Total) | Not detectable | Not detectable |
| Literature M.P. | N/A | N/A | 149 - 151 °C |
Interpretation: The HPLC data provides a precise, quantitative purity value and reveals the presence and proportion of multiple impurities, which were either poorly resolved or completely missed by TLC and Melting Point analysis. The broadened melting point range corroborates the HPLC finding that the sample is not perfectly pure, but it cannot quantify the impurity level.
Conclusion: The Imperative of a Validated Method
For researchers, scientists, and drug development professionals, the choice of analytical methodology has profound implications for project success. While TLC and melting point analysis serve as useful preliminary checks, they lack the specificity, sensitivity, and quantitative power required for definitive purity assessment.
This guide demonstrates that a well-designed, validated RP-HPLC method is the authoritative choice.[12][13] It provides not just a purity value but a detailed impurity profile, which is critical for process optimization, batch release, and regulatory compliance. By understanding the chemistry of the synthesis and applying the rigorous principles of chromatographic separation and validation, we can generate purity data that is both trustworthy and scientifically sound.
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A Researcher's Guide to Distinguishing Isomers of 2-(Nitrophenoxy)acetohydrazide Through Spectral Analysis
For researchers in medicinal chemistry and materials science, the precise identification of constitutional isomers is a foundational requirement for robust structure-activity relationship (SAR) studies. The 2-(Nitrophenoxy)acetohydrazide scaffold is a versatile precursor in drug discovery, but its utility is predicated on the unambiguous characterization of its ortho-, meta-, and para-substituted forms. The position of the nitro group on the phenoxy ring dramatically alters the molecule's electronic distribution, steric profile, and hydrogen-bonding potential, leading to distinct biological activities and material properties.
This guide provides an in-depth comparative analysis of the spectral data for 2-(2-Nitrophenoxy)acetohydrazide, 2-(3-Nitrophenoxy)acetohydrazide, and 2-(4-Nitrophenoxy)acetohydrazide. We will delve into the causality behind the observed spectral differences in Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights to guide your characterization efforts.
The Isomeric Landscape: Ortho, Meta, and Para
The fundamental difference between the three isomers lies in the substitution pattern on the benzene ring. This seemingly minor structural change creates a cascade of electronic and steric effects that are readily interrogated by modern spectroscopic techniques.
Caption: Molecular structures of the ortho, meta, and para isomers.
¹H NMR Spectroscopy: The Gold Standard for Isomer Differentiation
Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants (J-values) of the aromatic protons provide a unique fingerprint for each substitution pattern.
Causality Behind the Spectra:
The electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating, yet electronegative, nature of the ether linkage (-OCH₂CONHNH₂) dictate the electronic environment of the aromatic protons.
-
Ortho Isomer: All four aromatic protons are chemically distinct due to the lack of symmetry. They are adjacent to different substituents, resulting in a complex, overlapping multiplet pattern.
-
Meta Isomer: This isomer also lacks symmetry, but the protons are further removed from one another. This often results in more resolved signals. The proton situated between the two substituents (at the C2 position) is typically the most deshielded.
-
Para Isomer: The C₂ symmetry of this isomer simplifies the spectrum significantly. Protons H2/H6 are chemically equivalent, as are H3/H5. This results in a characteristic AA'BB' system, which often appears as two distinct doublets, a hallmark of para-substitution.
Comparative ¹H NMR Data
| Proton Assignment | Ortho Isomer (Expected δ, ppm) | Meta Isomer (Expected δ, ppm) | Para Isomer (Expected δ, ppm) | Multiplicity |
| -NH (Amide) | ~9.5 | ~9.5 | ~9.5 | Broad Singlet |
| -NH₂ (Hydrazine) | ~4.5 | ~4.5 | ~4.5 | Broad Singlet |
| -OCH₂- | ~4.8 | ~4.7 | ~4.7 | Singlet |
| Aromatic Protons | 7.0 - 8.2 | 7.2 - 8.0 | ~7.1 and ~8.2 | Multiplet / Doublets |
Note: Exact chemical shifts can vary based on solvent and concentration. The data presented is a generalized expectation based on spectroscopic principles.
Caption: Logical workflow for differentiating isomers via ¹H NMR patterns.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory evidence by revealing the number of unique carbon environments.
Causality Behind the Spectra:
The number of signals in the aromatic region directly corresponds to the symmetry of the molecule.
-
Ortho & Meta Isomers: Lacking symmetry, both isomers will show six distinct signals for the six aromatic carbons.
-
Para Isomer: Due to the C₂ axis of symmetry, there are only four unique carbon environments in the aromatic ring, resulting in four signals. This is a key distinguishing feature.
The chemical shift of the carbon directly attached to the nitro group (C-NO₂) is significantly downfield due to strong deshielding. Similarly, the carbon attached to the ether oxygen (C-O) is also downfield.
Comparative ¹³C NMR Data
| Carbon Assignment | Ortho Isomer (Expected δ, ppm) | Meta Isomer (Expected δ, ppm) | Para Isomer (Expected δ, ppm) |
| C=O (Amide) | ~168 | ~168 | ~168 |
| -OCH₂- | ~67 | ~66 | ~66 |
| Aromatic C-O | ~152 | ~158 | ~163 |
| Aromatic C-NO₂ | ~141 | ~149 | ~142 |
| Other Aromatic C | 4 signals (115-135) | 4 signals (107-131) | 2 signals (115-126) |
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
IR spectroscopy is excellent for confirming the presence of key functional groups but is more subtle in its ability to differentiate these constitutional isomers.[1] The primary value lies in the "fingerprint region" (below 1500 cm⁻¹).
Causality Behind the Spectra:
While all three isomers share the same functional groups (amide, hydrazine, nitro, ether), their vibrational energies can be subtly influenced by the electronic effects of the substituent positions. The most reliable differentiation comes from the C-H out-of-plane bending vibrations of the aromatic ring.[2][3]
-
Ortho: Typically shows a strong band around 750 cm⁻¹.
-
Meta: Shows bands around 780 cm⁻¹ and often a second band near 880 cm⁻¹.
-
Para: Shows a characteristic strong band between 810-850 cm⁻¹.
Comparative IR Data
| Vibrational Mode | Ortho Isomer (Expected cm⁻¹) | Meta Isomer (Expected cm⁻¹) | Para Isomer (Expected cm⁻¹) | Appearance |
| N-H Stretch (Amide/Hydrazine) | 3200-3400 | 3200-3400 | 3200-3400 | Broad |
| C-H Stretch (Aromatic) | ~3100 | ~3100 | ~3100 | Sharp |
| C=O Stretch (Amide I) | ~1670 | ~1670 | ~1670 | Strong, Sharp |
| N-O Asymmetric Stretch | ~1520 | ~1525 | ~1515 | Strong, Sharp |
| N-O Symmetric Stretch | ~1350 | ~1355 | ~1345 | Strong, Sharp |
| Ar-O-C Stretch | ~1250 | ~1260 | ~1270 | Strong |
| C-H Out-of-Plane Bending | ~750 | ~780 & ~880 | ~830 | Strong |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry will confirm the molecular formula for all three isomers, as they will all have the same molecular ion peak (M⁺) at m/z 195.18. Differentiation must come from analyzing the fragmentation patterns, which can be influenced by the stability of the resulting fragments and rearrangements, though these differences may be subtle.
Causality Behind the Spectra:
The primary fragmentation pathways will involve cleavage of the ether bond and loss of the nitro group or parts of the hydrazide chain. The relative stability of the resulting nitrophenoxy radical or cation can differ based on the isomer, potentially leading to variations in fragment ion abundances.
Key Fragmentation Pathways:
-
Loss of the acetohydrazide side chain: [M - OCH₂CONHNH₂]⁺
-
Cleavage at the ether bond: Formation of the nitrophenoxy cation [O₂NC₆H₄O]⁺
-
Loss of the nitro group: [M - NO₂]⁺
The relative intensities of these fragments can provide clues to the isomer's identity, but this analysis often requires high-resolution MS and careful comparison with standards.
Experimental Protocols
Synthesis of 2-(Nitrophenoxy)acetohydrazide Isomers
This protocol is a generalized method; researchers should consult specific literature for optimization.[4][5]
Step 1: Synthesis of Ethyl (Nitrophenoxy)acetate
-
To a solution of the respective nitrophenol (ortho, meta, or para) (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl (nitrophenoxy)acetate ester. Purify by recrystallization or column chromatography if necessary.
Step 2: Synthesis of 2-(Nitrophenoxy)acetohydrazide
-
Dissolve the synthesized ethyl (nitrophenoxy)acetate (1.0 eq) in ethanol or methanol.
-
Add hydrazine hydrate (80% or 99%) (3.0-5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours. A precipitate will typically form.[5]
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum to yield the final acetohydrazide product.
Caption: General synthetic and characterization workflow.
Spectroscopic Characterization Protocols
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Dissolve samples (~5-10 mg) in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). Use tetramethylsilane (TMS) as an internal standard (δ 0.00).[6]
-
IR Spectroscopy: Record spectra using a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Obtain mass spectra using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer for accurate mass determination.
Conclusion
The differentiation of 2-(nitrophenoxy)acetohydrazide isomers is a clear-cut process when a multi-spectroscopic approach is employed. ¹H NMR spectroscopy stands out as the most definitive technique , providing unambiguous identification through the unique splitting patterns of the aromatic protons for the ortho, meta, and para isomers. ¹³C NMR serves as an excellent confirmatory tool, with the para isomer being easily identified by its reduced number of aromatic signals. While IR spectroscopy and mass spectrometry are crucial for functional group confirmation and molecular weight determination, their power in isomer differentiation lies in the more subtle analysis of fingerprint region vibrations and fragmentation patterns, respectively. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently characterize these valuable chemical entities.[7]
References
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Verbeelen, D., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Chemical Science, 11(40), 10997-11004. [Link]
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Patel, P. (2012). How ortho and para isomers of benzene derivatives differentiated? ResearchGate. [Link]
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Markovic, S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(15), 4992. [Link]
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Pushpa, A. S., et al. (2013). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1836. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
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- 6. mdpi.com [mdpi.com]
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A Comparative Guide to the Synthetic Validation of 2-(2-Nitrophenoxy)acetohydrazide Derivatives
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel molecular entities is paramount. The 2-(2-nitrophenoxy)acetohydrazide scaffold is a key pharmacophore in the development of various therapeutic agents, exhibiting a range of biological activities. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this scaffold, offering field-proven insights and experimental data to inform your synthetic strategy.
Introduction: The Significance of the this compound Scaffold
The this compound core is a versatile building block in medicinal chemistry. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used to build more complex molecules. The hydrazide moiety is also a key reactive handle for the synthesis of various heterocyclic compounds and for creating derivatives with modified pharmacokinetic and pharmacodynamic properties. Given its importance, a validated and efficient synthetic route is crucial for advancing research and development efforts.
Primary Synthetic Route: A Two-Step Approach
The most established and widely utilized method for the synthesis of this compound is a two-step process. This route is favored for its reliability, scalability, and the commercial availability of the starting materials.
Step 1: Williamson Ether Synthesis of Ethyl 2-(2-Nitrophenoxy)acetate
The initial step involves the formation of an ether linkage between 2-nitrophenol and an ethyl haloacetate, a classic example of the Williamson ether synthesis.
Causality of Experimental Choices:
-
Choice of Base: Potassium carbonate (K₂CO₃) is a commonly used weak base that is sufficient to deprotonate the phenolic hydroxyl group of 2-nitrophenol, forming the more nucleophilic phenoxide ion. Stronger bases like sodium hydride (NaH) could also be used but may lead to side reactions and are more hazardous to handle.
-
Solvent Selection: Acetone or dimethylformamide (DMF) are excellent polar aprotic solvents for this Sₙ2 reaction. They effectively dissolve the reactants and facilitate the nucleophilic attack of the phenoxide on the ethyl chloroacetate without solvating the nucleophile to the extent that polar protic solvents would.
-
Catalyst: The addition of a catalytic amount of potassium iodide (KI) can enhance the reaction rate through the Finkelstein reaction, where the chloride on ethyl chloroacetate is transiently replaced by the better leaving group, iodide.
Caption: Workflow for the Williamson Ether Synthesis of the Ester Intermediate.
Step 2: Hydrazinolysis of the Ester Intermediate
The second step is the conversion of the synthesized ester to the final acetohydrazide product via reaction with hydrazine hydrate.
Causality of Experimental Choices:
-
Nucleophile: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.
-
Solvent: An alcoholic solvent such as methanol or ethanol is ideal as it dissolves both the ester and hydrazine hydrate and can be easily removed post-reaction.
-
Temperature: This reaction typically proceeds efficiently at room temperature, making it an energy-efficient and straightforward transformation.
Caption: Workflow for the Hydrazinolysis of the Ester to the Final Product.
Alternative Synthetic Route: Direct Conversion from Carboxylic Acid
An alternative approach to synthesize this compound involves the direct conversion of the corresponding carboxylic acid, 2-(2-nitrophenoxy)acetic acid, to the hydrazide. This route bypasses the ester intermediate, potentially offering a more streamlined process.
Causality of Experimental Choices:
-
Coupling Agents: Reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by hydrazine. These coupling agents are widely used in peptide synthesis and are effective for amide bond formation.
-
Solvent: A non-nucleophilic, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to prevent interference with the coupling reaction.
-
Reaction Conditions: These reactions are often carried out at room temperature, offering mild conditions that are compatible with a variety of functional groups.
Caption: Workflow for the Direct Conversion of the Carboxylic Acid to the Hydrazide.
Comparative Analysis of Synthetic Routes
The choice of synthetic route often depends on factors such as starting material availability, desired purity, scalability, and overall cost-effectiveness. Below is a comparative summary based on available literature and established chemical principles.
| Parameter | Primary Route (Two-Step) | Alternative Route (Direct Conversion) |
| Starting Materials | 2-Nitrophenol, Ethyl Chloroacetate | 2-(2-Nitrophenoxy)acetic acid |
| Number of Steps | 2 | 1 |
| Typical Overall Yield | Good to Excellent (often >70%) | Moderate to Good (can be variable) |
| Purity of Crude Product | Generally high; ester intermediate can be purified. | Can be challenging due to urea byproduct. |
| Scalability | Well-established and scalable. | Scalability can be an issue due to byproduct removal. |
| Key Advantage | High reliability and purity. | Shorter synthetic sequence. |
| Key Disadvantage | Longer reaction sequence. | Purification can be difficult. |
Experimental Protocols
Protocol 1: Primary Synthetic Route
Step 1: Synthesis of Ethyl 2-(2-nitrophenoxy)acetate
-
To a solution of 2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(2-nitrophenoxy)acetate.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(2-nitrophenoxy)acetate (1.0 eq) in methanol.
-
Add hydrazine hydrate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold methanol and dry under vacuum to obtain pure this compound.
Protocol 2: Alternative Synthetic Route
-
Dissolve 2-(2-nitrophenoxy)acetic acid (1.0 eq) in dry dichloromethane (DCM).
-
Add hydrazine monohydrate (1.0 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Validation of the Synthesized Product
Regardless of the synthetic route chosen, rigorous validation of the final product is essential to ensure its identity and purity.
Caption: Logical Flow for the Validation of the Synthesized Product.
Standard Analytical Techniques for Validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound by identifying the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the N-H, C=O, and NO₂ groups.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the final compound.
-
Elemental Analysis: Confirms the percentage composition of elements (C, H, N) in the compound.
Conclusion and Recommendations
Both the two-step synthesis via Williamson etherification and hydrazinolysis, and the one-step direct conversion from the carboxylic acid are viable methods for producing this compound.
-
For reliability, high purity, and scalability, the two-step primary route is recommended. The intermediates are stable and can be purified, leading to a cleaner final product.
-
For rapid, small-scale synthesis where purification challenges can be managed, the direct conversion method offers a quicker alternative.
The choice ultimately rests on the specific requirements of the research, including available resources, desired scale, and purity standards. It is imperative that regardless of the chosen route, a thorough validation of the final product is conducted using the analytical techniques outlined above to ensure the integrity of subsequent research.
References
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Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research, 2011. [Link]
-
2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E, 2012. [Link]
-
Williamson Ether Synthesis. Wikipedia. [Link]
-
A new procedure for preparation of carboxylic acid hydrazides. Journal of Organic Chemistry, 2002. [Link]
-
Ethyl 2-(2-nitrophenoxy)acetate. PubChem. [Link]
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]
- Coupling Reagents for Amide Bond Formation.Various Chemistry Supplier Websites and Organic Chemistry Textbooks.
The Unexplored Potential of 2-(2-Nitrophenoxy)acetohydrazide Derivatives Against Drug-Resistant Microbes: A Comparative Guide
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds with potent activity against multidrug-resistant (MDR) pathogens. Among the myriad of heterocyclic compounds, hydrazide-hydrazones and their derivatives have emerged as a promising class, exhibiting a broad spectrum of biological activities, including antimicrobial effects. This guide delves into the therapeutic potential of a specific, yet underexplored, subclass: 2-(2-Nitrophenoxy)acetohydrazide-based compounds.
While direct and extensive experimental data on the efficacy of this compound derivatives against drug-resistant microbes remains limited in the currently available scientific literature, this guide aims to provide a comprehensive comparative analysis based on structurally similar compounds. By examining the performance of analogous hydrazones, nitrophenyl derivatives, and Schiff bases, we can extrapolate potential mechanisms of action, antimicrobial efficacy, and guide future research toward this promising chemical space. This document is intended for researchers, scientists, and drug development professionals actively seeking to innovate in the field of antimicrobial discovery.
Comparative Efficacy of Structurally Related Compounds
The core structure of this compound combines a nitrophenoxy moiety with an acetohydrazide backbone. Both of these components are prevalent in compounds demonstrating significant antimicrobial properties. The nitro group, particularly when attached to an aromatic ring, is a well-known pharmacophore that can be reduced within microbial cells to generate reactive nitrogen species, leading to cellular damage. The hydrazone functional group (-CO-NH-N=CH-) is a versatile linker that allows for the synthesis of a diverse library of derivatives with varying lipophilicity and steric properties, influencing their target interactions.
Against Methicillin-Resistant Staphylococcus aureus (MRSA)
MRSA represents a significant threat in both hospital and community settings. Several studies have highlighted the anti-MRSA activity of hydrazone derivatives. For instance, a study on hydrazide-hydrazones of 2,4-dihydroxybenzoic acid revealed a compound with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL against an MRSA strain (ATCC 43300). Another class of rationally designed peptides has also shown efficacy against MRSA, with EC50 values ranging from 0.17 to 18.05 μM. These findings suggest that the hydrazone scaffold is a viable starting point for the development of potent anti-MRSA agents. The introduction of a nitrophenoxy group, as in our topic compounds, could potentially enhance this activity through a dual-action mechanism.
Against Drug-Resistant Fungal Pathogens
Invasive fungal infections, particularly those caused by resistant strains of Candida and Aspergillus, are associated with high mortality rates. The search for novel antifungal agents is therefore a critical area of research. Hydrazine-based compounds have demonstrated promising activity against Candida albicans. One study identified derivatives with MIC values as low as 5.6 µg/mL against this opportunistic pathogen. Furthermore, some hydrazine derivatives have been shown to be effective against fluconazole- and caspofungin-resistant C. albicans strains and can inhibit biofilm formation, a key virulence factor. The presence of a nitro group in the this compound structure could contribute to antifungal activity, as nitroaromatic compounds are known to undergo bioreduction in fungal cells, leading to oxidative stress.
Quantitative Data Summary
To provide a clear comparison, the following table summarizes the antimicrobial activity of structurally related compounds found in the literature. It is crucial to reiterate that this data is for analogous compounds and not for this compound derivatives themselves.
| Compound Class | Microorganism | Resistance Profile | Activity (MIC/EC50) | Reference |
| Hydrazide-hydrazone of 2,4-dihydroxybenzoic acid | Staphylococcus aureus | MRSA (ATCC 43300) | 3.91 µg/mL | |
| Rationally Designed Peptides | Staphylococcus aureus | MRSA/VRSA | 0.17 - 18.05 µM | |
| Hydrazine-based compounds | Candida albicans | - | 5.6 µg/mL | |
| Hydrazine-based compounds | Candida albicans | Fluconazole/Caspofungin Resistant | Significant Inhibition | |
| Squaric Amide Derivative | Staphylococcus aureus | MRSA | 4-8 µg/mL |
Potential Mechanisms of Action
Based on the known mechanisms of related compounds, this compound derivatives may exert their antimicrobial effects through multiple pathways.
dot digraph "Potential_Mechanisms_of_Action" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.8, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Compound [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitroreduction [label="Bacterial/Fungal\nNitroreductases"]; RNS [label="Reactive Nitrogen\nSpecies (RNS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage"]; Protein_Damage [label="Protein Dysfunction"]; Cell_Death [label="Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzyme_Inhibition [label="Enzyme Inhibition\n(e.g., FtsZ, DNA gyrase)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Division_Inhibition [label="Inhibition of\nCell Division"]; Membrane_Disruption [label="Cell Membrane\nDisruption"];
Compound -> Nitroreduction [label="Activation"]; Nitroreduction -> RNS; RNS -> DNA_Damage; RNS -> Protein_Damage; DNA_Damage -> Cell_Death; Protein_Damage -> Cell_Death; Compound -> Enzyme_Inhibition [label="Direct Binding"]; Enzyme_Inhibition -> Cell_Division_Inhibition; Cell_Division_Inhibition -> Cell_Death; Compound -> Membrane_Disruption [label="Lipophilicity\nDependent"]; Membrane_Disruption -> Cell_Death; } dot Caption: Potential multi-target mechanisms of action for this compound derivatives.
The proposed mechanism involves two primary routes:
-
Activation via Nitroreduction: The nitro group can be enzymatically reduced by bacterial and fungal nitroreductases to form highly reactive nitrogen species. These radicals can cause widespread damage to intracellular macromolecules, including DNA, RNA, and proteins, ultimately leading to cell death. This mechanism is particularly effective against anaerobic and microaerophilic organisms but has also been observed in aerobes.
-
Direct Inhibition of Cellular Targets: The hydrazone moiety and the overall molecular structure can directly interact with and inhibit essential microbial enzymes. For example, some hydrazone derivatives have been shown to target FtsZ, a key protein in bacterial cell division, or DNA gyrase, an enzyme crucial for DNA replication. Inhibition of these targets disrupts fundamental cellular processes, leading to bacteriostatic or bactericidal effects.
Experimental Protocols
For researchers interested in evaluating the efficacy of novel this compound-based compounds, the following standardized protocols are recommended.
Synthesis of this compound and its Derivatives
A general and reliable method for synthesizing acetohydrazides is through the hydrazinolysis of the corresponding ester.
Step-by-Step Protocol:
-
Synthesis of Ethyl 2-(2-nitrophenoxy)acetate: To a solution of 2-nitrophenol in acetone, add anhydrous potassium carbonate followed by ethyl chloroacetate. Reflux the mixture for 12-24 hours. After completion, filter the reaction mixture and evaporate the solvent. The resulting crude product can be purified by recrystallization.
-
Synthesis of this compound: Dissolve the synthesized ester in methanol and add hydrazine hydrate. Stir the reaction mixture at room temperature for 8-12 hours. The precipitated solid is then filtered, washed with cold water, and dried to yield the desired acetohydrazide.
-
Synthesis of Schiff Base Derivatives: Condense the this compound with various substituted aldehydes or ketones in ethanol with a catalytic amount of glacial acetic acid. Reflux the mixture for 4-8 hours. The resulting Schiff bases can be isolated by filtration upon cooling and purified by recrystallization.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial compounds.
Step-by-Step Protocol:
-
Prepare Compound Stock Solution: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Comparative Alternatives
While this compound-based compounds hold promise, it is essential to consider them within the broader landscape of antimicrobial drug discovery. Several alternative strategies are being actively pursued to combat drug-resistant microbes.
-
Phage Therapy: Utilizes bacteriophages to specifically target and lyse bacteria. This approach is highly specific and can be effective against MDR strains.
-
Antimicrobial Peptides (AMPs): Naturally occurring or synthetic peptides with broad-spectrum antimicrobial activity. They often act by disrupting the microbial cell membrane.
-
CRISPR-Cas Systems: Can be engineered to selectively target and cleave the DNA of pathogenic bacteria, including their antibiotic resistance genes.
-
Host-Directed Therapies: Aim to modulate the host immune response to better combat infections, rather than directly targeting the pathogen.
Conclusion and Future Directions
Although direct experimental evidence is currently lacking, the structural features of this compound-based compounds suggest they are a promising, yet underexplored, class of potential antimicrobial agents. The combination of a nitroaromatic moiety and a versatile hydrazone backbone offers the potential for a multi-targeted mechanism of action, which is a desirable attribute in combating drug resistance.
Future research should focus on the systematic synthesis and screening of a library of this compound derivatives against a panel of clinically relevant drug-resistant bacteria and fungi. In-depth mechanistic studies, including target identification and resistance development assays, will be crucial to validate their therapeutic potential. The detailed protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
